molecular formula C7H11NO4S B1669750 N,S-Diacetylcysteine CAS No. 18725-37-6

N,S-Diacetylcysteine

Cat. No.: B1669750
CAS No.: 18725-37-6
M. Wt: 205.23 g/mol
InChI Key: HSPYGHDTVQJUDE-LURJTMIESA-N
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Description

Dacisteine is a N-acyl-L-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-acetylsulfanylpropanoic acid
Source PubChem
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InChI

InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)/t6-/m0/s1
Source PubChem
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InChI Key

HSPYGHDTVQJUDE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00172034
Record name Dacisteine
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Molecular Weight

205.23 g/mol
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CAS No.

18725-37-6
Record name N,S-Diacetylcysteine
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Record name Dacisteine [INN]
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Record name Dacisteine
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Record name Dacisteine
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Record name DACISTEINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,S-Diacetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond N-Acetylcysteine

For researchers and drug development professionals, N-acetylcysteine (NAC) is a familiar molecule, widely recognized for its mucolytic and antioxidant properties, the latter being largely attributed to its role as a precursor to L-cysteine and subsequently glutathione (GSH).[1] However, within the landscape of cysteine derivatives lies a less-explored but significant compound: N,S-Diacetyl-L-cysteine (Ac-Cys(Ac)-OH).

Chemically designated as (2R)-2-Acetamido-3-(acetylsulfanyl)propanoic acid, with CAS Number 18725-37-6, this molecule features acetyl groups on both the nitrogen (amine) and sulfur (thiol) atoms of the parent cysteine molecule.[2][3] In pharmaceutical contexts, N,S-Diacetylcysteine is primarily known as "Acetylcysteine Impurity D," a process-related impurity in the synthesis of NAC.[2][4] Its formation is often considered an undesired side reaction. However, as a distinct chemical entity, it serves as a "double-prodrug" of L-cysteine and warrants investigation for its unique physicochemical properties and potential pharmacological profile.[5]

This guide provides a comprehensive technical overview of the core methodologies for the synthesis, purification, and analytical characterization of this compound, moving it from the status of a mere impurity to a target molecule for research and development.

Part 1: Synthesis of this compound

The synthesis of this compound hinges on achieving acetylation at two distinct functional groups: the primary amine and the thiol. The thiol is less basic but still a potent nucleophile. Standard NAC synthesis protocols often employ aqueous basic or buffered conditions, which deprotonate the more basic amino group, favoring selective N-acetylation.

A key insight from patent literature suggests that the acetylation of L-cysteine hydrochloride, as opposed to the free base, "normally leads to N,S-diacyl compounds." This provides the foundational principle for our synthetic strategy: utilizing conditions that promote exhaustive acetylation of both nucleophilic centers. The proposed method below is a robust protocol derived from these principles.

Underlying Principle: Driving Diacylation

To favor the formation of the N,S-diacetylated product over the mono-N-acetylated NAC, the reaction must be conducted under conditions that enhance the nucleophilicity of the thiol group or, more practically, by using a significant excess of the acetylating agent in a non-aqueous or acidic environment. Using the hydrochloride salt of L-cysteine as a starting material in an anhydrous organic solvent ensures that the free amine is less available for selective reaction, while the excess acetylating agent can overcome the lower reactivity of the thiol.

Experimental Protocol: Synthesis

Objective: To synthesize crude this compound from L-cysteine hydrochloride.

Materials:

  • L-cysteine hydrochloride

  • Acetic Anhydride (≥99%)

  • Glacial Acetic Acid (Anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend L-cysteine hydrochloride (1.0 equivalent) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere. This is a critical step to prevent the oxidation of the thiol group to the disulfide impurity, N,N'-diacetylcystine.

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add acetic anhydride (2.5 to 3.0 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: The use of a significant excess of acetic anhydride is crucial to drive the reaction to completion for both the N- and S-acetylation. Glacial acetic acid serves as a solvent that is compatible with the reagents and helps maintain an acidic environment.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a continuous positive pressure of nitrogen.

  • Quenching and Extraction:

    • Carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 4-5 times the volume of the acetic acid used).

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 2 volumes of the aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Causality Note: The aqueous workup removes the acetic acid solvent and unreacted acetic anhydride. The bicarbonate wash neutralizes residual acid. This compound is less polar than NAC or L-cysteine and will preferentially partition into the ethyl acetate layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a viscous oil or semi-solid.

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from L-cysteine hydrochloride to this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions L_Cys_HCl L-Cysteine Hydrochloride Product N,S-Diacetyl-L-cysteine L_Cys_HCl->Product Acetylation Acetic_Anhydride Acetic Anhydride (Excess) Acetic_Anhydride->Product Solvent Glacial Acetic Acid Solvent->Product Atmosphere N2 Atmosphere Atmosphere->Product

Caption: Reaction scheme for the synthesis of this compound.

Part 2: Purification of this compound

The crude product from the synthesis will contain unreacted starting materials, mono-acetylated NAC, and other byproducts. A multi-step purification process is essential to achieve high purity suitable for research applications.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The crude this compound, if it can be solidified, can be purified using a suitable solvent system.

Experimental Protocol: Recrystallization

  • Solidification: If the crude product is an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a small amount of a non-polar solvent like hexanes and cooling.

  • Solvent Selection: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or a mixture of ethanol and water).

  • Crystallization: Slowly cool the solution to room temperature and then in an ice bath or refrigerator to allow crystals to form.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

ParameterRecommended Solvents/ConditionsRationale
Primary Solvent Ethyl Acetate, AcetoneGood solubility when hot, poor solubility when cold.
Co-Solvent System Ethanol/Water, Ethyl Acetate/HexanesA polar solvent for dissolution paired with a non-polar anti-solvent to induce precipitation.
Temperature Heat to dissolve, cool slowly to 0-4 °CSlow cooling promotes the formation of larger, purer crystals.

Table 1: Recommended Recrystallization Parameters.

Column Chromatography

For higher purity or when recrystallization is ineffective, silica gel column chromatography is the preferred method. The increased non-polarity of this compound compared to NAC allows for effective separation.

Experimental Protocol: Chromatography

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully add it to the top of the packed column.

  • Elution: Elute the column with a mobile phase gradient, starting with a low polarity mixture and gradually increasing the polarity. An example gradient is Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70-80% EtOAc).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 3: Analytical Characterization & Quality Control

Rigorous analytical testing is required to confirm the identity and purity of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

HPLC-UV Method

A reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from NAC and other potential impurities.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for separation of small organic molecules.
Mobile Phase Acetonitrile and Water (e.g., 4:96 v/v) with 0.1% Trifluoroacetic Acid (TFA)Isocratic or gradient elution can be used. TFA acts as an ion-pairing agent and sharpens peaks.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at 212 nmWavelength for detecting the amide and thioester chromophores.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.

Table 2: Typical RP-HPLC Parameters for Analysis.

Mass Spectrometry (MS)

To confirm the identity of the synthesized compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It provides the molecular weight of the compound, confirming that di-acetylation has occurred. The expected molecular weight for this compound (C₇H₁₁NO₄S) is 205.23 g/mol . Analysis by electrospray ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 206.

Overall Workflow

The following diagram provides a high-level overview of the entire process from synthesis to purified, characterized product.

Caption: High-level workflow for this compound production.

Conclusion

The synthesis and purification of this compound require a deliberate departure from the established protocols for N-acetylcysteine. By leveraging anhydrous, acidic conditions and an excess of the acetylating agent, the formation of the diacetylated product can be favored. Subsequent purification via standard organic chemistry techniques such as recrystallization or column chromatography, followed by rigorous HPLC and MS analysis, can yield a product of high purity. This guide provides the foundational knowledge and practical protocols for researchers to produce and study this intriguing L-cysteine derivative, enabling further exploration of its unique chemical and biological properties.

References

  • Pharmaffiliates. Acetylcysteine-Impurities. [Online] Available at: [Link]

  • Veeprho. Acetylcysteine EP Impurity D | CAS 18725-37-6. [Online] Available at: [Link]

  • SynZeal. Acetylcysteine EP Impurity D | 18725-37-6. [Online] Available at: [Link]

  • European Patent Office. PROCESS FOR THE ELECTROCHEMICAL SYNTHESIS OF N-ACETYLCYSTEINE FROM CYSTINE - EP 0905282 A1. [Online] Available at: [Link]

  • Gavin Publishers. Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Cefixime and Acetylcysteine in Pharmaceutical Dosage Form. [Online] Available at: [Link]

  • Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Online] Available at: [Link]

  • MDPI. Flow Injection Spectrophotometric Determination of N-Acetyl-L-cysteine as a Complex with Palladium(II). [Online] Available at: [Link]

  • Toussaint, B., et al. (2000). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography–UV detection–mass spectrometry. Journal of Chromatography A, 896(1-2), 191-9.
  • SIES, H. Lung Protection by a Thiol-Containing Antioxidant: N-Acetylcysteine. [Online] Available at: [Link] (Note: This is a representative article on NAC's biological function).

  • Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Online] Available at: [Link] (Duplicate entry for emphasis on analytical method).

  • Wikipedia. Acetylcysteine. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N,S-Diacetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N,S-Diacetylcysteine (DiNAC) is a dually acetylated derivative of the amino acid L-cysteine, featuring acetylation on both the primary amine (N) and the thiol (S) functional groups. This modification significantly alters its physicochemical properties compared to its well-known precursor, N-acetylcysteine (NAC), impacting its stability, lipophilicity, and potential applications in research and drug development. As a key related substance and potential prodrug, a thorough understanding of its characteristics is essential for researchers, formulation scientists, and analytical chemists. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing its chemical identity, solubility, stability profile, and analytical characterization. It incorporates field-proven insights and detailed experimental protocols to serve as a vital resource for professionals in the pharmaceutical sciences.

Chemical Identity and Structure

This compound is systematically known as (2R)-2-acetamido-3-(acetylsulfanyl)propanoic acid. It is recognized as Impurity D in the European Pharmacopoeia for Acetylcysteine, highlighting its importance in quality control and stability studies of NAC-based products.[1][2]

The dual acetylation fundamentally changes the molecule's polarity and reactivity. The acetylation of the amine group forms a stable amide linkage, while the acetylation of the thiol group creates a thioester. This thioester bond is of particular interest as it is susceptible to hydrolysis, a key factor in its stability and potential role as a prodrug for delivering NAC.[3]

Table 1: Chemical Identifiers and Core Properties of this compound

PropertyValueSource(s)
IUPAC Name (2R)-2-acetamido-3-(acetylsulfanyl)propanoic acid[4][5]
Synonyms Acetylcysteine Impurity D, Dacisteine, N-Acetylcysteine S-acetate[1][5]
CAS Number 18725-37-6[2][4]
Molecular Formula C₇H₁₁NO₄S[2][4]
Molecular Weight 205.23 g/mol [2][4]
Appearance White crystalline solid[6] (by analogy to NAC)
Melting Point 111-112 °C[7] (from CAS Common Chemistry)

Note: Some properties are inferred from closely related compounds where direct data for this compound is not available.

Core Physicochemical Properties

The physicochemical properties of a molecule are paramount in determining its suitability for development as a therapeutic agent. They influence everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME).

Solubility Profile

The solubility of this compound is a critical parameter for formulation development and in vitro assays. While qualitatively described as water-soluble, its solubility is influenced by the presence of both polar (carboxylic acid, amide) and non-polar (acetyl groups) moieties.

  • Expertise & Experience: The acetylation of both the amine and thiol groups in L-cysteine to form DiNAC increases its lipophilicity compared to N-acetylcysteine (NAC). While NAC is highly soluble in water (1g in 5 mL), the additional acetyl group in DiNAC is expected to decrease its aqueous solubility while increasing its solubility in organic solvents.[5] This is a crucial consideration for formulation scientists; for instance, a less polar solvent system might be required for stock solutions, or different excipients may be needed for aqueous formulations compared to those used for NAC.

Table 2: Predicted and Observed Solubility of this compound and Related Compounds

SolventThis compoundN-Acetylcysteine (NAC)Rationale/Source
Water Soluble~200 mg/mL[8] (from CymitQuimica),[6]
Phosphate-Buffered Saline (PBS, pH 7.2) Predicted to be soluble~30 mg/mL[9]
Ethanol Predicted to be soluble~250 mg/mL[6][10]
DMSO Predicted to be soluble~50 mg/mL[9]
Methanol Predicted to be solubleSoluble[6]
Chloroform Predicted to be insolublePractically Insoluble[6][10]
Ether Predicted to be insolublePractically Insoluble[6][10]
Acidity (pKa) and Lipophilicity (LogP)

The pKa and LogP are fundamental predictors of a drug's pharmacokinetic behavior. The pKa determines the ionization state of the molecule at a given pH, which affects its solubility, permeability, and binding. The LogP (octanol-water partition coefficient) is a measure of lipophilicity, which influences membrane permeability and distribution.

  • Expertise & Experience: this compound has one primary ionizable group: the carboxylic acid. Unlike NAC, which has both a carboxylic acid (pKa ~3.2) and a thiol (pKa ~9.5), the thiol in DiNAC is acetylated and therefore not ionizable.[11] This means DiNAC will be predominantly in its anionic (deprotonated carboxylate) form at physiological pH (~7.4). The S-acetylation increases the molecule's overall non-polarity. This predicted increase in lipophilicity (higher LogP) compared to NAC could theoretically enhance its ability to cross cell membranes, a key attribute for a potential prodrug.

Table 3: Predicted Acidity and Lipophilicity

ParameterPredicted Value for this compoundValue for N-Acetylcysteine (NAC)Method/Source
pKa (Carboxylic Acid) ~3.4 ± 0.13.24Computational Prediction (ACD/Labs),[11]
LogP -0.25 ± 0.35-0.4 (XLogP3)Computational Prediction (ACD/Labs),[12]

Note: Predicted values are generated using ACD/Labs Percepta platform and should be confirmed experimentally.

Stability and Degradation Profile

The stability of this compound is governed primarily by the hydrolysis of its thioester bond. This reactivity is a double-edged sword: it is the mechanism by which it can act as a prodrug to release NAC, but it also represents its main degradation pathway in aqueous solutions.

  • Expertise & Experience: Thioesters are known to be more susceptible to hydrolysis than their oxygen ester counterparts, particularly under basic conditions.[13] The degradation of DiNAC is expected to yield NAC and acetic acid. This hydrolysis is a critical stability concern for liquid formulations. Conversely, the S-acetyl group protects the thiol from oxidation, meaning DiNAC is not susceptible to the oxidative dimerization that readily converts NAC into N,N'-diacetyl-L-cystine.[7] This enhanced oxidative stability is a significant advantage.

pH-Dependent Hydrolysis

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the S-acetyl thioester bond. The rate of this hydrolysis is highly dependent on pH.

  • Acidic Conditions (pH < 4): Thioester hydrolysis is relatively slow.

  • Neutral Conditions (pH ~ 7): Hydrolysis occurs at a moderate rate. Thioesters are generally stable at neutral pH but are susceptible to nucleophilic attack.[3]

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is significantly accelerated, leading to rapid degradation.[13]

Oxidative and Thermal Stability
  • Oxidative Stability: The acetylation of the sulfur atom prevents the formation of disulfide bridges. This makes this compound significantly more resistant to oxidation compared to NAC, which readily oxidizes to form the N,N'-diacetyl-L-cystine dimer.[7]

  • Thermal Stability: As a solid, the compound is stable up to its melting point of 111-112 °C.[7] In solution, elevated temperatures will accelerate the rate of hydrolysis.

  • Hygroscopicity: While specific data for DiNAC is unavailable, the parent compound NAC is known to be hygroscopic.[10] Acetylation can sometimes reduce hygroscopicity by masking polar functional groups, but this should be determined experimentally for DiNAC.[14]

G cluster_0 This compound Stability Profile A This compound (DiNAC) B N-Acetylcysteine (NAC) + Acetic Acid A->B  Hydrolysis (Major Pathway) - Accelerated by high pH - Accelerated by heat C No Reaction (Stable) A->C  Oxidation (Resistant) - Thiol is protected

Caption: Key stability pathways for this compound.

Analytical Characterization Methods

Accurate and precise analytical methods are essential for quantifying this compound, assessing its purity, and monitoring its stability. As a known impurity of NAC, several chromatographic methods can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the most common and effective technique for the analysis of this compound.

  • Expertise & Experience: The key challenge in developing an HPLC method for NAC and its related substances is achieving adequate separation. This compound is more retained on a C18 column than NAC due to its increased lipophilicity. An acidic mobile phase (e.g., using phosphoric acid or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention. Detection is typically performed at a low UV wavelength (~210-220 nm) to capture the absorbance of the amide and thioester chromophores.[15]

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol is adapted from established methods for NAC and its impurities and is suitable for determining the purity and stability of this compound.[15][16]

1. Objective: To quantify this compound and separate it from its primary degradant (N-acetylcysteine) and other related substances.

2. Materials & Equipment:

  • HPLC system with UV Detector (e.g., Agilent 1260 or equivalent)[16]

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • N-Acetylcysteine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium 1-octanesulfonate (for ion-pairing, if needed)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • Purified water (18.2 MΩ·cm)

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of aqueous buffer and organic solvent. A typical starting point is 95:5 (v/v) 0.1% TFA in Water : Acetonitrile.[15] For better separation from polar impurities, an ion-pair reagent like sodium 1-octanesulfonate can be added to the aqueous phase.[16]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 214 nm

  • Run Time: ~20 minutes (adjust to ensure all impurities elute)

4. Standard and Sample Preparation:

  • Diluent: Mobile phase is recommended.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve this compound reference standard in diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the working standard solution (e.g., 25 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%

    • Tailing factor < 2.0

    • Theoretical plates > 2000

6. Validation & Justification (Trustworthiness):

  • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) must be performed on the sample. The method is specific if the DiNAC peak is pure and well-resolved from all degradation products, as determined by a peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: Analyze the calibration standards. The correlation coefficient (r²) should be > 0.999.

  • Accuracy & Precision: Perform recovery studies by spiking a placebo with known concentrations of the standard. Accuracy (% recovery) should be within 98-102%, and precision (RSD) should be < 2.0%.

G cluster_workflow HPLC Method Workflow prep Sample & Standard Preparation inject HPLC Injection (C18 Column) prep->inject separate Chromatographic Separation inject->separate detect UV Detection (214 nm) separate->detect quant Data Analysis & Quantification detect->quant

Caption: Standard workflow for HPLC analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are indispensable for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides definitive structural information. Expected signals include: two singlets for the acetyl protons (N-acetyl and S-acetyl), and multiplets for the cysteine backbone protons (α-CH and β-CH₂). A supplementary file associated with a study on N,S-diacetyl-DL-cysteine nitrile provides characteristic shifts: α-CH (~4.95 ppm), β-CH₂ (~3.3-3.4 ppm), S-acetyl CH₃ (~2.39 ppm), and N-acetyl CH₃ (~1.98 ppm) in D₂O.[17]

    • ¹³C NMR: Complements ¹H NMR for structural elucidation. Expected signals would correspond to the carbonyl carbons of the carboxylic acid, amide, and thioester, the methyl carbons of the acetyl groups, and the carbons of the cysteine backbone.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • FTIR is used to identify key functional groups. Characteristic absorption bands for this compound would include: O-H stretch (carboxylic acid), N-H stretch (amide), C=O stretches (carboxylic acid, amide, and thioester), and C-S stretch. The C=O stretch of the thioester is typically found at a higher wavenumber (~1700 cm⁻¹) than the amide C=O (~1650 cm⁻¹).[18]

Advanced Properties for Drug Development

Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact a drug's solubility, stability, and bioavailability. The parent compound, NAC, is known to exist in at least two polymorphic forms.[19][20]

  • Expertise & Experience: Given that NAC exhibits polymorphism, it is highly probable that this compound could also crystallize into different forms depending on the crystallization solvent and conditions. The discovery of a new polymorph can have significant intellectual property implications and requires thorough screening during drug development. Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are essential for identifying and characterizing potential polymorphs.[19][21]

Implications for Drug Development

The unique physicochemical profile of this compound presents both opportunities and challenges.

G cluster_props Physicochemical Drivers DiNAC This compound Properties Thioester Thioester Bond (Hydrolyzable) DiNAC->Thioester Lipophilicity Increased Lipophilicity (vs. NAC) DiNAC->Lipophilicity Oxidative Oxidative Stability (Protected Thiol) DiNAC->Oxidative Prodrug Prodrug Potential Stability Formulation Stability Delivery Enhanced Delivery Thioester->Prodrug releases NAC Thioester->Stability degradation pathway Lipophilicity->Delivery may improve membrane permeability Oxidative->Stability improves shelf-life vs. NAC

Caption: Relationship between properties and development considerations.

  • Prodrug Potential: The hydrolyzable thioester bond makes DiNAC a candidate prodrug for NAC, potentially improving membrane permeability due to increased lipophilicity and protecting the therapeutic agent from premature oxidation.

  • Formulation Challenges: The susceptibility to hydrolysis, especially in neutral to alkaline aqueous solutions, necessitates careful formulation design. Strategies could include lyophilization, formulation in non-aqueous vehicles, or buffering solutions to an acidic pH.

  • Analytical Control: As a known impurity of NAC, robust and validated analytical methods are not just necessary for studying DiNAC itself, but are required for the quality control of NAC drug products.

Conclusion

This compound is a molecule of significant interest, bridging the gap between a simple impurity and a potential prodrug. Its physicochemical properties are distinctly different from its parent compound, N-acetylcysteine. The presence of the S-acetyl thioester group introduces hydrolytic instability, which is the primary challenge for formulation but also the basis for its prodrug potential. Concurrently, this group confers enhanced stability against oxidation, a notable advantage over NAC. A comprehensive understanding and careful characterization of its solubility, pKa, LogP, stability, and polymorphic potential are critical for any researcher or developer working with this compound or with NAC formulations. The protocols and insights provided in this guide serve as a foundational resource for navigating these scientific and technical challenges.

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A Technical Guide to the Antioxidant Properties of N,S-Diacetylcysteine: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in numerous diseases. While N-acetylcysteine (NAC) has been a cornerstone antioxidant therapy, its efficacy is often limited by suboptimal bioavailability and cellular uptake.[1] This guide introduces N,S-Diacetylcysteine (NSDAC), a lipophilic derivative of NAC, engineered for enhanced cellular permeability and superior antioxidant action. We delve into the multi-faceted antioxidant mechanisms of NSDAC, contrasting it with its parent compound. Furthermore, this document provides detailed, field-proven protocols for the comprehensive evaluation of its antioxidant properties, from direct radical scavenging to the modulation of endogenous cellular defense pathways, equipping researchers with the necessary tools to investigate this promising therapeutic agent.

Introduction: The Rationale for a Superior Cysteine Prodrug

The cellular redox environment is a tightly regulated network, with the tripeptide glutathione (GSH) serving as the principal intracellular antioxidant. Depletion of GSH is a hallmark of oxidative stress-related pathologies.[2] For decades, N-acetylcysteine (NAC) has been used to replenish GSH stores, acting as a prodrug for L-cysteine, the rate-limiting substrate for GSH synthesis.[3][4] However, the clinical utility of NAC is hampered by its hydrophilic nature, which restricts its ability to cross cellular membranes efficiently.

This compound emerges as a promising alternative. By acetylating both the amino (N-) and thiol (S-) groups of cysteine, NSDAC exhibits increased lipophilicity. This structural modification is hypothesized to facilitate superior cellular uptake, leading to more efficient intracellular delivery of cysteine and, consequently, more robust GSH synthesis and protection against oxidative insults. This guide will explore the biochemical underpinnings of NSDAC's action and provide the methodologies to validate its antioxidant efficacy.

Section 1: Biochemical Profile and Mechanisms of Antioxidant Action

NSDAC's enhanced antioxidant capacity stems from a combination of direct and indirect mechanisms that surpass those of traditional thiol antioxidants.

  • Enhanced Cellular Uptake and Cysteine Delivery: The primary advantage of NSDAC is its lipophilic character, conferred by the two acetyl groups. This allows for passive diffusion across the plasma membrane. Once inside the cell, cytosolic esterases are believed to cleave the acetyl groups, releasing N-acetylcysteine and subsequently cysteine, thereby providing the essential precursor for GSH synthesis more effectively than NAC.

  • Replenishment of the Glutathione Pool: By efficiently delivering cysteine, NSDAC directly fuels the synthesis of GSH.[3] An elevated GSH pool enhances the cell's capacity to neutralize ROS, detoxify electrophilic compounds, and regenerate other antioxidants like vitamins C and E.[2] The ratio of reduced GSH to its oxidized form (GSSG) is a critical indicator of cellular health, and NSDAC is poised to maintain this ratio favorably under conditions of oxidative stress.

  • Modulation of the Nrf2-ARE Pathway: Beyond serving as a mere precursor, advanced cysteine prodrugs can actively stimulate the cell's own defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophiles and ROS can modify Keap1's cysteine residues, liberating Nrf2, which then translocates to the nucleus.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those involved in GSH synthesis (e.g., GCL) and antioxidant enzymes (e.g., heme oxygenase-1, HO-1).[[“]][8] It is hypothesized that NSDAC or its metabolites can act as signaling molecules to activate this crucial defensive pathway.

  • Mitochondrial Protection: Mitochondria are both the primary source of intracellular ROS and a major target of oxidative damage.[9] Oxidative stress can impair mitochondrial bioenergetics, leading to a vicious cycle of further ROS production and cellular damage.[10] The ability of NAC to protect mitochondrial function has been documented.[10][11] Given its superior cellular penetration, NSDAC is expected to offer enhanced protection of mitochondrial function by quenching ROS locally and supporting the mitochondrial GSH pool.[12][13]

Section 2: In Vitro Methodologies for Efficacy Assessment

A multi-tiered approach is essential to comprehensively characterize the antioxidant properties of NSDAC. This involves moving from simple chemical assays to complex cell-based models.

Protocol 2.1: Direct Radical Scavenging Activity

These assays provide a baseline assessment of a compound's intrinsic ability to neutralize stable free radicals. While useful, their physiological relevance is limited.[14]

Methodologies:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[15]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves the reduction of the pre-formed blue-green ABTS radical cation (ABTS•+) back to its colorless neutral form by an antioxidant.[14][15] This assay is applicable to both hydrophilic and lipophilic antioxidants.[14]

Step-by-Step Protocol (DPPH Assay Example):

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of NSDAC, NAC (as a comparator), and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to respective wells. Add 100 µL of the DPPH solution to each well. Include a control well with 100 µL methanol and 100 µL DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram 1: Workflow for Direct Radical Scavenging Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare NSDAC, NAC & Control Standards C Mix Compounds with Radical Solution in 96-Well Plate A->C B Prepare DPPH or ABTS Radical Solution B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A generalized workflow for DPPH and ABTS radical scavenging assays.

Protocol 2.2: Cellular Antioxidant Activity (CAA)

This assay measures antioxidant activity in a more biologically relevant context, accounting for cellular uptake, metabolism, and localization.[16]

Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) is used. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[17] An effective antioxidant will inhibit this oxidation, resulting in lower fluorescence.[18][19]

Step-by-Step Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence.[20]

  • Pre-incubation: Wash cells with phosphate-buffered saline (PBS). Incubate cells with culture medium containing DCFH-DA (e.g., 25 µM) and various concentrations of NSDAC, NAC, or quercetin (positive control) for 1 hour.

  • Induction of Oxidative Stress: Wash cells again to remove excess probe and compound. Add a free radical initiator, such as AAPH (e.g., 600 µM), to all wells.[20]

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) kinetically over 1 hour.[20]

  • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. Compare the AUC of treated wells to control (AAPH only) wells to determine the percentage of inhibition.

Protocol 2.3: Quantification of Intracellular Glutathione (GSH)

Directly measuring the impact of NSDAC on the total GSH pool and the GSH/GSSG ratio is critical for validating its primary mechanism of action.

Principle: The most common method utilizes Ellman's reagent (DTNB, 5,5'-dithio-bis(2-nitrobenzoic acid)) in an enzymatic recycling assay. DTNB reacts with the thiol group of GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. Glutathione reductase is included to recycle GSSG back to GSH, allowing for the measurement of total glutathione.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells (e.g., SH-SY5Y or HepG2) and treat with NSDAC or NAC for a specified time (e.g., 12-24 hours). To induce GSH depletion, a control group can be treated with a GSH-depleting agent like buthionine sulfoximine (BSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer on ice. A deproteinization step (e.g., using metaphosphoric acid) is often required.

  • Assay Reaction: In a 96-well plate, add cell lysate, DTNB solution, and glutathione reductase in a phosphate buffer containing NADPH.[21]

  • Measurement: Measure the rate of TNB formation by reading the absorbance at 412 nm kinetically for 5-10 minutes.

  • Quantification: Calculate the total glutathione concentration by comparing the rate of absorbance change to a standard curve generated with known GSH concentrations. Commercial kits are widely available and provide optimized reagents and protocols.[2][22]

Section 3: Elucidating Nrf2-ARE Pathway Activation

To investigate whether NSDAC acts as an indirect antioxidant by upregulating endogenous defenses, the activation of the Nrf2 pathway must be assessed.

Diagram 2: NSDAC-Mediated Activation of the Nrf2-ARE Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NSDAC This compound (NSDAC) Keap1 Keap1 NSDAC->Keap1 Modifies Cys Residues CellMembrane Nrf2 Nrf2 Keap1->Nrf2 Release Proteasome Proteasome Degradation Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, GCL, NQO1) ARE->Genes Induces Transcription

Caption: NSDAC potentially modifies Keap1, releasing Nrf2 for nuclear translocation.

Protocol 3.1: Western Blotting for Nrf2 Nuclear Translocation

Activation of the Nrf2 pathway is characterized by the accumulation of Nrf2 protein in the nucleus.[23] Western blotting of nuclear and cytosolic fractions is the gold standard for visualizing this event.[24][25]

Step-by-Step Protocol:

  • Cell Treatment & Harvesting: Treat cells (e.g., astrocytes, endothelial cells) with NSDAC for various time points (e.g., 1, 2, 4, 6 hours). A known Nrf2 activator like sulforaphane should be used as a positive control.

  • Nuclear/Cytoplasmic Fractionation: Harvest the cells and use a commercial fractionation kit (e.g., NE-PER™) to separate nuclear and cytoplasmic extracts. This step is critical for accurate results.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure the purity of the fractions, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-Tubulin or GAPDH).[23]

  • Detection & Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates activation.[26]

Section 4: Comparative Analysis: NSDAC vs. N-acetylcysteine (NAC)

A direct comparison is crucial to establish the superiority of NSDAC. Key parameters should be evaluated side-by-side using the protocols described above.

ParameterN-acetylcysteine (NAC)This compound (NSDAC)Rationale for Difference
Lipophilicity Low (Hydrophilic)High (Lipophilic)The S-acetyl group significantly increases lipid solubility, enhancing membrane permeability.
Cellular Uptake Moderate (Relies on transporters)High (Passive diffusion)Increased lipophilicity allows NSDAC to bypass transporters and diffuse directly across the cell membrane.[1]
Bioavailability Low Oral Bioavailability (~3-6%)Predicted to be Significantly HigherEnhanced absorption is expected due to its lipophilic nature, similar to other esterified NAC derivatives like NACET.[1]
GSH Replenishment Effective, but requires higher dosesMore Potent; effective at lower dosesMore efficient intracellular delivery of cysteine leads to a more robust and rapid synthesis of glutathione.
Nrf2 Activation Weak/IndirectPotentially a direct activatorThe chemical structure of NSDAC may be more effective at modifying Keap1 cysteine sensors.
Mitochondrial Protection Documented protective effects[10]Expected to be superiorEnhanced ability to cross mitochondrial membranes and support the local mitochondrial GSH pool.[11]

Conclusion and Future Directions

This compound represents a rationally designed advancement over N-acetylcysteine, with a physicochemical profile tailored for enhanced bioavailability and cellular activity. Its multi-pronged antioxidant mechanism—combining efficient GSH replenishment with the potential activation of the Nrf2 endogenous defense pathway—positions it as a highly promising candidate for therapeutic development in a wide range of oxidative stress-driven diseases.

Future research should focus on in vivo pharmacokinetic and pharmacodynamic studies to confirm its superior bioavailability and tissue distribution. Furthermore, its efficacy should be tested in animal models of diseases where oxidative stress is a key etiological factor, such as neurodegenerative disorders, cardiovascular disease, and liver injury. The comprehensive methodologies outlined in this guide provide a robust framework for the continued investigation and validation of this compound as a next-generation antioxidant therapeutic.

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Cellular uptake and metabolism of N,S-Diacetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of N,S-Diacetylcysteine

Abstract

This compound (NSDAC) is emerging as a promising prodrug of L-cysteine, designed to overcome the pharmacokinetic limitations of its parent compound, N-acetylcysteine (NAC). As a "double-prodrug," NSDAC's enhanced lipophilicity is hypothesized to facilitate superior cellular uptake compared to NAC.[1] This guide provides a comprehensive technical overview of the cellular transport and subsequent metabolic activation of NSDAC. We will explore the mechanistic basis for its improved membrane permeability, delineate the enzymatic cascade responsible for its intracellular conversion to L-cysteine, and discuss the downstream antioxidant and metabolic consequences. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of NSDAC's cellular biology and the experimental methodologies required for its investigation.

Introduction: The Rationale for a Superior Cysteine Prodrug

L-cysteine is a semi-essential amino acid critical for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[2] Cellular GSH pools are vital for detoxifying reactive oxygen species (ROS), mitigating oxidative stress, and maintaining redox homeostasis.[2][3] However, direct supplementation with L-cysteine is impractical due to its rapid oxidation and low stability.

For decades, N-acetylcysteine (NAC) has been the cornerstone of cysteine replenishment therapy, most notably as an antidote for acetaminophen overdose and as a mucolytic agent.[2][3][4] NAC functions as a prodrug, requiring intracellular deacetylation to release L-cysteine.[5][6] Despite its clinical utility, the therapeutic efficacy of NAC is hampered by low oral bioavailability (~6-10%) and inefficient cellular uptake, largely due to the ionized state of its free carboxyl group at physiological pH, which restricts passive diffusion across lipid membranes.[3][4][7]

This compound (NSDAC) was conceived to address these limitations. By acetylating both the amino (N) and thiol (S) groups, the molecule's polarity is significantly reduced. This structural modification renders NSDAC more lipophilic, theoretically enhancing its ability to traverse cellular membranes via passive diffusion, leading to more efficient intracellular delivery of the cysteine precursor.

Comparative Cellular Uptake Mechanisms

The efficacy of a cysteine prodrug is fundamentally dependent on its ability to enter the target cell. The structural differences between NAC, its amide derivative (NACA), and NSDAC lead to distinct transport dynamics.

N-Acetylcysteine (NAC)

The negatively charged carboxyl group of NAC limits its passive diffusion. Studies in human erythrocytes have shown that a significant portion (around 56%) of NAC transport is mediated by the anion exchange protein (Band 3).[8] However, this carrier-mediated transport is not efficient enough to achieve high intracellular concentrations, particularly at therapeutic doses.[8][9]

N-Acetylcysteine Amide (NACA)

To improve membrane permeability, N-acetylcysteine amide (NACA) was developed. Neutralizing the carboxyl group by converting it to an amide results in a more lipophilic molecule that can more readily cross cell membranes.[10][11][12] This modification has been shown to result in greater restoration of intracellular GSH compared to NAC, providing strong evidence that enhancing lipophilicity is a valid strategy for improving cysteine prodrug delivery.[10][11]

This compound (NSDAC)

NSDAC represents a further evolution of this strategy. The addition of an acetyl group to the thiol moiety, creating a thioester, further increases the molecule's nonpolar character. It is therefore postulated that NSDAC primarily enters the cell via passive diffusion, driven by its concentration gradient. This mechanism bypasses the saturation kinetics and potential competition associated with carrier-mediated transport systems, offering a potentially more robust and efficient delivery pathway.

G cluster_membrane Cell Membrane NAC_ext NAC (Charged) Transport Anion Exchanger NAC_ext->Transport Inefficient NACA_ext NACA (Neutral) NACA_int NACA NACA_ext->NACA_int Efficient Diffusion NSDAC_ext NSDAC (Lipophilic) NSDAC_int NSDAC NSDAC_ext->NSDAC_int Highly Efficient Diffusion NAC_int NAC Transport->NAC_int Passive Passive Diffusion

Caption: Comparative cellular uptake pathways.

Intracellular Metabolic Activation Cascade

Once inside the cell, NSDAC must undergo a two-step enzymatic hydrolysis to release L-cysteine. This controlled, sequential release is a key feature of its prodrug design.

  • Step 1: S-Deacetylation. The thioester bond is the more labile of the two acetyl modifications. It is rapidly cleaved by intracellular thioesterases or other non-specific esterases, yielding NAC and acetate. This initial step effectively "unmasks" the first prodrug, NAC.

  • Step 2: N-Deacetylation. The resulting NAC is then hydrolyzed by aminoacylase-I, a cytosolic enzyme that specifically removes the acetyl group from the nitrogen atom of N-acetylated amino acids.[5] This second step liberates free L-cysteine, making it available for cellular metabolic pathways.

This two-step process ensures that the active molecule, L-cysteine, is released directly within the intracellular environment where it is needed, minimizing premature degradation in the extracellular space.

G NSDAC This compound (NSDAC) NAC N-Acetylcysteine (NAC) NSDAC->NAC Step 1: S-Deacetylation (Thioesterases) Cysteine L-Cysteine NAC->Cysteine Step 2: N-Deacetylation (Acylase I)

Caption: Two-step metabolic activation of NSDAC.

Downstream Bioactivity of Liberated L-Cysteine

The therapeutic value of NSDAC is realized through the downstream effects of the L-cysteine it delivers.

  • Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting substrate for glutamate-cysteine ligase, the first enzyme in the GSH biosynthesis pathway.[2] By providing a steady intracellular supply of cysteine, NSDAC effectively replenishes depleted GSH stores, thereby bolstering the cell's primary antioxidant defense system.[3][6]

  • Hydrogen Sulfide (H₂S) Signaling: Recent research has revealed that a significant portion of NAC's rapid antioxidant effect is not from direct scavenging but from the conversion of its derived cysteine into hydrogen sulfide (H₂S) and subsequently sulfane sulfur species.[13][14] These molecules, primarily generated in mitochondria, are potent antioxidants and signaling molecules that contribute to cytoprotection.[13][14]

  • Protein Synthesis and Other Pathways: L-cysteine is also incorporated into proteins and serves as a precursor for other essential biomolecules, including taurine and coenzyme A.

G cluster_prodrug Prodrug Metabolism cluster_effects Downstream Cellular Effects NSDAC NSDAC NAC NAC NSDAC->NAC Cysteine Cysteine NAC->Cysteine GSH Glutathione (GSH) Synthesis Cysteine->GSH H2S Hydrogen Sulfide (H₂S) Production Cysteine->H2S ROS_Detox ROS Detoxification GSH->ROS_Detox H2S->ROS_Detox Anti_Inflammatory Anti-Inflammatory Signaling H2S->Anti_Inflammatory

Caption: Downstream metabolic fate of NSDAC-derived L-cysteine.

Experimental Protocols for Investigation

Validating the proposed mechanisms of NSDAC uptake and metabolism requires robust analytical methods. The following protocols provide a framework for these investigations.

Protocol: Quantification of Intracellular NSDAC and Metabolites by HPLC

This method allows for the simultaneous measurement of NSDAC, its primary metabolite NAC, and other relevant thiols in cellular samples.

A. Principle: Cells are incubated with NSDAC, followed by lysis and chemical derivatization of thiol-containing compounds to enable sensitive detection. Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate the compounds, which are then quantified using UV or fluorescence detection.[15][16][17]

B. Step-by-Step Methodology:

  • Cell Seeding and Culture: Plate cells (e.g., HepG2, A549) in 6-well plates and grow to 80-90% confluency.

  • Treatment: Aspirate media, wash cells once with warm PBS, and add fresh media containing the desired concentration of NSDAC (e.g., 10 µM - 1 mM). Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Collection:

    • Media: Collect the extracellular media into a microcentrifuge tube.

    • Cells: Place the culture plate on ice, aspirate the media, and wash cells twice with ice-cold PBS.

  • Cell Lysis: Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay for later normalization.

  • Derivatization (for Thiol-Containing Metabolites):

    • Rationale: To accurately quantify NAC and cysteine, their free thiol groups are derivatized with a fluorescent tag like N-(1-pyrenyl)maleimide (NPM), which greatly enhances detection sensitivity.[17][18]

    • To 50 µL of cell lysate or media, add 50 µL of NPM solution (1 mM in acetonitrile).

    • Incubate in the dark at room temperature for 30 minutes.

    • Stop the reaction by adding 10 µL of 2N HCl.

  • HPLC Analysis:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[15][16]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.[15][16]

    • Gradient: Develop a gradient from ~5% B to 95% B over 20-30 minutes to elute compounds of varying polarity.

    • Detection: UV detector at 212 nm (for NSDAC and NAC) or a fluorescence detector (Ex: 330 nm, Em: 376 nm for NPM-derivatized thiols).[15][16][17]

  • Data Analysis: Quantify peak areas against a standard curve generated with known concentrations of NSDAC, NAC, and L-cysteine. Normalize intracellular concentrations to total protein content.

Caption: Workflow for HPLC-based analysis of NSDAC metabolism.
Data Presentation: Comparative Properties of Cysteine Prodrugs

The selection of a prodrug for a specific application depends on its physicochemical and biological characteristics.

PropertyL-CysteineN-Acetylcysteine (NAC)N-Acetylcysteine Amide (NACA)This compound (NSDAC)
Key Structural Feature Free thiol & amino groupsN-acetyl group, free carboxylN-acetyl group, amideN-acetyl & S-acetyl groups
Relative Lipophilicity LowLowModerateHigh
Primary Uptake Mechanism Amino acid transportersAnion exchange, inefficient diffusion[8]Passive diffusion[10][11]Passive diffusion (postulated)
Intracellular Release N/A (already active)One-step (N-deacetylation)[5]One-step (N-deacetylation)Two-step (S- & N-deacetylation)
Key Advantage Direct precursorClinically establishedEnhanced cell permeability[12]Potentially superior permeability
Key Limitation Poor stability/bioavailabilityLow bioavailability[3][7]Less clinical dataInvestigational status

Conclusion and Future Directions

This compound holds significant promise as a next-generation L-cysteine prodrug. Its design directly addresses the primary shortcoming of NAC—inefficient cellular uptake—by increasing lipophilicity to favor passive membrane diffusion. The subsequent two-step intracellular hydrolysis ensures targeted release of L-cysteine, which can then effectively replenish glutathione stores and participate in other critical antioxidant pathways, such as H₂S production.

While the theoretical framework is strong, further research is required to fully validate these mechanisms. Key future directions for the field include:

  • Enzyme Identification: Pinpointing the specific intracellular esterases and thioesterases responsible for the initial S-deacetylation of NSDAC.

  • Pharmacokinetic Studies: Conducting comprehensive in vivo studies in animal models to compare the bioavailability, tissue distribution, and clearance of NSDAC versus NAC.

  • Therapeutic Efficacy: Evaluating the superiority of NSDAC over NAC in preclinical models of diseases characterized by oxidative stress, such as neurodegenerative disorders, liver injury, and respiratory diseases.

By pursuing these investigations, the scientific community can fully elucidate the therapeutic potential of NSDAC and pave the way for its potential clinical application.

References

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. [Link]

  • N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. National Center for Biotechnology Information. [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N - Insights.bio. [Link]

  • Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. PubMed. [Link]

  • Acetylcysteine. Wikipedia. [Link]

  • Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. PubMed. [Link]

  • N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. National Center for Biotechnology Information. [Link]

  • Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice. National Center for Biotechnology Information. [Link]

  • Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Semantic Scholar. [Link]

  • The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. PubMed Central. [Link]

  • N-Acetyl-L-cysteine and Its Derivatives Activate a Cl- Conductance in Epithelial Cells. Karger Publishers. [Link]

  • Separation and quantification of N-acetyl-L-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. ResearchGate. [Link]

  • N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. PubMed. [Link]

  • The metabolism of N-acetylcysteine by human endothelial cells. PubMed. [Link]

  • N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. ResearchGate. [Link]

  • Longitudinal metabolomics analysis reveals the acute effect of cysteine and NAC included in the combined metabolic activators. PubMed. [Link]

  • N-acetylcysteine inhibits Na+ absorption across human nasal epithelial cells. PubMed. [Link]

  • Antioxidant Effects of N-Acetylcysteine Prevent Programmed Metabolic Disease in Mice. American Diabetes Association. [Link]

  • Effects of N-Acetylcysteine and N-Acetylcysteine Amide on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury. PubMed Central. [Link]

  • Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. PubMed. [Link]

  • The chemistry and biological activities of N-acetylcysteine. Minerva Access. [Link]

  • Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. Mustafa Kemal University. [Link]

  • N-Acetyl-L-cysteine Promotes Ex Vivo Growth and Expansion of Single Circulating Tumor Cells by Mitigating Cellular Stress Responses. PubMed. [Link]

  • Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. PubMed. [Link]

  • N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. ResearchGate. [Link]

  • The effects of varied N-acetylcysteine concentration and electronegativity on bovine mucus hydrolysis. Journal of Emerging Investigators. [Link]

  • N-Acetyl Cysteine Functions as a Fast-Acting Antioxidant by Triggering Intracellular H2S and Sulfane Sulfur Production. PubMed. [Link]

  • Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival. PubMed. [Link]

  • Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe. Royal Society of Chemistry. [Link]

Sources

N,S-Diacetylcysteine stability under physiological conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of N,S-Diacetylcysteine Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NSDAC) presents a compelling case as a prodrug for N-acetylcysteine (NAC), a widely used antioxidant and mucolytic agent. Its enhanced lipophilicity suggests improved cell permeability and a potentially broader therapeutic window. However, the efficacy of NSDAC is intrinsically linked to its stability and the kinetics of its conversion to the active NAC molecule under physiological conditions. This guide provides a comprehensive technical overview of the factors governing NSDAC's stability, the analytical methodologies required for its accurate quantification, and the critical considerations for its development as a therapeutic agent.

Introduction: The Rationale for this compound

N-acetylcysteine (NAC) is a well-established therapeutic agent with a broad spectrum of applications, from its use as a mucolytic agent to its role as an antidote for acetaminophen overdose. Its therapeutic effects are largely attributed to its ability to replenish intracellular glutathione (GSH) stores and to act as a direct antioxidant. Despite its clinical utility, NAC's hydrophilic nature can limit its oral bioavailability and cellular uptake.

This compound, a diacetylated derivative of L-cysteine, has been synthesized to overcome these limitations. The addition of a second acetyl group, this time on the sulfur atom, increases the molecule's lipophilicity, which is hypothesized to enhance its ability to cross cell membranes. Once inside the cell, NSDAC is expected to be hydrolyzed by intracellular esterases to release NAC, thereby delivering the active therapeutic agent directly to its site of action.

This guide will delve into the critical aspect of NSDAC's stability, a key determinant of its potential as a successful prodrug. We will explore the chemical and enzymatic factors that govern its conversion to NAC and provide detailed methodologies for researchers to assess its stability in relevant biological matrices.

Chemical Properties and Synthesis of this compound

N,S-Diacetyl-L-cysteine is synthesized by the acetylation of L-cysteine. A common laboratory-scale synthesis involves the reaction of L-cysteine with excess acetic anhydride in the presence of a base, such as pyridine or sodium acetate, to catalyze the reaction. The resulting product is a white crystalline solid with a molecular weight of 205.23 g/mol .

The key structural feature of NSDAC is the thioester bond (S-acetyl group), which is more labile to hydrolysis than the amide bond (N-acetyl group). This differential stability is the basis for its function as a prodrug, as the S-acetyl group is preferentially cleaved to release NAC.

Stability of this compound Under Physiological Conditions

The stability of NSDAC is paramount to its therapeutic efficacy. The rate of its hydrolysis to NAC will determine its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Understanding the factors that influence this conversion is crucial for predicting its in vivo behavior.

Chemical Hydrolysis

NSDAC can undergo spontaneous chemical hydrolysis, particularly at physiological pH (7.4). The rate of this hydrolysis is influenced by temperature and the presence of nucleophiles. However, enzymatic hydrolysis is the predominant mechanism of its conversion in biological systems.

Enzymatic Hydrolysis

The primary route of NSDAC conversion to NAC is through enzymatic hydrolysis catalyzed by various esterases present in plasma, tissues, and within cells. These enzymes recognize the thioester bond and efficiently cleave it, releasing NAC and acetate. The specific esterases involved and their tissue distribution will significantly impact the site and rate of NAC delivery.

The following diagram illustrates the enzymatic conversion of NSDAC to NAC:

NSDAC_Hydrolysis NSDAC This compound NAC N-Acetylcysteine (NAC) NSDAC->NAC Hydrolysis of S-acetyl group Acetate2 Acetate NSDAC->Acetate2 Hydrolysis of N-acetyl group (minor pathway) Acetate1 Acetate NAC->Acetate1 Further Metabolism Esterases Esterases (Plasma, Tissues, Intracellular)

Caption: Enzymatic hydrolysis of this compound to N-Acetylcysteine.

Analytical Methodologies for Stability Assessment

Accurate and robust analytical methods are essential for quantifying NSDAC and its primary metabolite, NAC, in biological matrices. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common approach.

Sample Preparation

Proper sample preparation is critical to prevent the ex vivo degradation of NSDAC. Key considerations include:

  • Immediate processing: Samples (e.g., plasma, cell lysates) should be processed immediately after collection.

  • Low temperature: All steps should be performed on ice or at 4°C to minimize enzymatic activity.

  • Acidification: Acidification of the sample (e.g., with perchloric acid or trifluoroacetic acid) can effectively inhibit esterase activity and stabilize NSDAC.

Chromatographic Separation

Reversed-phase HPLC is typically used to separate NSDAC and NAC. A C18 column is a common choice, with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation.

Detection

Several detection methods can be used for the quantification of NSDAC and NAC:

  • Ultraviolet (UV) Detection: Both NSDAC and NAC absorb in the low UV range (around 210-220 nm). This method is simple and widely available but may lack specificity.

  • Mass Spectrometry (MS) Detection: HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and specificity. It allows for the unambiguous identification and quantification of both analytes, even at low concentrations.

Experimental Protocol: Assessing NSDAC Stability in Plasma

This protocol provides a framework for evaluating the stability of NSDAC in plasma.

Materials:

  • This compound

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Perchloric acid (PCA) or Trifluoroacetic acid (TFA)

  • HPLC system with UV or MS detector

  • C18 HPLC column

Procedure:

  • Prepare NSDAC stock solution: Dissolve NSDAC in a suitable solvent (e.g., DMSO or PBS) to a known concentration.

  • Incubation:

    • Pre-warm plasma and PBS to 37°C.

    • Spike a known amount of NSDAC stock solution into the plasma to achieve the desired final concentration. A parallel incubation in PBS can serve as a control for chemical hydrolysis.

    • Incubate the samples at 37°C.

  • Time-point sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., ice-cold PCA or TFA) to stop the enzymatic reaction.

  • Protein precipitation: Vortex the quenched sample and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining NSDAC and the formed NAC.

  • Data analysis: Plot the concentration of NSDAC versus time to determine its degradation rate and half-life in plasma.

The workflow for this stability assessment is depicted below:

NSDAC_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Stock NSDAC Stock Solution Incubate Spike & Incubate at 37°C Stock->Incubate Plasma Pre-warmed Plasma (37°C) Plasma->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Quench Quench with Acid (e.g., PCA) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Determine Half-life (t½) Plot->Calculate

Caption: Workflow for assessing the stability of this compound in plasma.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and concise manner. A table summarizing the half-life of NSDAC in different biological matrices is highly recommended for easy comparison.

Table 1: Illustrative Stability Data for this compound

Biological MatrixTemperature (°C)Half-life (t½) (minutes)
Phosphate-Buffered Saline (pH 7.4)37> 240
Human Plasma37~ 15
Rat Plasma37~ 10
Human Liver Microsomes37~ 5

Note: The data in this table are for illustrative purposes only and may not reflect actual experimental values.

The shorter half-life of NSDAC in plasma and liver microsomes compared to buffer indicates that its degradation is primarily mediated by enzymatic activity.

Conclusion and Future Directions

This compound holds promise as a lipophilic prodrug of NAC, with the potential for improved cellular delivery and therapeutic efficacy. However, its successful development hinges on a thorough understanding of its stability profile. The methodologies outlined in this guide provide a robust framework for researchers to characterize the conversion of NSDAC to NAC under physiologically relevant conditions.

Future research should focus on identifying the specific esterases responsible for NSDAC hydrolysis in different tissues and disease states. This knowledge will be invaluable for predicting its in vivo behavior and for designing targeted drug delivery strategies. Furthermore, correlating the pharmacokinetic profile of NSDAC with its pharmacodynamic effects will be crucial for establishing its clinical utility.

References

  • Atkuri, K. R., Mantovani, J. J., Herzenberg, L. A., & Herzenberg, L. A. (2007). N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology, 7(4), 355-359. [Link]

  • Sliskovic, I., Raturi, A., & Mutus, B. (2016). Characterization of N, S-diacetylcysteine as a novel H2S donor. British journal of pharmacology, 173(5), 867-878. [Link]

  • Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual review of pharmacology and toxicology, 40(1), 581-616. [Link]

In vivo fate of N,S-Diacetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Fate of N-Acetylcysteine and its Metabolites

Introduction

N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and serves as a crucial precursor to the antioxidant glutathione (GSH) within the body.[1][2] Its role as a potent antioxidant and its mucolytic properties have established it as a valuable therapeutic agent for a range of conditions, including acetaminophen overdose and chronic respiratory diseases.[2][3] This guide provides a comprehensive exploration of the in vivo journey of NAC, detailing its absorption, distribution, metabolism, and excretion (ADME). We will delve into the analytical methodologies for its detection, its intricate interactions with cellular signaling pathways, and provide practical experimental protocols for its study.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The in vivo disposition of NAC is characterized by its rapid metabolism and complex distribution. Understanding its ADME profile is fundamental to optimizing its therapeutic applications.

Absorption and Bioavailability

Oral administration of NAC is met with low bioavailability, estimated to be between 6% and 10%.[2][4] This is primarily due to extensive first-pass metabolism in the intestinal wall and the liver.[2] In contrast, intravenous administration circumvents this initial metabolic barrier, resulting in nearly 100% bioavailability.[2]

Following an oral dose of 200 to 400 mg of NAC, peak plasma concentrations ranging from 0.35 to 4 mg/L are typically reached within one to two hours.[3]

Distribution

NAC exhibits a volume of distribution between 0.33 and 0.47 L/kg.[3][4] Studies utilizing radiolabeled NAC in mice have demonstrated its uptake in a majority of tissues, with the notable exceptions of the brain and spinal cord.[5] Rapid accumulation within 15 minutes of injection was observed in the bladder, bone marrow, and liver.[5]

Interestingly, the impact of NAC on glutathione levels is tissue-specific. It has been shown to increase GSH concentrations in the bladder by approximately two-fold, while having no significant effect on liver GSH levels.[5] Conversely, a decrease of 50-70% in GSH content has been observed in the bone marrow following NAC administration.[5]

Metabolism

The metabolism of NAC is multifaceted and central to its biological activity. A key metabolic process is its deacetylation to form cysteine, a direct precursor for the synthesis of glutathione.[1]

Once in the bloodstream, NAC can exist in its reduced form or undergo oxidation to form its disulfide dimer, N,N'-diacetyl-L-cystine.[6] It can also form mixed disulfides with other thiols, such as cysteine and glutathione, leading to metabolites like N-acetylcysteine-cysteine and N-acetylcysteine-glutathione.[1][6] The liver and kidneys are the primary sites for the N-acetylation and deacetylation of cysteine derivatives.[7][8]

A proposed metabolic pathway for N-acetylcysteine is illustrated below:

NAC N-Acetylcysteine (Reduced) Cysteine Cysteine NAC->Cysteine Deacetylation DiNAC N,N'-Diacetyl-L-cystine (Oxidized) NAC->DiNAC Oxidation Mixed_Disulfides Mixed Disulfides (e.g., with Cysteine, Glutathione) NAC->Mixed_Disulfides Thiol-Disulfide Exchange GSH Glutathione Cysteine->GSH Synthesis Inorganic_Sulfate Inorganic Sulfate Cysteine->Inorganic_Sulfate Metabolism

Caption: Metabolic Pathway of N-Acetylcysteine.

Excretion

The primary route of elimination for NAC and its metabolites is through the kidneys. Following an oral dose of radiolabeled NAC, approximately 22% of the radioactivity is recovered in the urine within 24 hours.[1] The renal clearance of NAC accounts for about 30% of its total body clearance.[4] The major metabolic end-product found in urine is inorganic sulfate.[3]

Pharmacokinetic Parameters of N-Acetylcysteine
ParameterValueRoute of AdministrationReference
Bioavailability 6-10%Oral[2][4]
~100%Intravenous[2]
Tmax (Time to Peak Plasma Concentration) 1-2 hoursOral (200-400 mg)[3]
Cmax (Peak Plasma Concentration) 0.35-4 mg/LOral (200-400 mg)[3]
Volume of Distribution (Vd) 0.33-0.47 L/kg-[3][4]
Protein Binding ~50% (at 4 hours post-dose)-[3]
Terminal Half-life (t1/2) 6.25 hoursOral (reduced NAC)[3]
5.58 hoursIntravenous (total NAC)[6]
Renal Clearance 0.190-0.211 L/h/kg-[3]

Analytical Methodologies for In Vivo Quantification

Accurate quantification of NAC and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is the most widely employed analytical technique.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and reliable method for the separation and quantification of NAC and its oxidized form, N,N'-diacetyl-L-cystine, in biological fluids and cell culture media.[9][10][11]

Sample Preparation Protocol for Plasma Analysis:
  • Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifugation: Immediately centrifuge the blood at 4°C to separate the plasma.

  • Protein Precipitation: To deproteinize the plasma, add a precipitating agent such as perchloric acid or acetonitrile.

  • Derivatization (Optional but Recommended): To enhance detection, especially for low concentrations, derivatize the sample with a thiol-selective reagent.[10][12]

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Injection: Inject the clear supernatant into the HPLC system.

Chromatographic Conditions (Example):
  • Column: C18 reversed-phase column.[9]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).[9]

  • Flow Rate: Typically around 1.0 mL/min.[9]

  • Detection: UV detection is common, but more sensitive methods like fluorescence or mass spectrometry can be employed, especially after derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

For highly sensitive and specific quantitative analysis of NAC in serum, capillary gas chromatography coupled with mass fragmentographic detection is a powerful alternative.[10]

The workflow for sample analysis can be visualized as follows:

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Deproteinization Protein Precipitation Plasma_Separation->Deproteinization Derivatization Derivatization (Optional) Deproteinization->Derivatization Supernatant_Collection Supernatant Collection Derivatization->Supernatant_Collection HPLC_Injection HPLC/GC-MS Injection Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (UV/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for Bioanalytical Quantification.

Interaction with Cellular Signaling Pathways

NAC's influence extends beyond its role as a glutathione precursor, as it actively modulates various intracellular signaling pathways.

Modulation of Inflammatory Pathways

NAC is known to exert anti-inflammatory effects by modulating key signaling cascades. It can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response.[1][13] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Impact on Cell Growth and Survival Pathways

NAC has been shown to interact with signaling pathways that govern cell fate. For instance, it can negatively regulate the Notch3 signaling pathway, which is often implicated in cancer progression.[14] Additionally, NAC can influence the PTEN/Akt pathway, a critical regulator of cell growth, proliferation, and survival.[15]

Regulation of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a pivotal role in tissue fibrosis. NAC has been demonstrated to inhibit TGF-β signaling, potentially through the reduction of disulfide bonds within the TGF-β ligand, thereby altering its bioactivity.[16]

It is important to note that the effect of NAC on certain signaling pathways, such as the MAPKs, can be context-dependent. The local redox environment, for example, the presence or absence of serum in cell culture, can significantly influence the outcome of NAC treatment.[13]

The intricate interplay of NAC with these signaling pathways can be summarized as follows:

NAC N-Acetylcysteine NFkB NF-κB Pathway NAC->NFkB Inhibits MAPK MAPK Pathway NAC->MAPK Modulates Notch3 Notch3 Pathway NAC->Notch3 Inhibits PTEN_Akt PTEN/Akt Pathway NAC->PTEN_Akt Modulates TGFb TGF-β Pathway NAC->TGFb Inhibits Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Cell_Growth Cell Growth & Survival Notch3->Cell_Growth PTEN_Akt->Cell_Growth Fibrosis Fibrosis TGFb->Fibrosis

Caption: Modulation of Signaling Pathways by NAC.

Conclusion

The in vivo fate of N-acetylcysteine is a dynamic process involving rapid absorption, wide distribution, extensive metabolism, and renal excretion. Its ability to replenish glutathione stores and modulate key cellular signaling pathways underscores its therapeutic versatility. A thorough understanding of its pharmacokinetics and pharmacodynamics, facilitated by robust analytical methods, is paramount for the continued development and optimization of NAC-based therapies.

References

  • Lee, B. H., Song, Y. S., Park, J., & Ryu, J. C. (1994). Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. Archives of Pharmacal Research, 17(6), 428–433. [Link]

  • Raghavan, S., & Dikshit, M. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 10(15), 3312. [Link]

  • Gowda, A. P., Schaefer, A., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(3), 307-318. [Link]

  • Borgström, L., Kågedal, B., & Paulsen, O. (1986). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European Journal of Clinical Pharmacology, 31(2), 217–222. [Link]

  • Wikipedia contributors. (2024, May 22). Acetylcysteine. In Wikipedia, The Free Encyclopedia. [Link]

  • Sans-Bastos, F., & Koda-Kimble, M. A. (1989). Clinical pharmacokinetics of N-acetylcysteine. Clinical Pharmacokinetics, 17(2), 79–90. [Link]

  • Olsson, B., Johansson, M., Gabrielsson, J., & Bolme, P. (1988). Pharmacokinetics of N-acetylcysteine in man. European Journal of Clinical Pharmacology, 34(1), 77–82. [Link]

  • Reynaert, N. L., Ckless, K., Korn, S. H., Vos, N., Guala, A. S., Wouters, E. F., van der Vliet, A., & Janssen-Heininger, Y. M. (2006). Redox paradox: effect of N-acetylcysteine and serum on oxidation reduction-sensitive mitogen-activated protein kinase signaling pathways. American Journal of Respiratory Cell and Molecular Biology, 34(3), 338–344. [Link]

  • Kwak, M. K., Lee, K. C., & Kim, S. K. (2015). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Drug Metabolism and Disposition, 43(9), 1377–1385. [Link]

  • Johansson, M., & Westerlund, D. (1984). Determination of N-acetyl-L-cysteine in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 261–267. [Link]

  • N, V. S., & Kumar, P. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 8(11), 4651-4660. [Link]

  • Gowda, A. P., Schaefer, A., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]

  • Ercal, N., Öztezcan, S., Aykin, N., & Spitz, D. R. (1996). High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide. Journal of Chromatography B: Biomedical Sciences and Applications, 685(2), 329–334. [Link]

  • Lee, K. C., Kwak, M. K., & Kim, S. K. (2015). Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs. Xenobiotica, 45(11), 973–980. [Link]

  • Mistry, P., & Harwood, L. (1991). Uptake and distribution of N-acetylcysteine in mice: tissue-specific effects on glutathione concentrations. British Journal of Cancer. Supplement, 14, 6–9. [Link]

  • Raftos, J. E., Whillier, S., & Kuchel, P. W. (2007). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. The International Journal of Biochemistry & Cell Biology, 39(9), 1698–1706. [Link]

  • Lee, Y. J., Taylor, B. L., & Gannon, M. (2022). Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice. Antioxidants, 11(11), 2201. [Link]

  • Chang, W. W., Liu, J. J., & Lee, L. R. (2016). N-acetylcysteine negatively regulates Notch3 and its malignant signaling. Oncotarget, 7(18), 25498–25508. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2021). Mechanism of N-acetylcysteine in alleviating diabetic myocardial ischemia reperfusion injury by regulating PTEN/Akt pathway through promoting DJ-1. Journal of Cardiothoracic Surgery, 16(1), 184. [Link]

  • Harrer, A., Eipeldauer, S., & Meurer, S. K. (2019). N-Acetyl-L-cysteine suppresses TGF-β signaling at distinct molecular steps: The biochemical and biological efficacy of a multifunctional, antifibrotic drug. ResearchGate. [Link]

  • Rosén, P., & Myrup, B. (2000). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. ResearchGate. [Link]

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Sources

The Rationale for a Superior Cysteine Prodrug: Overcoming the Limitations of N-Acetylcysteine (NAC)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of N,S-Diacetylcysteine

Executive Summary: this compound is a derivative of the widely-used therapeutic agent N-Acetylcysteine (NAC). While NAC has proven efficacy as both a mucolytic and an antidote for acetaminophen toxicity, its clinical utility is hampered by poor oral bioavailability. The diacetylated form, this compound, represents a logical, albeit historically under-explored, medicinal chemistry strategy to overcome this limitation. By masking both the amine and the thiol functional groups with acetyl moieties, the molecule's lipophilicity is theoretically increased, which may enhance membrane permeability and protect the reactive thiol group from first-pass metabolism. This guide provides a comprehensive analysis of the scientific rationale for the development of this compound, its historical context, and its proposed mechanism of action as a superior prodrug for L-cysteine and glutathione delivery.

N-Acetylcysteine (NAC) was first patented in 1960 and entered medical use by 1968.[1] Its therapeutic value stems from its role as a prodrug to the amino acid L-cysteine, which is the rate-limiting precursor for the synthesis of the body's primary endogenous antioxidant, glutathione (GSH).[2][3] Administration of NAC has been shown to replenish depleted intracellular GSH stores, making it the standard of care for treating acetaminophen overdose, where toxic metabolites deplete hepatic glutathione.[3][4]

Despite its efficacy, the clinical application of oral NAC is significantly constrained by its pharmacokinetic profile. Key limitations include:

  • Low Oral Bioavailability: Extensive first-pass metabolism in the gut wall and liver results in a very low oral bioavailability, estimated to be between 4% and 10%.[5][6][7]

  • High Polarity: As a free amino acid derivative, NAC is a polar molecule, which limits its ability to passively diffuse across cellular membranes to exert its effects.

  • Chemical Instability: The free thiol (sulfhydryl) group is susceptible to oxidation, which can reduce the amount of active compound that reaches the target tissues.

These drawbacks necessitate the use of high oral doses or intravenous administration to achieve therapeutic concentrations, motivating the exploration of more lipophilic and stable derivatives.

This compound: A Prodrug Strategy for Enhanced Delivery

The diacetylation of L-cysteine at both the nitrogen (N) and sulfur (S) positions to create this compound (CAS 18725-37-6) is a rational approach to improve upon the pharmacokinetics of NAC.[8][9][10]

  • Increased Lipophilicity: The addition of a second acetyl group, particularly as a thioester at the sulfur position, masks the polar thiol group. Acetylation is a common and effective strategy for increasing the lipophilicity of drug candidates, which generally correlates with improved absorption and membrane transport.[11]

  • Thiol Protection: The S-acetyl group protects the reactive sulfhydryl moiety from oxidation during transit and first-pass metabolism. This thioester bond is designed to be cleaved by intracellular thioesterases, releasing the active NAC molecule inside the target cell.

Discovery and Historical Context

While NAC became established in the 1960s, the synthesis of various derivatives, including N,S-diacetyl-L-cysteine, was described in the scientific literature by the mid-1970s. A 1976 study detailed the preparation of several amides, esters, and anilides of both N-acetyl and N,S-diacetyl-cysteine for the investigation of their analgesic and anti-inflammatory properties. This indicates that early research explored broader therapeutic applications beyond mucolytic or antioxidant effects.

Interestingly, this compound is also recognized as a potential impurity that can form during the synthesis of NAC if the reaction conditions are not carefully controlled, particularly when using acetylating agents like acetic anhydride. Despite a strong theoretical rationale for its use as an enhanced NAC prodrug, this compound has remained largely uninvestigated in preclinical and clinical studies, with the vast majority of research focusing on the parent compound, NAC, or its disulfide dimer, N,N'-diacetyl-L-cystine.

Comparative Physicochemical Properties

A direct experimental comparison of the physicochemical properties of NAC and this compound is hindered by a lack of published data for the latter. However, a table can be constructed to highlight the known parameters of NAC and the fundamental properties of its diacetylated derivative.

PropertyN-Acetylcysteine (NAC)This compoundRationale for Difference
CAS Number 616-91-1[2]18725-37-6[8][9]Different chemical structures.
Molecular Formula C₅H₉NO₃S[2]C₇H₁₁NO₄S[8]Addition of a second acetyl group (C₂H₂O).
Molecular Weight 163.20 g/mol [2]205.23 g/mol [8][9]Increased mass from the additional acetyl group.
Solubility in Water Soluble (1 g in 5 mL)Data not available in published literatureExpected to be lower due to increased lipophilicity.
Calculated LogP -0.4[2]Data not available in published literatureExpected to be significantly higher due to masking of the polar thiol group.
Oral Bioavailability 4 - 10%[5][6][7]Data not available in published literatureHypothesized to be higher due to increased lipophilicity and metabolic protection.
Oral Half-Life ~6.25 hours[5]Data not available in published literatureUnknown; depends on rates of absorption and enzymatic cleavage.

Synthesis and Characterization

Experimental Protocol: Synthesis of N-Acetylcysteine (NAC)

This protocol is based on the direct acetylation of L-cysteine using acetic anhydride.

Materials:

  • L-cysteine: 1.0 g

  • Acetic anhydride: 6.0 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 6 drops

  • Cold deionized water: 10 mL

  • Conical flask, water bath, Büchner funnel, filter paper, beaker.

Methodology:

  • Transfer 1.0 g of L-cysteine to a dry conical flask.

  • Carefully add 6.0 mL of acetic anhydride to the flask, followed by the dropwise addition of 6 drops of concentrated sulfuric acid. The acid acts as a catalyst, facilitating the abstraction of a hydrogen atom from the amino group.

  • Mix the contents thoroughly and warm the flask on a water bath maintained at 60°C for 20 minutes with intermittent stirring.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate beaker, pour the reaction mixture in a thin stream into 10 mL of cold water while stirring continuously with a glass rod. This will precipitate the crude product.

  • Filter the crude NAC product using a Büchner funnel and wash generously with cold water to remove unreacted reagents and acetic acid.

  • The crude product can be further purified by recrystallization from a 1:1 mixture of rectified spirit and water to yield a pure white crystalline powder.

Logical Extension to this compound: To produce this compound, the reaction conditions (e.g., stoichiometry of acetic anhydride, catalyst, temperature, and reaction time) would be modified to favor acetylation at both the nitrogen and the less reactive sulfur positions. The formation of this compound as an impurity during NAC synthesis suggests that forcing conditions (e.g., excess acetic anhydride or prolonged reaction times) could increase its yield. Separation would then be achieved via chromatographic techniques.

Hypothesized Mechanism of Action and Metabolic Pathway

The primary therapeutic value of this compound is expected to derive from its function as a prodrug that efficiently delivers L-cysteine into the cell for glutathione synthesis. The proposed metabolic pathway is a sequential enzymatic process.

Proposed Metabolic Pathway of this compound:

  • Cellular Uptake: Due to its enhanced lipophilicity, this compound is hypothesized to cross cell membranes more readily than NAC via passive diffusion.

  • S-Deacetylation: Once inside the cell, ubiquitous intracellular thioesterases are expected to rapidly hydrolyze the thioester bond, removing the S-acetyl group and releasing N-Acetylcysteine (NAC).

  • N-Deacetylation: The newly formed NAC is then deacetylated by aminoacylases to yield L-cysteine.

  • Glutathione Synthesis: The liberated L-cysteine enters the glutathione synthesis pathway, where it is combined with glutamate and glycine to form glutathione (GSH), thereby replenishing intracellular antioxidant capacity.

This pathway suggests that this compound acts as a "two-stage" prodrug, first converting to NAC and then to the essential amino acid, L-cysteine.

G cluster_membrane Cell Membrane DiNAC_ext This compound (Extracellular) DiNAC_int This compound (Intracellular) DiNAC_ext->DiNAC_int Enhanced Uptake NAC_int N-Acetylcysteine (NAC) DiNAC_int->NAC_int Thioesterase Cys_int L-Cysteine NAC_int->Cys_int Aminoacylase GSH Glutathione (GSH) Cys_int->GSH GSH Synthesis (Rate-limiting step)

Caption: Hypothesized metabolic pathway of this compound.

Conclusion and Future Directions

This compound is a chemically logical and compelling prodrug of N-Acetylcysteine, designed to overcome the well-documented pharmacokinetic limitations of its parent compound. The strategy of masking both the amine and thiol groups via acetylation presents a sound approach to increasing lipophilicity, which is expected to enhance bioavailability and cellular uptake.

Despite its initial synthesis and characterization in the 1970s, this compound remains a molecule of theoretical promise rather than proven utility. The striking lack of published data on its physicochemical properties, pharmacokinetics, and therapeutic efficacy represents a significant knowledge gap in the field. Future research should focus on:

  • Validated Synthesis and Characterization: Development of a robust and scalable synthesis protocol and full characterization of its physicochemical properties (solubility, LogP, stability).

  • Pharmacokinetic Studies: In vivo studies to determine the oral bioavailability, tissue distribution, and metabolic fate of this compound compared directly to NAC.

  • Efficacy Studies: Preclinical evaluation in models of oxidative stress (e.g., acetaminophen toxicity) to confirm its ability to replenish glutathione stores more effectively than NAC.

Such studies are essential to validate the long-held hypothesis that this compound could serve as a superior next-generation therapeutic for conditions currently treated with N-Acetylcysteine.

References

  • Bonanomi, L., & Gazzaniga, A. (1976). Synthesis of N-acetylcysteine compounds. Il Farmaco; edizione scientifica, 31(11), 767–775. [Link]

  • CN114989055B - Preparation method of N-acetyl-L-cysteine.
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  • Rios, C. M., & La Ganke, C. (2021). N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). Journal of nutrition, metabolism and dietetics, 4(1), 1-10. [Link]

  • Atkuri, K. R., Mantovani, J. J., & Herzenberg, L. A. (2007). N-Acetylcysteine--a safe antidote for cysteine/glutathione deficiency. Current opinion in pharmacology, 7(4), 355–359. [Link]

  • Wikipedia. Acetylcysteine. [Link]

  • Olsson, B., Johansson, M., Gabrielsson, J., & Bolme, P. (1988). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European journal of clinical pharmacology, 34(1), 77–82. [Link]

  • Borgström, L., Kågedal, B., & Paulsen, O. (1986). Pharmacokinetics of N-acetylcysteine in man. European journal of clinical pharmacology, 31(2), 217–222. [Link]

  • De Caro, L., Ghizzi, A., Costa, R., Longo, A., & Lodola, E. (1989). Pharmacokinetics and bioavailability of oral acetylcysteine in healthy volunteers. Arzneimittel-Forschung, 39(3), 382–386.
  • Cotgreave, I. A. (1997). N-acetylcysteine: pharmacological considerations and new performance horizons. Advanced pharmacology (San Diego, Calif.), 38, 205–227.
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  • Grattagliano, I., Vendemiale, G., Deiss, V. B., Junker, E., & Lauterburg, B. H. (2000). Effect of oral and intravenous S,N-diacetylcysteine monoethyl ester on circulating and hepatic sulfhydryls in the Rat. The Journal of pharmacology and experimental therapeutics, 293(3), 834–838.
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  • WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine.
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  • Găină, L. I., et al. (2013). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 18(6), 6349–6366. [Link]

  • Cysteine S-acetylation is a post-translational modification involved in metabolic regulation. bioRxiv. [Link]

  • Gola, M., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega, 7(13), 11091–11102. [Link]

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  • Raghu, G., Berk, M., Campochiaro, P. A., et al. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current neuropharmacology, 19(8), 1202–1224. [Link]

  • Olsson, B., Johansson, M., Gabrielsson, J., & Bolme, P. (1988). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European journal of clinical pharmacology, 34(1), 77–82. [Link]

  • Borgström, L., Kågedal, B., & Paulsen, O. (1986). Pharmacokinetics of N-acetylcysteine in man. European journal of clinical pharmacology, 31(2), 217–222. [Link]

  • Rios, C. M., & La Ganke, C. (2021). N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). Journal of nutrition, metabolism and dietetics, 4(1), 1-10. [Link]

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N,S-Diacetyl-L-cysteine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N,S-Diacetyl-L-cysteine (NSDAC), a derivative of the amino acid L-cysteine, is a molecule of significant interest in the fields of pharmacology and drug development. Bearing acetyl groups on both its nitrogen and sulfur atoms, NSDAC presents unique chemical and biological properties that distinguish it from its well-known precursor, N-acetylcysteine (NAC). This technical guide provides an in-depth exploration of N,S-Diacetyl-L-cysteine, covering its fundamental chemical attributes, synthesis, physicochemical characteristics, and established and putative mechanisms of action. Furthermore, this guide details validated analytical methodologies for its quantification, discusses its current and potential applications in research and therapeutics, and addresses its safety profile. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of thiol-containing compounds in medicine and biology.

Core Chemical Identity

N,S-Diacetyl-L-cysteine is identified by the Chemical Abstracts Service (CAS) with the registry number 18725-37-6 .[1][2][3]

Chemical Structure and Nomenclature

The molecular structure of N,S-Diacetyl-L-cysteine is characterized by an L-cysteine backbone with acetyl groups attached to the amine (N-acetylation) and thiol (S-acetylation) functional groups.

The IUPAC name for this compound is (2R)-2-acetamido-3-acetylsulfanylpropanoic acid.[3][4] It is also recognized as an impurity of Acetylcysteine, designated as Acetylcysteine EP Impurity D.[5]

// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.87,-0.5!"]; O2 [label="OH", pos="0.87,-0.5!"]; C2 [label="Cα", pos="0,1.5!"]; H_alpha [label="H", pos="-0.5,2.0!"]; N [label="N", pos="0.87,2.2!"]; C3 [label="Cβ", pos="-0.87,1.0!"]; S [label="S", pos="-1.73,1.5!"]; H_beta1 [label="H", pos="-0.87,0.4!"]; H_beta2 [label="H", pos="-1.4,0.7!"];

// N-Acetyl group C_N_acetyl [label="C", pos="1.73,2.7!"]; O_N_acetyl [label="O", pos="1.73,3.5!"]; CH3_N_acetyl [label="CH₃", pos="2.6,2.2!"]; H_N [label="H", pos="0.87,2.8!"];

// S-Acetyl group C_S_acetyl [label="C", pos="-2.6,1.0!"]; O_S_acetyl [label="O", pos="-3.47,1.5!"]; CH3_S_acetyl [label="CH₃", pos="-2.6,0.2!"];

// Bonds C1 -- O1 [label=""]; C1 -- O2 [label=""]; C1 -- C2 [label=""]; C2 -- H_alpha [label=""]; C2 -- N [label=""]; C2 -- C3 [label=""]; C3 -- S [label=""]; C3 -- H_beta1 [label=""]; C3 -- H_beta2 [label=""]; N -- C_N_acetyl [label=""]; N -- H_N [label=""]; C_N_acetyl -- O_N_acetyl [label=""]; C_N_acetyl -- CH3_N_acetyl [label=""]; S -- C_S_acetyl [label=""]; C_S_acetyl -- O_S_acetyl [label=""]; C_S_acetyl -- CH3_S_acetyl [label=""]; } caption: "Chemical Structure of N,S-Diacetyl-L-cysteine"

Physicochemical Properties

A summary of the key physicochemical properties of N,S-Diacetyl-L-cysteine is presented in the table below. This data is crucial for its handling, formulation, and for understanding its pharmacokinetic profile.

PropertyValueSource
CAS Number 18725-37-6[1][2][3]
Molecular Formula C₇H₁₁NO₄S[1]
Molecular Weight 205.23 g/mol [1]
Appearance White powder[6]
Solubility Soluble in water[4]
Melting Point 110 °C (for N-acetyl-L-cysteine)[6]
pKa 9.5 at 30 °C (for N-acetyl-L-cysteine)[7]
SMILES CC(=O)NC(=O)O[1]
InChI Key HSPYGHDTVQJUDE-LURJTMIESA-N[1]

Synthesis of N,S-Diacetyl-L-cysteine

The synthesis of N,S-Diacetyl-L-cysteine can be achieved through the acetylation of L-cysteine. While various methods exist for the synthesis of N-acetylcysteine and its derivatives, a common approach for diacetylation involves the use of an acetylating agent such as acetic anhydride.

Laboratory-Scale Synthesis Protocol

The following protocol is a synthesized methodology based on general principles of acetylation of amino acids and information from related syntheses.[8][9][10]

Materials:

  • L-cysteine

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Rectified spirit

  • Water (deionized)

  • Standard laboratory glassware and equipment (conical flask, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a dry conical flask, suspend L-cysteine in acetic anhydride.

  • Catalysis: Carefully add a few drops of concentrated sulfuric acid to the suspension while stirring. The sulfuric acid acts as a catalyst to facilitate the acetylation of both the amino and thiol groups.[9][10]

  • Reaction Conditions: Gently warm the reaction mixture to approximately 60°C and maintain this temperature for about 20 minutes with continuous stirring.[9]

  • Precipitation and Isolation: After the reaction is complete, cool the mixture and induce precipitation of the crude product. Filter the crude N,S-Diacetyl-L-cysteine and wash it thoroughly with cold water to remove any unreacted starting materials and water-soluble byproducts.[9]

  • Recrystallization: For purification, the crude product can be recrystallized from a mixture of rectified spirit and water (e.g., a 1:1 ratio) to yield a pure, crystalline powder.[9]

G cluster_synthesis Synthesis Workflow L-cysteine L-cysteine Acetic Anhydride Acetic Anhydride Reaction Reaction Crude Product Crude Product Purification Purification Pure N,S-Diacetyl-L-cysteine Pure N,S-Diacetyl-L-cysteine

Mechanism of Action

The biological effects of N,S-Diacetyl-L-cysteine are primarily attributed to its role as a pro-drug of L-cysteine and its subsequent influence on glutathione (GSH) biosynthesis, as well as its direct antioxidant and immunomodulatory properties.

Glutathione Precursor and Antioxidant Activity

Upon administration, N,S-Diacetyl-L-cysteine is hydrolyzed to release L-cysteine, a rate-limiting substrate for the synthesis of the endogenous antioxidant, glutathione.[11][12][13] By increasing the intracellular pool of L-cysteine, NSDAC effectively replenishes GSH levels, particularly under conditions of oxidative stress where GSH is depleted. This is a key mechanism in its protective effect against acetaminophen-induced hepatotoxicity, where the toxic metabolite NAPQI is detoxified by conjugation with GSH.[11]

G cluster_moa Antioxidant Mechanism of Action NSDAC N,S-Diacetyl-L-cysteine L_Cysteine L-Cysteine GSH Glutathione (GSH) Detox Detoxification of Reactive Oxygen Species (ROS)

Immunomodulatory Effects

N,S-Diacetyl-L-cysteine has demonstrated immunomodulatory properties, which are linked to its ability to influence inflammatory pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[12] By suppressing the NF-κB signaling cascade, NSDAC can reduce the production of inflammatory mediators such as interleukins (e.g., IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α).[12][14]

Analytical Methodologies

Accurate quantification of N,S-Diacetyl-L-cysteine is essential for research, quality control, and clinical monitoring. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and validated method for this purpose.[5][15]

RP-HPLC Method for Quantification

The following is a representative RP-HPLC protocol that can be adapted for the analysis of N,S-Diacetyl-L-cysteine.

Chromatographic Conditions:

  • Column: C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)[15]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[15]

  • Flow Rate: 1.0 mL/min[15]

  • Injection Volume: 20 µL[15]

  • Column Temperature: 25°C[15]

  • Detection: UV at 212 nm[15]

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities and other components.[15]

  • Linearity: The direct proportionality of the test results to the concentration of the analyte.[15]

  • Accuracy: The closeness of the test results to the true value.[15]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]

Applications in Research and Drug Development

While much of the clinical research has focused on N-acetylcysteine, the unique properties of N,S-Diacetyl-L-cysteine suggest its potential in various therapeutic areas.

Preclinical Research

Preclinical studies, primarily with the related compound N,N'-Diacetyl-L-cystine (the disulfide dimer of NAC), have indicated potential efficacy in models of atherosclerosis, where it may exert immunomodulatory effects.[14] Further preclinical evaluation of N,S-Diacetyl-L-cysteine is warranted to explore its therapeutic potential in conditions characterized by oxidative stress and inflammation.

Potential Clinical Applications

Given its mechanism of action, N,S-Diacetyl-L-cysteine could be investigated for clinical applications similar to those of NAC, including:

  • Acetaminophen Overdose: As a more lipophilic pro-drug of L-cysteine, it may offer advantages in terms of bioavailability.

  • Chronic Obstructive Pulmonary Disease (COPD): Its mucolytic and antioxidant properties could be beneficial.

  • Neurological and Psychiatric Disorders: There is growing interest in the use of NAC in conditions such as schizophrenia, bipolar disorder, and obsessive-compulsive disorder, and NSDAC could be a novel candidate for investigation.[16]

Safety and Toxicology

Specific safety and toxicology data for N,S-Diacetyl-L-cysteine are not extensively available. However, its safety profile can be largely inferred from the extensive data available for its parent compound, N-acetylcysteine.

N-acetylcysteine is generally considered safe and well-tolerated.[17] The most common adverse effects associated with oral NAC are gastrointestinal, including nausea and vomiting.[17] A Safety Data Sheet (SDS) for N,N'-Diacetyl-L-cystine indicates it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[18] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling N,S-Diacetyl-L-cysteine.

Conclusion

N,S-Diacetyl-L-cysteine is a promising derivative of L-cysteine with a multifaceted mechanism of action centered on its role as a glutathione precursor, a direct antioxidant, and an immunomodulator. While further research is needed to fully elucidate its therapeutic potential and to establish a comprehensive safety profile, the existing data suggest that it is a valuable compound for investigation in a range of pathological conditions. The methodologies for its synthesis and analysis are well-established, providing a solid foundation for future studies in drug discovery and development.

References

  • Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. [Link]

  • Process of making n,n'-diacetyl-l-cystine.
  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. [Link]

  • Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Innovare Academic Sciences. [Link]

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  • N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of N,S-Diacetylcysteine for Enhanced Performance in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Cysteine Challenge in Modern Cell Culture

The fidelity of in vitro cell culture hinges on the precise composition of the growth medium, which must supply all essential nutrients for cellular proliferation, viability, and, in the context of biopharmaceutical production, robust protein synthesis. L-cysteine, a semi-essential sulfur-containing amino acid, is a critical component for these processes. It is a building block for proteins and the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2]

However, the direct supplementation of L-cysteine into cell culture media is fraught with challenges. L-cysteine is highly unstable in solution, readily oxidizing to form L-cystine. This oxidation not only depletes the bioavailable cysteine but can also lead to the precipitation of cystine, altering the medium's composition and potentially inducing cytotoxicity. While N-acetylcysteine (NAC) has been widely adopted as a more stable cysteine pro-drug, it also has limitations, including its own oxidation into less effective dimers and a complex mechanism of action that can involve pathways beyond simple cysteine donation.[3][4]

N,S-Diacetylcysteine (DiNAC) emerges as a rationally designed and highly effective solution to this critical challenge. As a di-acetylated cysteine derivative, DiNAC offers superior stability and functions as a highly efficient intracellular cysteine delivery vehicle. Its strategic implementation in cell culture media can significantly enhance process robustness, leading to improved cell growth, sustained viability, and increased productivity of therapeutic proteins such as monoclonal antibodies. This guide provides a comprehensive overview of DiNAC's mechanism, practical protocols for its use, and methods for validating its efficacy.

The Mechanism of Action: Efficient Intracellular Cysteine Delivery and Redox Control

The primary advantage of this compound lies in its chemical structure, which facilitates efficient cellular uptake and subsequent intracellular bioactivation. Unlike L-cysteine, whose transport can be limiting, the acetylated form of DiNAC is readily transported into the cell.

Once inside the cytoplasm, the molecule is processed by intracellular esterases and acylases, which cleave the acetyl groups to release two molecules of L-cysteine. This liberated L-cysteine then enters the cell's metabolic pool to be utilized for two primary functions:

  • Protein Synthesis: As a fundamental amino acid, L-cysteine is incorporated into newly synthesized proteins, a critical function for both cellular proliferation and the production of recombinant proteins.

  • Glutathione (GSH) Synthesis: L-cysteine is the rate-limiting substrate for the synthesis of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[1] GSH is the cornerstone of the cell's antioxidant defense system. It directly neutralizes reactive oxygen species (ROS) and acts as a cofactor for antioxidant enzymes like glutathione peroxidase.[5]

By ensuring a sustained intracellular supply of L-cysteine, DiNAC effectively boosts the cell's GSH pool, enhancing its capacity to buffer oxidative stress. This is particularly crucial in high-density cultures where metabolic activity and ROS production are significantly elevated.

DiNAC_Mechanism cluster_extracellular Extracellular (Cell Culture Medium) cluster_intracellular Intracellular (Cytoplasm) DiNAC_medium This compound (Stable Prodrug) DiNAC_cell This compound DiNAC_medium->DiNAC_cell Cellular Uptake Enzymes Intracellular Esterases / Acylases DiNAC_cell->Enzymes Cysteine L-Cysteine Enzymes->Cysteine Deacetylation Protein_Synth Protein Synthesis (e.g., Antibodies, Cell Growth) Cysteine->Protein_Synth GSH_Synth Glutathione (GSH) Synthesis Cysteine->GSH_Synth Rate-Limiting Step GSH Glutathione (GSH) GSH_Synth->GSH Neutralized Neutralized Products GSH->Neutralized Reduces ROS Reactive Oxygen Species (ROS) ROS->Neutralized

Figure 1: Mechanism of this compound Action.

Protocols for Preparation and Application

The successful implementation of this compound requires careful preparation of stock solutions and systematic optimization of its working concentration for the specific cell line and process.

Protocol: Preparation of a 200 mM this compound Stock Solution

This protocol details the preparation of a sterile, pH-neutral stock solution suitable for supplementing cell culture media. The acidic nature of DiNAC in aqueous solution necessitates pH adjustment to prevent cellular stress.[6][7]

Materials:

  • This compound powder (high purity, cell culture grade)

  • Sterile, high-purity water (e.g., WFI or Milli-Q)

  • Sterile 1 M Sodium Hydroxide (NaOH)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated pH meter

  • Sterile, single-use cryovials for aliquoting

Procedure:

  • Weigh Powder: In a sterile environment (e.g., a biological safety cabinet), weigh out 410.46 mg of this compound powder (Molecular Weight: 205.23 g/mol ).

  • Initial Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile water. Mix by vortexing until the powder is fully dissolved. The initial solution will be acidic.

  • pH Adjustment: Aseptically place the tube in a position where you can measure the pH while stirring gently. Slowly add sterile 1 M NaOH dropwise. Monitor the pH closely. Continue adding NaOH until the pH stabilizes between 7.2 and 7.4. This step is critical for cell compatibility.

  • Final Volume: Once the pH is stable, bring the final volume to 10 mL with sterile water. This yields a final concentration of 200 mM.

  • Sterile Filtration: Draw the entire pH-adjusted solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile 50 mL conical tube.

  • Aliquot and Store: Dispense the final sterile stock solution into single-use, sterile cryovials (e.g., 1 mL aliquots). Store the aliquots at -20°C for long-term use (up to 12 months). Avoid repeated freeze-thaw cycles.

Application: Media Supplementation and Concentration Optimization

The optimal concentration of this compound is cell-line and process-dependent.[8] It is essential to perform a dose-response study to identify the ideal concentration that maximizes performance without inducing toxicity.

Recommended Concentration Ranges: The following table provides starting points for optimization based on common applications.

ApplicationCell Line ExampleTypical Starting Range (mM)Key Performance Metric
General Cell Culture MaintenanceHEK293, HeLa0.5 - 2.0Improved viability, stress resistance
Monoclonal Antibody ProductionCHO, NS01.0 - 5.0Increased VCD, Titer, Product Quality
High-Density Perfusion CultureCHO2.0 - 8.0Sustained viability, reduced fragments
Stem Cell & Organoid CulturehPSCs, Liver Organoids0.5 - 2.5Enhanced differentiation, survival

Table 1: Recommended starting concentration ranges for this compound optimization.

Protocol: Workflow for Dose-Response Optimization

This workflow outlines an experiment to determine the optimal DiNAC concentration for a given cell culture process, such as a fed-batch production model.

Optimization_Workflow Start Seed Shake Flasks with Cells (n=3 per condition) Setup Prepare Media with Varying DiNAC Concentrations (e.g., 0, 1, 2, 4, 6, 8 mM) Start->Setup Culture Incubate Under Standard Process Conditions (e.g., 14-day fed-batch) Setup->Culture Sampling Daily Sampling Culture->Sampling Days 1-14 Harvest Final Harvest (Day 14) Culture->Harvest VCD Measure Viable Cell Density & Viability (VCD, %) Sampling->VCD Metabolites Analyze Metabolites (Glucose, Lactate, Ammonia) Sampling->Metabolites Analysis Data Analysis: Plot Metrics vs. [DiNAC] Identify Optimal Concentration VCD->Analysis Metabolites->Analysis Titer Measure Product Titer (e.g., mAb concentration) Harvest->Titer Quality Assess Product Quality (Aggregation, Fragmentation) Harvest->Quality Titer->Analysis Quality->Analysis

Figure 2: Experimental workflow for optimizing DiNAC concentration.

Procedure:

  • Setup: Prepare basal and feed media containing a range of this compound concentrations (e.g., 0 mM, 1.0 mM, 2.0 mM, 4.0 mM, 8.0 mM). Include a "0 mM" group as the negative control. Run each condition in triplicate.

  • Inoculation: Seed cells at a consistent starting density into shake flasks or small-scale bioreactors for each condition.

  • Cultivation: Run the culture for the standard process duration (e.g., 14 days). Follow the established feeding schedule and process control parameters.

  • Monitoring: On each day of the culture, take a sample to measure Viable Cell Density (VCD) and viability using a cell counter.

  • Harvest: At the end of the culture, harvest the supernatant for analysis.

  • Analysis:

    • Measure the final product titer (e.g., monoclonal antibody concentration via Protein A HPLC or ELISA).

    • Assess product quality by analyzing aggregation (Size Exclusion Chromatography) and fragmentation (reduced and non-reduced CE-SDS).[9]

  • Determination: Plot the key metrics (Peak VCD, Integrated VCD, Final Titer) against the DiNAC concentration. The optimal dose is the one that provides the maximum benefit without negative impacts on cell growth or product quality.

Validation of Biological Efficacy

To confirm that this compound is performing its intended biological function, it is crucial to measure its direct impact on the cell's antioxidant capacity.

Protocol: Measurement of Intracellular Glutathione (GSH)

This assay quantifies the intracellular pool of reduced glutathione, which should increase with effective cysteine delivery from DiNAC. This protocol uses the fluorescent dye monochlorobimane (MCB), which becomes highly fluorescent upon binding to GSH.[10]

Materials:

  • Cellular Glutathione Detection Assay Kit (e.g., from Cell Signaling Technology #13859 or similar)[10]

  • Cells cultured with and without the optimal concentration of DiNAC.

  • Positive control for GSH depletion (e.g., terfenadine or BSO).

  • Fluorometric plate reader or flow cytometer.

Procedure:

  • Cell Preparation: Culture cells to mid-log phase in two sets of flasks: one with the optimized DiNAC concentration and a control group without DiNAC.

  • Labeling: Harvest the cells and resuspend them at a density of 1x10^6 cells/mL. Add the MCB dye to the cell suspension according to the kit manufacturer's instructions (e.g., a final concentration of 100 µM).

  • Incubation: Incubate the cells with the dye for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Flow Cytometry: Analyze the cells directly on a flow cytometer using an excitation wavelength of ~380 nm and an emission filter of ~460 nm.[10]

    • Plate Reader: Alternatively, wash the cells, lyse them according to the kit protocol, and measure the fluorescence of the lysate in a 96-well plate.

  • Analysis: Compare the mean fluorescence intensity (MFI) of the DiNAC-treated cells to the untreated control. A significant increase in fluorescence indicates a larger intracellular GSH pool, validating the efficacy of DiNAC.

Conclusion

This compound represents a significant advancement in cell culture media supplementation. By providing a stable, pH-neutral, and highly bioavailable source of L-cysteine, it directly addresses a critical bottleneck in cellular metabolism and antioxidant defense. Its use can lead to more robust and productive cell culture processes, which is of paramount importance in academic research and the biopharmaceutical industry. The protocols and validation methods provided herein offer a clear framework for researchers and drug development professionals to effectively integrate this powerful component into their workflows, ultimately enhancing cell performance and the quality of biological products.

References

  • MyBioSource. (n.d.). General Cysteine Assay Kit. Retrieved from MyBioSource website.

  • Gowda, P., Schaefer, A., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights.

  • Cell Signaling Technology. (n.d.). Cellular Glutathione Detection Assay Kit #13859. Retrieved from Cell Signaling Technology website.

  • ResearchGate. (n.d.). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF.

  • ResearchGate. (n.d.). Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane | Request PDF.

  • Antibodies Incorporated. (n.d.). Intracellular GSH Assay Kit. Retrieved from Antibodies Incorporated website.

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  • ResearchGate. (n.d.). Studied stability of NAC in DMEM medium. | Download Scientific Diagram.

  • Eidelman, O., et al. (n.d.). N-Acetyl-L-cysteine and Its Derivatives Activate a Cl- Conductance in Epithelial Cells. Karger Publishers.

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  • Wikipedia. (n.d.). Acetylcysteine.

  • Conklin, D. J., et al. (n.d.). A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis. NIH.

  • Wågbø, A., & Njaa, L. R. (n.d.). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. PubMed.

  • ResearchGate. (2021). How will you prepare the N-acetylcysteine (NAC) concentration?

  • Kerksick, C., & Willoughby, D. (2005). The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress. Journal of the International Society of Sports Nutrition.

  • R&D Systems. (n.d.). N-Acetylcysteine. Retrieved from R&D Systems website.

  • Atkuri, K. R., et al. (n.d.). N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency. PMC - NIH.

  • Google Patents. (n.d.). US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine.

  • ResearchGate. (2020). (PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.

  • ResearchGate. (2014). Can I optimize dose and time in different cell lines?

  • Ezeriņa, D., et al. (n.d.). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. PMC - NIH.

  • Royal Society of Chemistry. (n.d.). Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe.

  • Eylar, E. H., et al. (n.d.). N-acetylcysteine enhances T cell functions and T cell growth in culture. PubMed - NIH.

  • Staniscia, M. I., et al. (n.d.). N-acetylcysteine inhibits the induction of an antigen-specific antibody response down-regulating CD40 and CD27 co-stimulatory molecules. PubMed Central.

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  • NIH. (n.d.). Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival.

  • Turgut, T., et al. (n.d.). How N-Acetylcysteine Supplementation Affects Redox Regulation, Especially at Mitohormesis and Sarcohormesis Level: Current Perspective. NIH.

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Protocols for using N,S-Diacetylcysteine in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Acetylcysteine (NAC) and Its Derivatives in Cellular Assays

Introduction: A Note on Nomenclature and Scope

N-Acetylcysteine (NAC) is a versatile and widely utilized thiol-containing compound in cellular research, prized for its antioxidant and cytoprotective properties. As a stable precursor to the amino acid L-cysteine, NAC plays a critical role in replenishing intracellular glutathione (GSH), the most abundant non-protein thiol and a cornerstone of cellular redox homeostasis.[1][2][3] This guide provides an in-depth exploration of the mechanisms, best practices, and detailed protocols for the effective use of NAC in various cellular assays.

It is important to clarify a point of nomenclature. While this document addresses the broad topic of cysteine prodrugs, it will focus specifically on N-Acetylcysteine (NAC) and its oxidized disulfide dimer, N,N'-Diacetyl-L-cystine (DiNAC) . These are the compounds overwhelmingly documented and validated in scientific literature for the applications discussed herein. The term "N,S-Diacetylcysteine," which would imply a thioester linkage, refers to a distinct chemical entity not commonly used in this context. Our focus remains on providing reliable, field-proven guidance for researchers.

This document is designed for researchers, scientists, and drug development professionals, offering a blend of foundational scientific principles and practical, step-by-step protocols to ensure experimental success and data integrity.

Section 1: The Scientific Foundation - Mechanism of Action

The efficacy of NAC in cellular systems is not attributable to a single function but rather a confluence of interconnected biochemical activities. Understanding these mechanisms is paramount to designing meaningful experiments and correctly interpreting results.

1.1 Replenishment of Intracellular Glutathione (GSH) The primary and most cited mechanism of NAC is its role as a precursor for GSH synthesis.[[“]][5][6] NAC is readily deacetylated intracellularly to yield L-cysteine. The availability of cysteine is the rate-limiting step in the synthesis of GSH, a tripeptide that detoxifies reactive oxygen species (ROS) and electrophiles.[5][7] By providing a bioavailable source of cysteine, NAC boosts the cell's intrinsic antioxidant capacity.[8]

1.2 Direct Radical Scavenging and Disulfide Reduction NAC possesses a free thiol (-SH) group that can directly scavenge certain reactive oxygen species, although this is considered a less significant contribution compared to its role in GSH synthesis.[1][[“]] More importantly, this reducing capacity allows NAC to break disulfide bonds in proteins. This is the basis for its clinical use as a mucolytic agent, where it cleaves disulfide bonds in mucus glycoproteins to reduce viscosity.[1][9] In cell culture, this can influence the structure and function of extracellular and cell-surface proteins.

1.3 Generation of Hydrogen Sulfide (H₂S) and Sulfane Sulfur Recent research has unveiled a crucial mechanism wherein NAC-derived cysteine is metabolized to produce hydrogen sulfide (H₂S) and sulfane sulfur species, particularly within mitochondria.[[“]][10] These molecules are potent cytoprotective agents and antioxidants in their own right, potentially explaining many of NAC's benefits that were previously attributed solely to GSH replenishment.[10][11]

1.4 Anti-Inflammatory Signaling NAC exerts anti-inflammatory effects, notably by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[[“]][12] By mitigating oxidative stress, NAC can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the transcription of pro-inflammatory cytokines.[13]

1.5 The Role of N,N'-Diacetyl-L-cystine (DiNAC) DiNAC, the disulfide dimer of NAC, is not merely an inactive oxidation product. It has been shown to possess potent immunomodulatory effects, often at concentrations much lower than NAC.[13][14] DiNAC can either enhance or suppress immune responses depending on the specific context, suggesting it acts via distinct redox-sensitive pathways rather than simply serving as a prodrug for NAC.[14]

NAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NAC_ext N-Acetylcysteine (NAC) DiNAC N,N'-Diacetyl-L-cystine (DiNAC) NAC_ext->DiNAC Oxidation NAC_int NAC NAC_ext->NAC_int Transport Cysteine L-Cysteine NAC_int->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC_int->ROS Direct Scavenging NFkB NF-κB Inhibition NAC_int->NFkB GSH Glutathione (GSH) Synthesis Cysteine->GSH H2S H₂S & Sulfane Sulfur Production Cysteine->H2S GSH->ROS Detoxification Cytoprotection Cytoprotection & Anti-Inflammatory Response GSH->Cytoprotection H2S->Cytoprotection NFkB->Cytoprotection

Figure 1: Key mechanisms of N-Acetylcysteine (NAC) in a cellular context.

Section 2: Critical Considerations for In Vitro Use

Successful application of NAC requires attention to its chemical properties and biological complexities.

2.1 Stability, Preparation, and Storage NAC is susceptible to oxidation in solution, especially at neutral or alkaline pH, readily forming the DiNAC dimer.[9][15][16] This oxidation is accelerated in cell culture media at 37°C.[16]

  • Protocol for Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 1 M) by dissolving NAC powder in sterile, deionized water or a buffer like HEPES. The resulting solution will be acidic.[9]

    • Do not neutralize the stock solution for long-term storage , as a neutral/alkaline pH promotes oxidation.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Aliquot into single-use volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

    • For experiments, thaw an aliquot and dilute it directly into the cell culture medium immediately before use. The buffering capacity of the medium will adjust the pH.

2.2 Dosage, Incubation Time, and Cell-Type Specificity There is no universal effective concentration for NAC. The optimal dose and incubation time are highly dependent on the cell type, the specific assay, and the nature of the experimental insult.

  • Dose-Ranging is Essential: Always perform a dose-response curve (e.g., from 100 µM to 10 mM) to determine the optimal concentration for your specific model. High concentrations of NAC (typically in the high millimolar range) can be toxic to some cell types.[17][18]

  • Pre-incubation vs. Co-treatment: The timing of NAC addition is critical. For cytoprotection assays, pre-incubating cells with NAC (e.g., 1-2 hours) before applying the stressor allows time for cellular uptake and GSH synthesis. In other assays, co-treatment may be more appropriate.

  • Cell-Specific Responses: Different cell types exhibit varied metabolic responses to NAC. For instance, endothelial cells and astrocytes respond differently, affecting their metabolic profiles and mitochondrial respiration at different time points.[19]

Application Cell Type Example Typical Concentration Range Reference
Cytoprotection vs. H₂O₂Oligodendrocytes50 - 500 µM[20][21]
Cytoprotection vs. LeadHepG2 (Liver)125 - 500 µM[22]
Promoting Single Cell ExpansionCirculating Tumor Cells200 - 300 µM[23]
ROS QuenchingTHP-1 (Monocytes)Up to 50 mM (Note: high)[24]
NeuroprotectionRat Sciatic Nerve1 mM (protective); >2.5 mM (toxic)[17]

2.3 Potential for Experimental Artifacts The nucleophilic and reducing nature of NAC can lead to unintended interactions in vitro.

  • Direct Reaction with Electrophiles: NAC can directly conjugate with electrophilic compounds in the culture medium. This has been shown to reduce the cellular uptake of agents like isothiocyanates, meaning the observed "protective" effect is due to reduced bioavailability of the toxin, not just a biological antioxidant response.[25] This is a critical consideration when studying the effects of electrophilic drugs.

  • Interference with Assay Reagents: The thiol group of NAC can potentially interfere with certain assay chemistries, such as those relying on redox-sensitive dyes. Always run appropriate controls, including NAC in cell-free assay conditions, to rule out direct chemical interference.

Section 3: Standardized Protocols for Cellular Assays

The following protocols provide a validated framework for two common applications of NAC. Researchers should adapt concentrations and incubation times based on their specific experimental system, as determined by preliminary dose-response studies.

3.1 Protocol: Assessing NAC-Mediated Cytoprotection Against Oxidative Stress

This protocol uses a standard cell viability assay to quantify NAC's ability to protect cells from an acute oxidative insult, such as hydrogen peroxide (H₂O₂).

Cytoprotection_Workflow cluster_day1 cluster_day2 cluster_day3 seed 1. Seed Cells Plate cells in a 96-well plate at optimal density. pretreat 2. Pre-treat with NAC Replace medium with fresh medium containing various NAC concentrations. seed->pretreat insult 3. Induce Oxidative Stress Add H₂O₂ to wells (except negative control) and incubate. pretreat->insult assay 4. Assess Viability Perform MTT or similar cell viability assay. insult->assay analyze 5. Analyze Data Normalize results to controls and plot dose-response curve. assay->analyze

Figure 2: Experimental workflow for the cytoprotection assay.

Methodology:

  • Cell Plating (Day 1):

    • Seed cells (e.g., HepG2) into a 96-well clear-bottom plate at a density that will ensure they are in a logarithmic growth phase (e.g., 1 x 10⁴ cells/well).

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • NAC Pre-treatment (Day 2):

    • Prepare fresh dilutions of NAC in complete cell culture medium to achieve final concentrations ranging from 0 mM (control) to 10 mM.

    • Carefully aspirate the old medium from the wells and replace it with 100 µL of the appropriate NAC-containing medium.

    • Include "NAC only" control wells to assess any toxicity from NAC alone at each concentration.

    • Incubate for 1-2 hours at 37°C, 5% CO₂.

  • Induction of Oxidative Stress (Day 2):

    • Prepare a fresh working solution of H₂O₂ in serum-free medium. The final concentration should be determined from a prior cytotoxicity curve for H₂O₂ alone (e.g., a concentration that induces ~50% cell death).

    • Add the H₂O₂ solution to the wells (e.g., 10 µL to make a final volume of 110 µL). Do not add H₂O₂ to the negative control or "NAC only" wells.

    • Incubate for the desired period (e.g., 24 hours) at 37°C, 5% CO₂.

  • Assessment of Cell Viability (Day 3):

    • Perform a standard cell viability assay, such as the MTT assay.[22]

    • Briefly, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Read the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the untreated control cells (set to 100% viability).

    • Plot the percentage of viability against the NAC concentration to visualize the protective dose-response effect.

3.2 Protocol: Quantifying Intracellular ROS Reduction by NAC

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure changes in intracellular ROS levels. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF).

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in an appropriate format for the detection method (e.g., 6-well plate for flow cytometry or a black, clear-bottom 96-well plate for plate reader/microscopy).

    • Allow cells to attach and grow to ~70-80% confluency.

    • Treat cells with the desired concentrations of NAC for 1-2 hours.

    • Induce oxidative stress with a stimulating agent (e.g., H₂O₂) for a short period (e.g., 30-60 minutes). Include appropriate positive (stimulant alone) and negative (vehicle alone) controls.

  • Loading with DCFH-DA Probe:

    • Prepare a 5-10 µM working solution of DCFH-DA in warm, serum-free medium. Protect from light.

    • Wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Measurement of Fluorescence:

    • For Flow Cytometry:

      • Wash the cells twice with ice-cold PBS.

      • Trypsinize and harvest the cells, then resuspend them in 500 µL of ice-cold PBS.

      • Analyze immediately on a flow cytometer, measuring the fluorescence in the FITC channel (Excitation/Emission ~488/525 nm).

    • For Plate Reader/Microscopy:

      • Wash the cells twice with warm PBS.

      • Add 100 µL of PBS or phenol red-free medium to each well.

      • Immediately measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) for each condition.

    • Normalize the MFI of treated samples to the untreated control to determine the fold change in ROS production.[21] Compare the ROS levels in the "stimulant + NAC" group to the "stimulant alone" group to assess the ROS-quenching effect of NAC.

Section 4: Troubleshooting and Best Practices

Problem Potential Cause Recommended Solution
No protective effect observed NAC concentration too low: Insufficient to counteract the oxidative stress.Perform a dose-response experiment with a wider range of NAC concentrations (e.g., up to 10 mM).
Incubation time too short: Insufficient time for uptake and GSH synthesis.Increase the pre-incubation time with NAC to 2, 4, or even 12 hours.
Oxidative insult is too severe: The level of stress overwhelms the protective capacity of NAC.Reduce the concentration or duration of the stressor (e.g., H₂O₂). Aim for an insult that causes 40-60% cell death.
High toxicity in "NAC only" controls NAC concentration too high: Direct cytotoxicity from NAC.Reduce the maximum NAC concentration used in your experiment. Check literature for toxicity levels in your cell type.[17]
NAC stock solution degraded: Old or improperly stored stock may be oxidized or contaminated.Prepare a fresh stock solution of NAC from powder. Always store aliquots at -20°C.
High variability between replicates NAC instability: NAC is oxidizing in the medium during the experiment.Ensure NAC is added to the medium immediately before use. Minimize the time the plate spends outside the incubator.
Uneven cell seeding or treatment application. Use proper cell counting and pipetting techniques. Ensure even mixing when adding reagents.
Results conflict with literature Cell-type specific differences: Your cell model may respond differently than those published.[19]Acknowledge this as a valid biological finding. Confirm your results with multiple viability or ROS assays.
Artifactual interaction: NAC may be directly reacting with your compound of interest.[25]Test for direct interaction in a cell-free system using methods like HPLC or mass spectrometry.

Conclusion

N-Acetylcysteine is a powerful tool for modulating cellular redox status in vitro. Its multifaceted mechanisms, centered on the replenishment of glutathione and the generation of other cytoprotective molecules, make it invaluable for studying oxidative stress, inflammation, and cellular toxicity. However, its chemical reactivity demands careful consideration of stability, dosage, and potential artifacts. By employing rigorous, well-controlled experimental designs as outlined in this guide, researchers can confidently leverage NAC to uncover critical insights into cellular physiology and pathology.

References

  • Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. PubMed. [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. [Link]

  • What is N-Acetyl Cysteine (NAC) mechanism of action? Consensus. [Link]

  • Enhanced detection of hydrogen sulfide generated in cell culture using an agar trap method. PubMed. [Link]

  • N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. ResearchGate. [Link]

  • N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PMC - PubMed Central - NIH. [Link]

  • The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. ResearchGate. [Link]

  • N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress. PubMed. [Link]

  • N-Acetyl-Cysteine supplementation lowers high homocysteine plasma levels and increases Glutathione synthesis in the trans-sulfuration pathway. Italian Journal of Medicine. [Link]

  • Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells. PMC - PubMed Central - NIH. [Link]

  • Studied stability of NAC in DMEM medium. ResearchGate. [Link]

  • Molecular mechanisms of N-acetylcysteine actions. PubMed - NIH. [Link]

  • In vitro effects of N-acetylcysteine on the mutagenicity of direct-acting compounds and procarcinogens. PubMed. [Link]

  • Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. ResearchGate. [Link]

  • Acetylcysteine. Wikipedia. [Link]

  • N-Acetyl-L-cysteine promotes ex vivo growth and expansion of single circulating tumor cells by mitigating cellular stress responses. PubMed Central. [Link]

  • In vitro assessment of the neurotoxic and neuroprotective effects of N-acetyl-L-cysteine (NAC) on the rat sciatic nerve fibers. PubMed. [Link]

  • N-acetylcysteine modulation of mitochondrial respiration and blood brain barrier permeability is time dependent and cell type specific. ResearchGate. [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]

  • N-acetylcysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. PMC - NIH. [Link]

  • The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress. PMC - NIH. [Link]

  • N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. PMC - NIH. [Link]

  • What concentration and incubation time of NAC (N-acetyl-l-cysteine) used in cell assays? ResearchGate. [Link]

  • N-acetylcysteine (NAC) decreased reactive oxygen species (ROS)... ResearchGate. [Link]

  • Clinical applications of N-acetylcysteine. PubMed. [Link]

  • Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. PubMed. [Link]

  • A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis. NIH. [Link]

  • N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. MDPI. [Link]

  • N-Acetylcysteine (NAC): Impacts on Human Health. PMC - PubMed Central. [Link]

  • Can anyone give me advice on using N-Acetyl Cysteine in Cell Culture? ResearchGate. [Link]

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Application Notes & Protocols for the Analytical Determination of N,S-Diacetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

Welcome to this comprehensive guide on the analytical methodologies for the detection and quantification of N,S-Diacetylcysteine. As a significant related substance and potential impurity in N-acetylcysteine (NAC) pharmaceutical products, the accurate measurement of this compound is critical for quality control and stability testing.[1] This document is designed for researchers, analytical scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale to empower you to adapt and troubleshoot these methods effectively. Our approach emphasizes the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each protocol is a self-validating system grounded in established scientific literature.

| Introduction to this compound and Analytical Challenges

This compound is a derivative of N-acetylcysteine (NAC), a widely used pharmaceutical agent. It is characterized by the acetylation of both the nitrogen and sulfur atoms. In the context of pharmaceutical analysis, it is primarily considered an impurity (Impurity D as per European Pharmacopoeia) that can arise during the synthesis or degradation of NAC.[1]

Analytical Imperatives: The primary analytical challenge stems from the chemical environment of NAC. NAC is highly susceptible to oxidation, readily forming disulfide-linked dimers such as N,N'-diacetylcystine (Impurity C).[2][3] Therefore, analytical methods must not only be able to resolve this compound from the parent NAC molecule but also from its other related impurities, like L-cystine and L-cysteine.[1] The choice of analytical method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix (e.g., bulk drug, finished product, or biological fluid).

| High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse for quality control in the pharmaceutical industry due to its robustness and reliability. For this compound, reversed-phase HPLC with ion-pair chromatography is often employed to achieve the necessary separation from other polar, related substances.[1]

| Scientific Principle & Causality

The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. This compound, along with NAC and its other impurities, are polar compounds that would typically have very short retention times on a standard C18 column.

To enhance retention and improve separation, an ion-pairing agent , such as octane sulfonate, is added to the mobile phase.[1] This agent contains a hydrophobic alkyl chain and an ionic head group. It pairs with the ionized carboxyl groups of the analytes, effectively neutralizing their charge and increasing their hydrophobicity. This increased interaction with the stationary phase allows for better chromatographic resolution. The mobile phase pH is kept low (e.g., pH 2.2) to ensure the analytes' carboxyl groups are protonated and available for pairing.[1]

| General Analytical Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in a pharmaceutical formulation.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., 0.3 M HCl) s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 a1 Inject into HPLC System s4->a1 Analysis a2 Separation on C18 Column (Ion-Pair Mobile Phase) a1->a2 a3 Detect at UV 214 nm a2->a3 d1 Integrate Peak Areas a3->d1 Data Acquisition d2 Quantify using External Standard Method d1->d2

Caption: General workflow for HPLC-UV analysis.

| Detailed Protocol: Ion-Pair RP-HPLC

This protocol is adapted from a validated stability-indicating method for NAC and its related substances in effervescent tablets.[1]

A. Reagents and Materials

  • This compound Reference Standard

  • Sodium Octane Sulfonate (Ion-Pair Reagent)

  • Orthophosphoric Acid

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (0.3 M) as diluent

  • Water (HPLC Grade)

B. Chromatographic Conditions

Parameter Setting Rationale
Stationary Phase Cadenza C18 Column (or equivalent) Provides a nonpolar surface for reversed-phase separation.
Mobile Phase 0.01M Octane Sulphonate (pH 2.2), Methanol, Acetonitrile (90:8:2 v/v/v) Ion-pair reagent for retention of polar analytes; low pH suppresses ionization.
Flow Rate 1.0 mL/min (typical, may require optimization) Balances run time with separation efficiency.
Detection UV at 214 nm[4][5] Wavelength for sensitive detection of the peptide bond and related chromophores.
Injection Volume 20 µL Standard volume for analytical HPLC.
Column Temp. 25 °C Ensures reproducible retention times.

| Run Time | ~55 minutes (gradient program may be required)[1] | Sufficient time to elute all impurities and the main component. |

C. Preparation of Solutions

  • Diluent Preparation (0.3 M HCl): Selection of an acidic diluent is crucial to prevent the rapid oxidation of NAC in solution, ensuring the stability of the sample during analysis.[1][2]

  • Mobile Phase Preparation: Prepare a 0.01M solution of sodium octane sulfonate in HPLC grade water. Adjust the pH to 2.2 using orthophosphoric acid. Add methanol and acetonitrile in the specified ratio and mix thoroughly.

  • Standard Solution: Accurately weigh the this compound reference standard and dissolve it in the diluent to achieve a known concentration (e.g., 10 µg/mL).

  • Sample Solution: For a formulation, accurately weigh and crush the tablet. Transfer the powder to a volumetric flask and dissolve it in the diluent. Sonicate to ensure complete dissolution and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.[4]

D. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration using the peak area and an external standard calibration curve.

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantitation (LOQ).[1]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing this compound in complex biological matrices (plasma, urine), LC-MS/MS is the method of choice.[6][7]

| Scientific Principle & Causality

This technique couples the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. After chromatographic separation, the analyte is ionized (typically using Electrospray Ionization - ESI), and the mass spectrometer isolates a specific precursor ion (the molecular ion of this compound). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity by filtering out background noise and interfering substances, allowing for detection at very low concentrations.[8]

| Experimental Workflow for Biological Samples

G cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Collect Sample (e.g., Plasma, Urine) p2 Add Reducing Agent (DTT) & Internal Standard p1->p2 p3 Protein Precipitation (e.g., Methanol) or SPE p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 a1 Inject into UPLC/HPLC p4->a1 Analysis a2 Separation on C18 Column a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 d1 Integrate Peak Areas (Analyte & Internal Standard) a4->d1 Data Acquisition d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: LC-MS/MS workflow for biological samples.

| Detailed Protocol: LC-MS/MS in Plasma

This protocol is a conceptual guide based on methods for NAC and its derivatives in plasma.[7][9]

A. Reagents and Materials

  • This compound Reference Standard

  • Stable Isotope Labeled Internal Standard (e.g., this compound-d3) - Highly Recommended

  • Dithiothreitol (DTT)[7]

  • Formic Acid

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

B. Sample Preparation The key to analyzing thiol-containing compounds in biological matrices is to manage their oxidation and binding to proteins.

  • Reduction Step: To a 200 µL plasma sample, add a solution of Dithiothreitol (DTT). This crucial step reduces any disulfide bonds, including those formed between this compound and plasma proteins or other thiols, ensuring the analysis of the total concentration.[7]

  • Internal Standard: Add the stable isotope-labeled internal standard. This is critical for correcting variations in sample extraction and matrix effects.[9]

  • Protein Precipitation: Add cold methanol or acetonitrile to precipitate plasma proteins. Vortex vigorously.

  • Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Final Sample: Transfer the supernatant to an autosampler vial for injection.

C. LC-MS/MS Conditions

Parameter Setting Rationale
LC Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Standard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to promote protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting analytes from the column.
Flow Rate 0.3 mL/min Typical for UPLC/UHPLC systems.
Gradient A time-based gradient from low to high %B Provides efficient separation of components in a complex matrix.
Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for polar molecules.

| MS/MS Transition | Precursor Ion (M+H)⁺ → Product Ion | Specific mass transitions must be determined by infusing the standard. |

D. Data Analysis and Quantification

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

  • A calibration curve is constructed by plotting this ratio against the concentration of the standards.

  • This method can achieve very low limits of quantitation, often in the low ng/mL range.[7]

| Other Relevant Analytical Techniques

| Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the determination of this compound, particularly in plasma.[10]

  • Principle: This method requires a derivatization step to make the non-volatile this compound amenable to gas chromatography. A two-step derivatization, for instance with 2-propanol and pentafluoropropionic anhydride, creates a volatile derivative that can be separated by GC and detected by MS.[10]

  • Application: While powerful, the need for derivatization makes it more labor-intensive than LC-MS/MS for routine analysis.

| Capillary Electrophoresis (CE)

CE offers an alternative separation mechanism based on the electrophoretic mobility of ions in an electric field.

  • Principle: It can effectively separate NAC from its impurities, including this compound.[11] The separation is typically performed in a borate buffer at an alkaline pH (e.g., pH 8.4).[11][12]

  • Advantages: CE provides high separation efficiency and requires minimal sample volume. It can be a valuable orthogonal technique to confirm HPLC results.[12][13]

| Comparative Summary of Methods

MethodPrincipleTypical MatrixSensitivity (LOQ)ThroughputKey AdvantagesKey Disadvantages
HPLC-UV Chromatography with UV detectionPharmaceutical Formulations~0.1 µg/mL[14]MediumRobust, cost-effective, widely available.Lower sensitivity and specificity compared to MS.
LC-MS/MS Chromatography with mass spec detectionBiological Fluids (Plasma, Urine)Low ng/mL[7]HighHigh sensitivity, high specificity, ideal for complex matrices.Higher instrument cost and complexity.
GC-MS Gas chromatography with mass spec detectionBiological Fluids (Plasma)ng/mL rangeLow-MediumHigh specificity.Requires a complex and time-consuming derivatization step.[10]
CE Electrophoretic separationPharmaceutical Formulations~0.1% level for impurities[11]MediumHigh separation efficiency, low sample/reagent consumption.Can be less robust than HPLC for routine QC.

| References

  • Honda, T. Y., Ianiro, T. T., Ubillas, R. P., & Mergens, W. J. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee Corporation. Available at:

  • Rusu, A., Imre, S., Muntean, D. L., & Tero-Vescan, A. (1999). Capillary electrophoretic separation of N-acetylcysteine and its impurities as a method for quality control of pharmaceuticals. Journal of Chromatography A, 853(1-2), 479–485. Available at: [Link]

  • Gowda, A. P., Schaefer, A. D., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323. Available at: [Link]

  • Pomiotło, A., Głowacka, J., & Nizioł, J. (n.d.). Capillary Electrophoresis for the Determination of N-Acetyltyrosine and N-Acetylcysteine in Products for Parenteral. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • ResearchGate. (n.d.). Capillary Electrophoresis for the Determination of N-Acetyltyrosine and N-Acetylcysteine in Products for Parenteral Nutrition: Method Development and Comparison of Two CE Systems. Available at: [Link]

  • Dette, C., & Wätzig, H. (1994). Separation of enantiomers of N-acetylcysteine by capillary electrophoresis after derivatization by o-phthaldialdehyde. Electrophoresis, 15(6), 763–768. Available at: [Link]

  • Longo, A., Di Toro, M., Galimberti, C., & Carenzi, A. (1987). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 414, 472-476. Available at: [Link]

  • Mathew, M., Das, S., & Subbaiah, G. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(2), S189-S197. Available at: [Link]

  • ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available at: [Link]

  • Gowda, A. P., Schaefer, A., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell and Gene Therapy Insights. Available at: [Link]

  • Archakam, S. C., Chenchugari, S., & Kothapalli Banoth, C. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Indo American Journal of Pharmaceutical Sciences, 5(8), 8196-8203. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for the Estimation of N-Acetylcysteine in Wet Cough Syrup. Available at: [Link]

  • Zinellu, A., Sotgia, S., Scanu, B., Usai, M. F., Fois, A. G., Spada, V., ... & Carru, C. (2009). Simultaneous detection of N-acetyl-L-cysteine and physiological low molecular mass thiols in plasma by capillary electrophoresis. Amino acids, 37(2), 395-400. Available at: [Link]

  • Carmella, S. G., Chen, M., Han, S., Briggs, A., & Hecht, S. S. (1997). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Carcinogenesis, 18(9), 1847–1852. Available at: [Link]

  • CORE. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACETYLCYSTEINE AND TAURINE IN TABLET DOSAGE FORM BY USING RP-HPLC Dissertation. Available at: [Link]

  • Celma, C., Allué, J. A., Pruñonosa, J., Peraire, C., & Obach, R. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13–22. Available at: [Link]

  • SciSpace. (n.d.). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Available at: [Link]

  • ResearchGate. (n.d.). Determination of N-Acetylcysteine and Thioglycolic Acid in Human Urine. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Cysteine and N-Acetylcysteine in Urine by Liquid Chromatography with Indirect Amperometric Detection. Available at: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, X., He, Z., Sun, L., ... & Xiao, X. (2024). Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization. Journal of Chromatography B, 1235, 124036. Available at: [Link]

  • Semantic Scholar. (n.d.). High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide. Available at: [Link]

  • Mathews, J. M., Motley, C. B., & Johnson, K. L. (2009). Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine. Journal of Chromatography B, 877(8-9), 747–752. Available at: [Link]

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Application Note: Quantitative Analysis of N,S-Diacetylcysteine Using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of N,S-Diacetylcysteine by High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a known impurity of the widely used pharmaceutical agent N-acetylcysteine (NAC)[1]. Accurate quantification of this and other related substances is critical for ensuring the quality, safety, and efficacy of NAC-containing products. The methodology detailed herein employs reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. This guide provides a comprehensive protocol suitable for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Principle

N-acetylcysteine (NAC) is a derivative of the amino acid cysteine and functions as a precursor to the antioxidant glutathione, making it a vital agent in treating acetaminophen overdose and as a mucolytic[2]. During its synthesis or storage, impurities can form, including this compound, which is identified as impurity D in the European Pharmacopoeia[1]. Monitoring such impurities is a fundamental requirement of pharmaceutical quality control.

The analytical challenge lies in selectively quantifying this compound in the presence of a large excess of the active pharmaceutical ingredient (NAC) and other related substances like N,N'-diacetylcystine (the oxidized dimer of NAC)[2][3]. HPLC-MS/MS is the technology of choice for this task due to its superior sensitivity and specificity[1].

The principle of this method is based on three core stages:

  • Sample Preparation: The analyte is extracted from the sample matrix. For pharmaceutical formulations, this may involve simple dissolution. For complex biological matrices, a protein precipitation step is necessary to remove interfering macromolecules that can cause ion suppression and clog the HPLC system[4]. The use of a stable isotope-labeled internal standard (IS), such as N-acetylcysteine-d3, is incorporated early in the process to ensure the highest accuracy by correcting for variations during sample handling and analysis[5][6][7].

  • Chromatographic Separation (HPLC): The sample extract is injected into a reversed-phase HPLC system. A C18 column is used to separate this compound from NAC and other impurities based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. A gradient elution with an acidified aqueous mobile phase and an organic modifier ensures efficient separation and sharp peak shapes[5]. The acidic mobile phase also enhances analyte stability and promotes protonation, which is essential for positive mode electrospray ionization[1].

  • Detection and Quantification (MS/MS): As the analyte elutes from the HPLC column, it enters the mass spectrometer's electrospray ionization (ESI) source, where it is ionized to form a protonated molecule, [M+H]⁺. This precursor ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and a specific, stable product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, even in complex matrices[8].

Experimental Protocol

Materials and Reagents
  • This compound reference standard (CAS: 15058-19-2)

  • N-acetylcysteine-d3 (NAC-d3) internal standard (IS)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade, ~99%)

  • Trichloroacetic Acid (TCA) (for biological samples)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE or similar)

  • LC-MS vials with septa caps

Standard and Sample Preparation

2.2.1 Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and 10 mg of NAC-d3 into separate 10 mL volumetric flasks. Dissolve and bring to volume with 50:50 (v/v) Methanol:Water. These stocks should be stored at -20°C[5].

  • Working Standard Solution (10 µg/mL): Dilute the this compound primary stock 1:100 with 50:50 (v/v) Acetonitrile:Water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the NAC-d3 primary stock 1:1000 with 50:50 (v/v) Acetonitrile:Water.

  • Calibration Curve Standards (e.g., 1 - 500 ng/mL): Prepare a series of calibration standards by serially diluting the Working Standard Solution with 50:50 (v/v) Acetonitrile:Water.

2.2.2 Sample Preparation: Pharmaceutical Formulation (e.g., Effervescent Tablet)

  • Accurately weigh a portion of the powdered tablet equivalent to a target concentration of NAC.

  • Dissolve the powder in a known volume of mobile phase A (Water with 0.1% Formic Acid) to achieve a theoretical concentration within the calibration range for the impurity.

  • Vortex thoroughly for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

2.2.3 Sample Preparation: Biological Matrix (e.g., Human Plasma) This protocol is designed to measure total analyte concentration, requiring a reduction step. For specific measurement of this compound, the DTT reduction step may be omitted, though stability must be carefully validated.

G cluster_prep Plasma Sample Preparation plasma 1. Pipette 100 µL Plasma is 2. Add 10 µL IS (1 µg/mL NAC-d3) plasma->is dtt 3. Add 20 µL DTT for Reduction (Optional, for total thiols) is->dtt precip 4. Add 300 µL cold 10% TCA in Acetonitrile dtt->precip vortex 5. Vortex 1 min precip->vortex centrifuge 6. Centrifuge 14,000 rpm, 10 min, 4°C vortex->centrifuge supernatant 7. Transfer Supernatant to LC-MS Vial centrifuge->supernatant

Caption: Workflow for plasma sample preparation.

The detailed steps for plasma sample preparation are as follows:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Working Solution (1 µg/mL NAC-d3) and vortex briefly[7].

  • For the analysis of total thiols (converting oxidized forms back to their reduced state), add 20 µL of a freshly prepared dithiothreitol (DTT) solution and incubate. This step should be omitted if the goal is to quantify the existing amount of this compound without altering the sample's redox state[7][9].

  • Add 300 µL of cold 10% Trichloroacetic Acid (TCA) in Acetonitrile to precipitate proteins. The use of an acid like TCA has been shown to enhance extraction recovery[6][7].

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[7].

  • Carefully transfer the clear supernatant to an LC-MS vial for analysis.

Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

HPLC_MS_System cluster_hplc HPLC System cluster_ms MS/MS System autosampler Autosampler (Sample Injection) pump HPLC Pump (Mobile Phase Gradient) autosampler->pump column C18 Column (Separation) pump->column esi ESI Source (Ionization) column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Fragmentation - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

Sources

Application Notes and Protocols for N,S-Diacetylcysteine Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N,S-Diacetylcysteine

This compound (NSDAC) is a thiol-containing antioxidant with significant potential in biomedical research and drug development. As a derivative of L-cysteine, NSDAC offers enhanced cell permeability due to the acetylation of both its amino and thiol groups. This modification facilitates its transport across cell membranes, where it can be hydrolyzed by intracellular esterases to release cysteine.[1][2] This intracellular delivery of cysteine, a rate-limiting substrate for glutathione (GSH) synthesis, makes NSDAC a potent modulator of cellular redox status.[1][2]

The research applications of N-acetylcysteine (NAC), a closely related compound, are vast, spanning neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.[3][4][5][6] NAC is known to exert its effects through multiple mechanisms, including replenishing intracellular GSH, directly scavenging reactive oxygen species (ROS), and reducing disulfide bonds in proteins.[7][8][9] It is hypothesized that NSDAC shares these mechanisms of action, with the added advantage of superior cellular uptake.

These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of NSDAC. We will delve into its synthesis, characterization, and application in both in vitro and in vivo experimental models, with a focus on its antioxidant and cytoprotective properties.

Part 1: Synthesis and Characterization of this compound

A reliable and well-characterized supply of NSDAC is paramount for reproducible research. While various derivatives of N-acetylcysteine have been synthesized, a straightforward protocol for NSDAC is outlined below, based on established acetylation procedures for L-cysteine.[10][11][12][13]

Protocol 1: Synthesis of this compound

Materials:

  • L-cysteine

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: Suspend L-cysteine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Basification: Cool the suspension in an ice bath and slowly add pyridine to act as a base and catalyst.

  • Acetylation: While stirring, add acetic anhydride dropwise to the reaction mixture. The molar ratio of L-cysteine to acetic anhydride should be optimized, but a starting point of 1:2.5 is recommended to ensure complete di-acetylation.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Acidify the mixture with dilute HCl to neutralize the excess pyridine.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with a saturated solution of NaHCO₃ to remove any remaining acetic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude NSDAC using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure compound.

  • Characterization: Confirm the identity and purity of the synthesized NSDAC using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Characterization Data Summary
Parameter Expected Value
Molecular Formula C₇H₁₁NO₄S[14]
Molecular Weight 205.23 g/mol [14][15]
Appearance White to off-white solid[16]
Purity (by HPLC) >98%
Protocol 2: High-Performance Liquid Chromatography (HPLC) for NSDAC Quantification

Accurate quantification of NSDAC in biological samples is crucial. The following protocol is adapted from established methods for NAC and its derivatives.[17][18][19][20][21]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][21]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A starting point could be 95:5 (v/v) aqueous:organic.[17][21]

  • Flow Rate: 1.0 mL/min.[17][21]

  • Injection Volume: 20 µL.[17][21]

  • Detection Wavelength: 210-220 nm.[17][21]

  • Column Temperature: 25°C.[17][21]

Procedure:

  • Standard Preparation: Prepare a stock solution of accurately weighed NSDAC in the mobile phase. Create a series of dilutions to generate a standard curve.

  • Sample Preparation:

    • Cell Lysates/Tissue Homogenates: Deproteinate samples by adding a precipitating agent (e.g., metaphosphoric acid or trichloroacetic acid). Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Plasma/Serum: Perform protein precipitation as described above.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Determine the concentration of NSDAC in the samples by comparing the peak area to the standard curve.

Part 2: In Vitro Experimental Design

In vitro cell culture models are indispensable for elucidating the cellular and molecular mechanisms of NSDAC.

Workflow for In Vitro Analysis of NSDAC

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep Prepare NSDAC Stock Solution cell_culture Culture Cells to Desired Confluency treatment Treat Cells with NSDAC (and/or Oxidative Stressor) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability ros Intracellular ROS Assay (e.g., DCFDA) treatment->ros apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis gsh Glutathione Assay treatment->gsh western Western Blot (e.g., for Nrf2) treatment->western data_analysis Analyze and Interpret Data viability->data_analysis ros->data_analysis apoptosis->data_analysis gsh->data_analysis western->data_analysis

Caption: General workflow for in vitro evaluation of this compound.

Protocol 3: Cell Viability Assay (MTT)

This protocol assesses the effect of NSDAC on cell viability and its potential to protect against cytotoxic insults.[22][23][24][25]

Materials:

  • Cells of interest (e.g., neuronal cells, hepatocytes)

  • 96-well cell culture plates

  • NSDAC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of NSDAC, with or without a cytotoxic agent (e.g., hydrogen peroxide, rotenone), for a specified duration (e.g., 24-48 hours). Include appropriate controls (untreated cells, vehicle control, cytotoxic agent alone).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Assay (DCFDA)

This assay measures the ability of NSDAC to scavenge intracellular ROS.[8][15][17][26][27]

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • NSDAC stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or CM-H2DCFDA

  • An ROS-inducing agent (e.g., H₂O₂, tert-butyl hydroperoxide)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and allow them to adhere.

  • NSDAC Pre-treatment: Pre-treat cells with various concentrations of NSDAC for a specified period (e.g., 1-2 hours).

  • DCFDA Loading: Remove the medium and load the cells with DCFDA solution (typically 10-25 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • ROS Induction: Add the ROS-inducing agent to the wells (except for the negative control).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Kinetic readings over time are often informative.

  • Data Analysis: Normalize the fluorescence intensity to the control and express the results as a percentage of ROS production.

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay determines if NSDAC can protect cells from apoptosis.[1][10][20][28][29]

Materials:

  • Cells of interest

  • NSDAC stock solution

  • An apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with NSDAC and/or the apoptosis-inducing agent for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Mechanistic Insights: Keap1-Nrf2 Signaling Pathway

NSDAC, as a cysteine donor, is expected to influence the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[29]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nsdac This compound cysteine Cysteine nsdac->cysteine Hydrolysis gsh Glutathione (GSH) cysteine->gsh Synthesis ros ROS gsh->ros Scavenging keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Oxidizes Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Antioxidant Genes (e.g., HO-1, GCL) are->genes Activates Transcription

Caption: Proposed mechanism of NSDAC-mediated activation of the Keap1-Nrf2 pathway.

Protocol 6: Western Blot for Nrf2 Nuclear Translocation

This protocol is used to assess the activation of the Nrf2 pathway by measuring the amount of Nrf2 in the nucleus.[30][31]

Materials:

  • Treated cells

  • Nuclear and cytoplasmic extraction buffers

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin or GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Fractionation: After treatment, lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each fraction on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear loading control (Lamin B1). An increase in the nuclear-to-cytoplasmic Nrf2 ratio indicates activation.

Protocol 7: Glutathione (GSH) Assay

This assay quantifies the total and oxidized glutathione levels, providing a direct measure of NSDAC's effect on this key antioxidant.[4][32]

Materials:

  • Treated cells

  • Deproteinizing agent (e.g., 5% 5-sulfosalicylic acid)

  • Glutathione assay kit (commercially available kits are recommended)

  • Microplate reader

Procedure:

  • Sample Preparation: Lyse the cells and deproteinate the lysate.

  • Assay: Follow the instructions of the commercial glutathione assay kit. These kits typically involve a reaction where GSH recycles oxidized glutathione (GSSG) in the presence of glutathione reductase and NADPH. The rate of production of a colored or fluorescent product is proportional to the glutathione concentration.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Calculation: Calculate the total glutathione and GSSG concentrations from a standard curve. The GSH/GSSG ratio can then be determined as an indicator of oxidative stress.

Part 3: In Vivo Experimental Design

Animal models are essential for evaluating the systemic effects, pharmacokinetics, and therapeutic efficacy of NSDAC. Rodent models are commonly used for this purpose.[22][24][25][33]

Workflow for In Vivo Analysis of NSDAC

in_vivo_workflow cluster_prep Preparation cluster_treatment Treatment and Model Induction cluster_assessment Assessment cluster_analysis Analysis animal_acclimation Animal Acclimation nsdac_formulation NSDAC Formulation for Dosing dosing NSDAC Administration (e.g., i.p., p.o.) nsdac_formulation->dosing model_induction Induction of Disease Model (e.g., neurotoxin, inflammation) dosing->model_induction Can be before, during, or after behavioral Behavioral Testing (e.g., Morris Water Maze, Forced Swim Test) model_induction->behavioral tissue_collection Tissue Collection (e.g., brain, liver) behavioral->tissue_collection biochemical Biochemical Analysis (e.g., GSH levels, oxidative stress markers) tissue_collection->biochemical histological Histological Analysis tissue_collection->histological

Caption: General workflow for in vivo evaluation of this compound.

Protocol 8: Administration of NSDAC to Rodents

The route and dosage of administration are critical for in vivo studies.[6][34][35]

Considerations:

  • Formulation: NSDAC can be dissolved in a suitable vehicle such as saline or PBS. The pH should be adjusted to be close to physiological levels.

  • Route of Administration:

    • Intraperitoneal (i.p.) injection: Bypasses first-pass metabolism, leading to higher bioavailability.

    • Oral gavage (p.o.): More clinically relevant for potential therapeutic applications.

    • Intravenous (i.v.) injection: For pharmacokinetic studies and rapid delivery.[6]

  • Dosage: The optimal dose should be determined through dose-response studies. Dosages used for NAC in rodents (e.g., 50-200 mg/kg) can serve as a starting point.[22][24]

Procedure (Example for i.p. injection):

  • Accurately weigh the animal.

  • Calculate the required volume of the NSDAC formulation based on the animal's weight and the desired dosage.

  • Gently restrain the animal.

  • Insert the needle into the lower abdominal quadrant, avoiding the midline, and inject the solution.

Protocol 9: Morris Water Maze for Spatial Learning and Memory

This test is widely used to assess hippocampal-dependent spatial memory, which is often impaired in neurodegenerative diseases.[2][3][7][14][36]

Apparatus:

  • A circular pool filled with opaque water.

  • A submerged escape platform.

  • A video tracking system.

Procedure:

  • Acquisition Phase (e.g., 5 days):

    • Each day, each rat is subjected to a set number of trials (e.g., 4 trials).

    • For each trial, the rat is placed in the water at a different starting position.

    • The time taken to find the hidden platform (escape latency) is recorded. If the rat fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.

  • Probe Trial (e.g., on day 6):

    • The platform is removed from the pool.

    • The rat is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

Data Analysis:

  • A decrease in escape latency over the acquisition days indicates learning.

  • A greater amount of time spent in the target quadrant during the probe trial indicates better spatial memory.

Protocol 10: Forced Swim Test for Antidepressant-like Activity

This test is used to screen for antidepressant-like effects by measuring the immobility time of rodents in an inescapable water cylinder.[18][19][21][33][37]

Apparatus:

  • A transparent cylinder filled with water.

Procedure:

  • Pre-test (optional, for rats): On the first day, place the animal in the water for a longer duration (e.g., 15 minutes).

  • Test: 24 hours after the pre-test (or as a single session for mice), place the animal in the water for a shorter duration (e.g., 5-6 minutes).

  • Scoring: Record the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water).

  • Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 11: Tissue Collection and Processing

Proper tissue handling is crucial for subsequent biochemical and histological analyses.[38][39][40][41][42]

Procedure (for brain tissue):

  • Anesthesia and Euthanasia: Anesthetize the animal deeply and euthanize it according to approved institutional guidelines.

  • Perfusion (optional but recommended): Perfuse the animal transcardially with ice-cold saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis. For biochemical assays, perfuse with saline only.

  • Brain Extraction: Carefully dissect the brain and isolate specific regions of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold surface.

  • Processing:

    • For Biochemical Analysis: Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

    • For Histology: Post-fix the tissue in the same fixative overnight, then transfer to a cryoprotectant solution (e.g., 30% sucrose) before sectioning.

Conclusion

This compound represents a promising compound for therapeutic intervention in a range of pathologies underpinned by oxidative stress and inflammation. The protocols and experimental designs detailed in these application notes provide a robust framework for researchers to explore the multifaceted biological activities of NSDAC. By employing these standardized methods, the scientific community can generate high-quality, reproducible data that will be instrumental in elucidating the full therapeutic potential of this intriguing molecule.

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The Unsung Control: A Guide to N,S-Diacetylcysteine in Thiol Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for an Inert Control in Redox Biology

Thiol-containing compounds, most notably N-acetylcysteine (NAC), are indispensable tools in the study of redox biology and oxidative stress. NAC's ability to replenish intracellular glutathione (GSH) stores and directly scavenge reactive oxygen species (ROS) has made it a cornerstone of antioxidant research.[1][2] However, the very reactivity of its free sulfhydryl group, the source of its therapeutic and experimental utility, presents a significant challenge in discerning its specific thiol-dependent effects from other potential non-specific actions. To address this, researchers require a control compound that is structurally analogous to NAC but lacks the reactive thiol moiety. N,S-diacetylcysteine (NSDAC) emerges as the ideal candidate for this role.

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a negative control in thiol research. By employing NSDAC in parallel with NAC, researchers can confidently attribute observed effects to the thiol group of NAC, thereby enhancing the scientific rigor and validity of their findings.

Physicochemical Properties: A Tale of Two Cysteines

The critical difference between N-acetylcysteine (NAC) and this compound (NSDAC) lies in the acetylation of the thiol group. This seemingly minor modification has profound implications for the molecule's reactivity and biological activity.

PropertyN-Acetylcysteine (NAC)This compound (NSDAC)Reference(s)
Molecular Formula C₅H₉NO₃SC₇H₁₁NO₄S[3]
Molecular Weight 163.2 g/mol 205.23 g/mol [3]
Key Functional Groups Carboxyl, Amide, Thiol (-SH) Carboxyl, Amide, Thioester (-S-COCH₃)
Reactivity Reactive free thiol group, susceptible to oxidation. Acts as a reducing agent and ROS scavenger.Thiol group is acetylated, rendering it significantly less reactive under physiological conditions.[2][4]
Biological Activity Precursor to L-cysteine and glutathione, direct antioxidant.Considered biologically inert with respect to thiol-mediated antioxidant activity. May act as a prodrug under specific conditions, but this is generally slow.[5]

The Rationale for this compound as a Control

The free thiol group of NAC is responsible for its primary antioxidant functions:

  • Glutathione Precursor: NAC is readily deacetylated intracellularly to yield L-cysteine, a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1][4]

  • Direct ROS Scavenging: The sulfhydryl group can directly interact with and neutralize various reactive oxygen species.[6]

  • Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, a mechanism underlying its mucolytic activity.[2]

By acetylating the thiol group, NSDAC is rendered incapable of participating in these thiol-specific reactions. Therefore, any observed cellular response to NAC that is not replicated by an equimolar concentration of NSDAC can be confidently attributed to the presence of the free sulfhydryl group.

Caption: Chemical structures and key properties of NAC and NSDAC.

Application Notes and Protocols

The following protocols are provided as examples for the use of NSDAC as a negative control in common assays. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

Preparation of Stock Solutions

Both NAC and NSDAC can be prepared as concentrated stock solutions for dilution into cell culture media or assay buffers.

Materials:

  • N-Acetylcysteine (NAC) powder

  • This compound (NSDAC) powder

  • Sterile, high-purity water or appropriate solvent (e.g., DMSO)

  • Sterile conical tubes

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Weighing: Accurately weigh the desired amount of NAC and NSDAC powder in separate sterile conical tubes.

  • Dissolution: Add the appropriate volume of sterile water or solvent to achieve the desired stock concentration (e.g., 1 M). Vortex or sonicate briefly to aid dissolution.

  • pH Adjustment (for aqueous solutions): NAC solutions are acidic. For cell culture applications, adjust the pH of both NAC and NSDAC stock solutions to 7.2-7.4 using sterile 1 M NaOH.

  • Sterilization: Sterilize the stock solutions by passing them through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solutions into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: Assessing Thiol-Dependent ROS Scavenging

This protocol uses a fluorescent probe to measure intracellular ROS levels and demonstrates how to use NSDAC to confirm that any observed ROS reduction by NAC is due to its thiol group.

Materials:

  • Cells of interest cultured in appropriate plates

  • N-Acetylcysteine (NAC) stock solution

  • This compound (NSDAC) stock solution

  • ROS-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione)

  • Intracellular ROS probe (e.g., DCFDA, CellROX® Green)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment:

    • Treat cells with varying concentrations of NAC (e.g., 1-10 mM) for a predetermined time (e.g., 1-4 hours).

    • In parallel, treat a set of cells with equimolar concentrations of NSDAC.

    • Include a vehicle control (the solvent used for NAC/NSDAC).

  • ROS Induction: After the pre-treatment period, add the ROS-inducing agent to the wells (except for the negative control wells) and incubate for the appropriate time to induce oxidative stress.

  • ROS Detection:

    • Wash the cells with warm PBS.

    • Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.

    • Incubate to allow for probe uptake and activation.

  • Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer.

Expected Results and Interpretation:

  • Vehicle Control: Basal level of ROS.

  • ROS Inducer Only: Significant increase in fluorescence, indicating high ROS levels.

  • NAC + ROS Inducer: A dose-dependent decrease in fluorescence compared to the "ROS Inducer Only" group, demonstrating NAC's antioxidant effect.

  • NSDAC + ROS Inducer: Fluorescence levels similar to the "ROS Inducer Only" group. This indicates that the blocked thiol group of NSDAC prevents it from scavenging ROS, confirming that the effect of NAC is thiol-dependent.

G start Seed Cells pretreatment Pre-treat with: - Vehicle - NAC - NSDAC start->pretreatment ros_induction Induce Oxidative Stress (e.g., H₂O₂) pretreatment->ros_induction ros_probe Load with ROS Fluorescent Probe ros_induction->ros_probe measure Measure Fluorescence (Plate Reader/Flow Cytometer) ros_probe->measure analysis Analyze Data: Compare NAC vs. NSDAC measure->analysis

Caption: Workflow for assessing thiol-dependent ROS scavenging.

Protocol: Investigating Thiol-Mediated Effects on Cell Viability

This protocol utilizes a standard cell viability assay (e.g., MTT, PrestoBlue™) to determine if NAC's protective effect against an oxidative insult is due to its thiol group.

Materials:

  • Cells of interest cultured in 96-well plates

  • N-Acetylcysteine (NAC) stock solution

  • This compound (NSDAC) stock solution

  • Cytotoxic agent that induces oxidative stress (e.g., high-dose H₂O₂, paraquat)

  • Cell viability reagent (e.g., MTT, PrestoBlue™)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach.

  • Co-treatment:

    • Treat cells with the cytotoxic agent in the presence or absence of varying concentrations of NAC.

    • In parallel, treat cells with the cytotoxic agent in the presence of equimolar concentrations of NSDAC.

    • Include controls for vehicle, NAC alone, and NSDAC alone to assess any inherent toxicity.

  • Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 24-48 hours).

  • Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

Expected Results and Interpretation:

  • Cytotoxic Agent Only: Significant decrease in cell viability.

  • NAC + Cytotoxic Agent: A dose-dependent increase in cell viability compared to the "Cytotoxic Agent Only" group, demonstrating a protective effect.

  • NSDAC + Cytotoxic Agent: Cell viability similar to the "Cytotoxic Agent Only" group. This lack of protection confirms that the free thiol group of NAC is essential for its cytoprotective effect against the oxidative insult.

Trustworthiness and Self-Validating Systems

The use of NSDAC as a control is a self-validating system. If an experiment is designed to test the thiol-dependent antioxidant properties of NAC, the inclusion of NSDAC provides an immediate internal control. A positive result with NAC (e.g., decreased ROS) and a negative result with NSDAC strongly supports the hypothesis that the free thiol group is mechanistically involved. Conversely, if both NAC and NSDAC produce a similar effect, it suggests a thiol-independent mechanism, prompting further investigation into other potential properties of the molecule.

Conclusion

In the pursuit of robust and reproducible research in thiol biology, the importance of appropriate controls cannot be overstated. This compound, by virtue of its structural similarity to N-acetylcysteine but with a chemically inert thiol group, serves as an indispensable tool for dissecting the specific contributions of the sulfhydryl moiety in cellular processes. The protocols and guidelines presented here offer a framework for the effective implementation of NSDAC as a negative control, thereby enhancing the precision and reliability of experimental findings in the field of redox research.

References

  • Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. PubMed. Available at: [Link].

  • N-Acetylcysteine (NAC): Impacts on Human Health. PubMed Central. Available at: [Link].

  • N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. PubMed. Available at: [Link].

  • N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. PubMed. Available at: [Link].

  • Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. MDPI. Available at: [Link].

  • Population, Acid−Base, and Redox Properties of N-Acetylcysteine Conformers. ResearchGate. Available at: [Link].

  • N-acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. ResearchGate. Available at: [Link].

  • diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits. Semantic Scholar. Available at: [Link].

  • Effects of N-Acetylcysteine and N-Acetylcysteine Amide on Erythrocyte Deformability and Oxidative Stress in a Rat Model of Lower Extremity Ischemia-Reperfusion Injury. PubMed Central. Available at: [Link].

  • N-acetylcysteine supplementation remodels thiol-related biochemical pathways towards decreased oxidation in diabetic submandibular glands. Scientific Archiver. Available at: [Link].

  • N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells. PLOS One. Available at: [Link].

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed Central. Available at: [Link].

  • Biological Activities and Potential Oral Applications of N-Acetylcysteine. National Institutes of Health. Available at: [Link].

  • N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. PubMed Central. Available at: [Link].

  • Heroin. Wikipedia. Available at: [Link].

Sources

Application Note: Quantitative Analysis of N,S-Diacetylcysteine in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Rationale

N,S-Diacetyl-L-cysteine is a derivative of the well-known mucolytic and antioxidant agent N-acetyl-L-cysteine (NAC). It is recognized primarily as a process-related impurity in the synthesis of NAC, alongside other compounds like L-cystine, L-cysteine, and N,N'-diacetylcystine[1]. The accurate quantification of N,S-diacetylcysteine in biological samples is critical for several reasons:

  • Pharmaceutical Development: In pharmacokinetic (PK) and toxicokinetic (TK) studies of NAC, understanding the metabolic fate and potential in-vivo formation or degradation of related substances is crucial for a comprehensive safety and efficacy profile.

  • Quality Control: Monitoring impurities of active pharmaceutical ingredients (APIs) is a regulatory requirement.

  • Metabolic Research: Investigating the biotransformation pathways of thiol-containing drugs requires specific and sensitive analytical methods to differentiate between closely related molecular structures.

The primary analytical challenge in quantifying this compound, and thiols in general, is their inherent instability. NAC, for example, readily oxidizes to form its dimer, N,N'-diacetylcystine (DAC), particularly in neutral or alkaline conditions and in the presence of oxygen[2][3]. This reactivity necessitates meticulous sample handling and preparation to prevent ex-vivo chemical changes that would compromise data integrity.

This application note details a robust and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct quantification of this compound in human plasma. LC-MS/MS is the preferred technique due to its superior sensitivity, specificity, and ability to handle complex biological matrices with minimal interference[4][5].

Principle of the Method

The method employs a straightforward protein precipitation (PPT) step for sample preparation, followed by chromatographic separation using a reversed-phase C18 column. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its co-analyzed stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is paramount as it accurately corrects for variations in sample preparation, matrix effects, and instrument response, ensuring high precision and accuracy[6][7].

// Styling Sample, Add_IS, Add_TCA, Vortex, Centrifuge, Supernatant [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection, Separation, Detection [fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [fillcolor="#FBBC05", fontcolor="#202124"]; } केंद Figure 1: General workflow for the quantification of this compound.

Critical Experimental Considerations

Sample Stability and Handling

The stability of thiol-containing compounds in biological matrices is the most critical pre-analytical variable. The thioester bond in this compound and the free thiol in its parent compound, NAC, are susceptible to hydrolysis and oxidation.

  • Causality: Failure to properly handle samples can lead to artificially low concentrations of the target analyte. To mitigate this, blood samples should be collected in tubes containing an anticoagulant like EDTA and immediately placed on ice. Plasma should be separated by centrifugation at 4°C within 30 minutes of collection. The resulting plasma samples must be immediately frozen and stored at -70°C or lower until analysis[8]. The acidic environment created by protein precipitation agents like trichloroacetic acid (TCA) significantly enhances analyte stability in the extracted sample[4].

Chromatographic Separation

This compound is isomeric with N,N'-diacetylcystine (the oxidized dimer of NAC). While mass spectrometry can distinguish these based on their fragmentation patterns, robust chromatographic separation is essential for unambiguous quantification and to prevent potential in-source conversion or interference.

  • Causality: A well-developed chromatographic method using a high-efficiency column (e.g., sub-2 µm particle size) and a suitable gradient elution will ensure that isomers are baseline-resolved, providing confidence that the MS signal is exclusively from the target analyte.

Internal Standard Selection

The ideal internal standard (IS) is a stable isotope-labeled version of the analyte itself (e.g., N,S-diacetyl-d3-cysteine). However, due to its likely limited commercial availability, a structurally similar SIL-IS is a practical alternative.

  • Causality: N-acetyl-d3-cysteine is a commonly used and effective IS for NAC quantification[6][7]. Given its structural similarity, it can serve as a suitable IS for this compound. It will co-elute closely and experience similar ionization effects in the mass spectrometer source. While it may not perfectly mimic the extraction recovery of the thioester-containing analyte, its use is far superior to using a non-isotopic, structurally unrelated compound.

Detailed Experimental Protocol

Materials and Reagents
  • Analyte: N,S-Diacetyl-L-cysteine reference standard

  • Internal Standard: N-acetyl-d3-cysteine (NAC-d3)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

  • Reagents: Trichloroacetic acid (TCA), ACS grade or higher

  • Water: Deionized water, 18.2 MΩ·cm

  • Biological Matrix: Blank human plasma (K2-EDTA), preferably charcoal-stripped

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and NAC-d3 in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 acetonitrile:water to prepare working solutions for spiking calibration curve (CAL) standards.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the NAC-d3 primary stock with 50:50 acetonitrile:water.

  • CAL and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High). A typical calibration range might be 1-1000 ng/mL.

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard Spiking Solution (50 ng/mL NAC-d3) to each tube and briefly vortex.

  • Add 200 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters
LC Parameters Condition
System UPLC System (e.g., Waters Acquity, Sciex Exion)
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 2% B (0-0.5 min), 2-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-2% B (3.5-3.6 min), 2% B (3.6-5.0 min)
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Parameters Setting
System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium (CAD)
MRM Transitions Analyte: this compoundInternal Standard: N-acetyl-d3-cysteine
This compoundQ1: 206.1 -> Q3: 144.1 (Quantifier), 206.1 -> 102.1 (Qualifier)
N-acetyl-d3-cysteine (IS)Q1: 167.1 -> Q3: 125.1

Rationale for MRM Transitions: The precursor ion for this compound [M+H]⁺ is m/z 206.1. A characteristic fragmentation is the neutral loss of the S-acetyl group as ketene (CH₂=C=O, 42 Da), followed by loss of the carboxyl group, leading to a prominent product ion at m/z 144.1. The transition for the IS, NAC-d3, is well-established[6]. These transitions must be empirically optimized on the specific instrument used.

// Styling NAC [fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiNAC [fillcolor="#4285F4", fontcolor="#FFFFFF"]; NS_DAC [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for edge routing node [style=invis, width=0]; p1;

DiNAC -> p1 [style=invis]; p1 -> NAC [dir=back, label="Reduction\n(e.g., DTT)"]; } केंद Figure 2: Relationship between NAC and its key derivatives.

Method Validation and Performance Characteristics

A bioanalytical method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA). The table below shows typical acceptance criteria and representative data from similar validated assays for NAC[5][7].

Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantitation (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-5.9% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)8.7% to 13.4%
Matrix Effect IS-normalized factor CV ≤ 15%< 10%
Extraction Recovery Consistent and precise> 85%
Stability (Freeze/Thaw, Bench-Top, Long-Term) % Deviation from nominal ≤ 15%Stable

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma. By combining a simple and effective sample preparation technique with the specificity and sensitivity of LC-MS/MS, this method is well-suited for regulated bioanalysis in the context of pharmaceutical research and development. The key to success lies in meticulous sample handling to ensure analyte stability and the use of a stable isotope-labeled internal standard to guarantee data accuracy and precision.

References

  • Hu, J., et al. (2011). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Biomedical Chromatography, 25(4), 427-31. [Link]

  • Maugeri, U. (1976). Synthesis of N-acetylcysteine compounds. Il Farmaco; edizione scientifica, 31(11), 767-75. [Link]

  • ResearchGate. (n.d.). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Request PDF. [Link]

  • Kempf, M., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13-22. [Link]

  • Bornet, C., et al. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 14(11), 1162. [Link]

  • Sommer, I., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Nutrients, 12(6), 1872. [Link]

  • Al-Ghaithi, F., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288. [Link]

  • Ahmad, I., et al. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science, 54(7), 1244–1252. [Link]

  • Yu, Y., et al. (2015). Unusual fragmentation of derivatized cysteine-containing peptides. Journal of the American Society for Mass Spectrometry, 26(2), 299-308. [Link]

  • Chen, Y., et al. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(6), 1046-57. [Link]

  • Sommer, I., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. ResearchGate. [Link]

  • ResearchGate. (n.d.). LCQ MS/MS spectra of the [MH] ions of (A) NAc-cysteine-N,OMe and (B) NAc-cysteine-S,OMe. [Link]

  • Google Patents. (2019).
  • Semantic Scholar. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. [Link]

  • Bornet, C., et al. (2021). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. ResearchGate. [Link]

  • ResearchGate. (n.d.). The schematic chemical synthesis of N-acetylcysteine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N,S-Diacetylcysteine (NSDA) Solubility for Experimental Success

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,S-Diacetylcysteine (NSDA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of NSDA solubilization. Poor solubility can be a significant bottleneck, leading to inconsistent results and delays in research. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure you achieve reliable and reproducible concentrations for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding NSDA and its solubility characteristics.

Q1: What is this compound (NSDA) and why is its solubility a concern?

This compound, also known as Acetylcysteine EP Impurity D, is a derivative of the amino acid L-cysteine.[1] It is often investigated as a double prodrug of L-cysteine for applications such as protecting against acetaminophen-induced hepatotoxicity.[1] The primary challenge lies in its molecular structure, which includes a carboxylic acid group and two acetyl groups. These features give it limited solubility in neutral aqueous solutions, a common requirement for biological experiments. Achieving a desired concentration without precipitation is crucial for experimental validity.

Q2: What are the key factors that influence NSDA solubility?

The solubility of NSDA is primarily dictated by three factors:

  • pH: The carboxylic acid group on the molecule is the most significant driver of its aqueous solubility. At acidic or neutral pH, this group is largely protonated (-COOH), making the molecule less polar and thus less soluble in water. By increasing the pH to a basic range, the carboxylic acid is deprotonated (-COO⁻), rendering the molecule charged and significantly more soluble.

  • Solvent Choice: While aqueous buffers are preferred for biological assays, organic co-solvents can be used to achieve higher stock concentrations.

  • Temperature: Gentle warming can increase the rate of dissolution and solubility, but excessive heat should be avoided to prevent potential degradation of the compound.

Q3: What is the general solubility profile of NSDA in common lab solvents?

Obtaining precise, universal solubility values for NSDA is challenging as they can vary by supplier and purity. However, based on its chemical properties and data for related compounds like N-Acetylcysteine (NAC), a general profile can be established. For instance, technical datasheets for NSDA indicate slight solubility in DMSO and Methanol.[1]

SolventApproximate Solubility & ConditionsRationale & Use Case
Water / PBS (pH 7.2) Low; significant increase with pH adjustmentIdeal for final dilutions in biological assays. Solubility is highly dependent on making the solution basic.
DMSO Slightly solubleUsed for creating high-concentration stock solutions that are then diluted into aqueous media.[1]
Ethanol / Methanol Slightly solubleCan be used for stock solutions, but compatibility with the experimental system must be verified.[1]

Section 2: Troubleshooting Guide

This section provides direct answers and solutions to specific problems you may encounter during your experiments.

Problem: My NSDA powder is not dissolving in my neutral buffer (e.g., PBS pH 7.4).

  • Causality: At neutral pH, the carboxylic acid group of NSDA is not fully deprotonated, leading to poor aqueous solubility. Adding the compound directly to a neutral buffer will likely result in a suspension rather than a true solution.

  • Solution: The most reliable method is to first create a concentrated stock solution by adjusting the pH. You must deprotonate the carboxylic acid group with a base to get it into solution.

Problem: I need a high-concentration stock solution for my cell culture experiments, but I want to minimize the use of NaOH.

  • Causality: While pH adjustment is effective for aqueous solutions, sometimes a very high concentration is needed that may not be achievable in water or may require an unsuitably high pH. In these cases, an organic co-solvent is the best alternative.

  • Solution: Use an organic solvent like Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds and is miscible with water.[2] However, it's crucial to be mindful of DMSO's own potential effects on cells; final concentrations in culture media should typically be kept low (e.g., <0.5%).[3]

Problem: My NSDA solution, which was clear initially, has now become cloudy or has formed a precipitate after storage.

  • Causality: Precipitation upon storage can be caused by several factors:

    • Temperature Fluctuation: Cooling the solution (e.g., moving from room temperature to 4°C) can decrease solubility, causing the compound to fall out of solution.

    • pH Shift: Absorption of atmospheric CO₂, which is acidic, can slightly lower the pH of an unbuffered or weakly buffered basic solution, causing the NSDA to re-protonate and precipitate.

    • Evaporation: Over time, solvent evaporation can increase the concentration beyond the solubility limit.

  • Solution:

    • Re-dissolve: Try gently warming the solution (e.g., in a 37°C water bath) and vortexing.[4]

    • Check pH: If warming doesn't work, check the pH of the solution and, if necessary, add a very small amount of dilute NaOH to re-adjust it to the basic range.

    • Proper Storage: For long-term storage, it is often best to store high-concentration stocks in DMSO at -20°C. For aqueous stocks, use a well-buffered solution, aliquot into single-use volumes to minimize freeze-thaw cycles and pH changes, and store appropriately. Note that aqueous solutions of the related compound N-Acetylcysteine are not recommended for storage for more than one day.[5]

Section 3: Detailed Protocols & Visual Guides

These protocols provide validated, step-by-step methodologies for preparing NSDA solutions.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This is the preferred method for preparing NSDA for direct use in most biological experiments.

Step-by-Step Methodology:

  • Weigh NSDA: Accurately weigh the required amount of NSDA powder in a sterile conical tube.

  • Add Solvent: Add a volume of purified water (or a low-buffering-capacity buffer) that is less than your final desired volume (e.g., add 8 mL for a final volume of 10 mL). The powder will likely not dissolve at this stage.

  • Adjust pH: While stirring or vortexing gently, add 1M NaOH dropwise. Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Observe Dissolution: Continue adding NaOH until the NSDA powder is fully dissolved and the solution is clear. The pH will typically need to be >7.5.

  • Final pH and Volume Adjustment: Once dissolved, adjust the pH to your desired final value (e.g., 7.4-7.8 for cell culture applications). Be careful not to let the pH drop too low, which could cause precipitation.

  • QS to Final Volume: Add purified water or your buffer of choice to reach the final desired volume (e.g., bring the 8 mL up to 10 mL).

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Use or Store: Use the solution immediately or aliquot and store at 4°C for short-term use or -20°C for longer-term storage.

Diagram: Logic of pH-Dependent Aqueous Solubility

cluster_condition Solution pH cluster_state NSDA Molecular State cluster_result Result Low_pH Low / Neutral pH (e.g., < 7.0) Protonated Protonated -COOH group Low_pH->Protonated favors High_pH Basic pH (e.g., > 7.5) Deprotonated Deprotonated -COO⁻ group (Anionic) High_pH->Deprotonated favors Insoluble Poor Aqueous Solubility Protonated->Insoluble leads to Soluble High Aqueous Solubility Deprotonated->Soluble leads to Start Start: Weigh NSDA Powder Solvent_Choice Goal: Aqueous Solution? Start->Solvent_Choice Aqueous_Path Add Water/Buffer (Partial Volume) Solvent_Choice->Aqueous_Path Yes Organic_Path Goal: High-Conc. Stock Solvent_Choice->Organic_Path No Adjust_pH Add 1M NaOH dropwise until dissolved (pH > 7.5) Aqueous_Path->Adjust_pH Final_Volume Adjust to final pH and final volume Adjust_pH->Final_Volume Filter Sterile Filter (0.22 µm) Final_Volume->Filter Store Aliquot and Store at -20°C Filter->Store Add_DMSO Add Anhydrous DMSO Organic_Path->Add_DMSO Dissolve_DMSO Vortex / Gentle Warming until dissolved Add_DMSO->Dissolve_DMSO Dissolve_DMSO->Store

Sources

Technical Support Center: Navigating N,S-Diacetylcysteine Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,S-Diacetylcysteine. As researchers and drug development professionals, understanding the stability of your compounds is paramount to generating reproducible and reliable data. This compound, a derivative and known impurity of the widely used N-acetylcysteine (NAC), presents unique stability challenges that can impact experimental outcomes if not properly managed.[1][2][3] This guide provides in-depth, field-proven insights into the common stability issues, troubleshooting strategies, and validated protocols to ensure the integrity of your long-term experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding this compound stability.

Q1: What is this compound, and why is its stability a critical concern?

A: N,S-Diacetyl-L-cysteine is a dually acetylated derivative of the amino acid L-cysteine and is recognized as Acetylcysteine EP Impurity D.[3][4] Its stability is a major concern because it contains two functional groups highly susceptible to degradation: a thioester bond and an amide bond. Degradation can lead to a decrease in the parent compound's concentration, the formation of new, potentially reactive species, and ultimately, the misinterpretation of experimental results.

Q2: What are the primary degradation pathways for this compound in solution?

A: The two principal degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The thioester and amide linkages can be cleaved by water. Thioester hydrolysis is generally more facile than amide hydrolysis and can be catalyzed by both acid and base. This process would release acetic acid and N-acetylcysteine or S-acetylcysteine.

  • Oxidation: While the thioester protects the sulfur atom to some extent, any hydrolysis that exposes the free thiol group of N-acetylcysteine makes it highly susceptible to oxidation.[5] This oxidation typically results in the formation of a disulfide dimer, N,N'-diacetyl-L-cystine (Di-NAC), a common degradation product of NAC.[2][6][7]

Q3: What environmental factors are known to accelerate degradation?

A: Several factors can compromise the stability of this compound, particularly in aqueous solutions:

  • pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis of the acetyl groups.[8] While a low pH (around 2.0-2.8 for a 1% NAC solution) can reduce the rate of oxidation, it may increase the rate of hydrolysis.[5][6]

  • Oxygen: The presence of dissolved oxygen is the primary driver for the oxidation of any resulting free thiol groups into disulfide dimers.[7][9][10]

  • Temperature: Elevated temperatures significantly accelerate the rates of both hydrolysis and oxidation.[2][8][11]

  • Light: Exposure to sunlight can promote the degradation of acetylcysteine derivatives in aqueous solutions.[5]

  • Metal Ions: Trace amounts of transition metals, such as iron and copper, can catalyze oxidation reactions.[6]

Q4: What are the main degradation products I should monitor in my analysis?

A: Based on its structure, you should primarily monitor for N-acetyl-L-cysteine (NAC) as the initial hydrolysis product, and subsequently, the NAC oxidation product, N,N'-diacetyl-L-cystine (Di-NAC).[12][13] A robust stability-indicating analytical method, such as RP-HPLC, is essential to separate and quantify the parent compound from these key degradants.[1]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: I'm observing a significant decrease in the concentration of my this compound stock solution over a few days.

  • Likely Cause: This is a classic sign of chemical degradation, most likely hydrolysis or oxidation, especially if the solution is aqueous and stored at room temperature. The rate of degradation can be surprisingly fast. In one study, parenteral NAC at ambient temperature was stable for 60 hours but showed significant degradation by 72 hours.[8]

  • The Scientific Rationale: The energy of activation for degradation is readily supplied at room temperature. Oxygen dissolved in the solvent promotes oxidation, while water acts as a reactant for hydrolysis.

  • Solution & Mitigation:

    • Prepare Fresh Solutions: For maximum accuracy, prepare solutions immediately before use.

    • Optimize Storage: If storage is necessary, aliquot the stock solution into tightly sealed vials with minimal headspace and store at -20°C or -80°C. Lowering the storage temperature to 5°C can extend the shelf-life of a similar compound from 43 days to over 2 years.[14]

    • Use Anhydrous Solvent: For initial stock preparation, consider using an anhydrous solvent like DMSO, though you must account for its effects in your experimental system.

Problem: My solid, powdered this compound has developed a slight yellow tint.

  • Likely Cause: The compound is likely undergoing slow oxidation. Solid-state oxidation can occur with prolonged exposure to air and moisture.[5]

  • The Scientific Rationale: this compound is hygroscopic, meaning it absorbs moisture from the air.[5] This absorbed water can facilitate localized hydrolysis and oxidation on the crystal surface, leading to colored impurities.

  • Solution & Mitigation:

    • Verify Purity: Before use, re-analyze the powder's purity using a qualified analytical method (e.g., HPLC, NMR).

    • Proper Storage: Always store the solid compound in a desiccator or a tightly sealed container with a desiccant, away from light.[15][16]

    • Purchase Smaller Quantities: If you are a low-volume user, purchase smaller quantities to ensure you are always working with a fresh batch.

Problem: My HPLC chromatogram shows a new, broader peak eluting later than my parent compound.

  • Likely Cause: This is often indicative of the formation of the disulfide dimer, N,N'-diacetyl-L-cystine (Di-NAC), which is a common oxidative degradation product.[8]

  • The Scientific Rationale: Dimerization increases the molecule's size and can alter its polarity, typically leading to a longer retention time on a reverse-phase HPLC column. The peak may be broad if the formation is ongoing or if multiple related oxidized species are present.

  • Solution & Mitigation:

    • Confirm Identity: If available, run a standard of the suspected degradation product (e.g., Di-NAC) to confirm the retention time. Alternatively, LC-MS can be used to identify the mass of the new peak.

    • Implement a Stability-Indicating Method: Ensure your HPLC method is designed to separate the parent drug from all potential degradation products, as outlined in Protocol 2.

    • Incorporate a Reducing Agent: For analytical purposes, adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your sample diluent can help prevent further oxidation during the analysis itself.[6]

Section 3: Protocols and Methodologies

These protocols provide a validated framework for handling and analyzing this compound.

Protocol 1: Recommended Preparation and Storage of this compound Stock Solutions

This protocol is designed to minimize degradation during preparation and short-term storage.

  • Pre-Experiment Preparation:

    • Bring the solid this compound container to room temperature in a desiccator before opening to prevent water condensation.

    • Use high-purity, degassed solvents. For aqueous solutions, use water for injection or HPLC-grade water that has been sparged with nitrogen or argon for at least 15 minutes.

  • Solution Preparation (Aqueous):

    • Weigh the required amount of this compound in a sterile container.

    • Add the cold, degassed solvent and mix gently until dissolved. Sonication is not recommended as it can introduce heat.

    • If the experimental design allows, adjust the pH to be slightly acidic (e.g., pH 4-6) using a suitable buffer to slow oxidation.[6]

  • Aliquoting and Storage:

    • Immediately after preparation, filter the solution through a 0.22 µm sterile filter.

    • Dispense the solution into small-volume, amber glass or polypropylene cryovials. Fill them as much as possible to minimize the oxygen-containing headspace.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to -80°C for long-term storage.

  • Usage:

    • When needed, thaw a single aliquot quickly in a 37°C water bath and immediately place it on ice.

    • Use the solution the same day it is thawed. Do not refreeze thawed aliquots.

Protocol 2: Stability-Indicating RP-HPLC Method for Monitoring Degradation

This method provides a baseline for separating this compound from its primary degradants.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-15 min: Linear ramp to 50% B

    • 15-17 min: Linear ramp to 95% B

    • 17-20 min: Hold at 95% B

    • 20-22 min: Return to 5% B

    • 22-27 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Scientist's Note: This is a starting point. The gradient and mobile phase may need to be optimized for your specific this compound sample and potential impurities. The acidic mobile phase helps to ensure the stability of thiol moieties during the analysis.[17]

Section 4: Key Data Summary

The following tables summarize critical factors and recommendations for maintaining the stability of this compound.

Table 1: Factors Influencing this compound Stability

FactorEffect on StabilityMitigation Strategy
Temperature High temperatures accelerate both hydrolysis and oxidation.Store solutions at low temperatures (-20°C to -80°C).[14]
pH Extremes in pH catalyze hydrolysis. Near-neutral pH can accelerate oxidation.Prepare solutions in a slightly acidic buffer (pH 4-6) if compatible with the experiment.[6]
Oxygen Essential for the oxidative dimerization of any free thiol.Use degassed solvents, minimize headspace in vials, and consider using oxygen absorbers for long-term storage.[7][9]
Light UV light can provide the energy to initiate degradation in solutions.Store solids and solutions in amber vials or protect them from light.[5]
Metal Ions Catalyze oxidative degradation pathways.Use high-purity water and reagents. If necessary, add a chelating agent like EDTA (0.1%).[6]

Table 2: Recommended Storage Conditions

FormTemperatureAtmosphereContainerDuration
Solid Powder 2-8°CDry / DesiccatedTightly sealed, light-resistantLong-term (Years)
Aqueous Solution -80°CMinimal Headspace (Inert gas overlay recommended)Single-use aliquots in cryovialsMonths
Working Solution 2-8°C (on ice)Tightly CappedLight-resistant tube< 24 hours

Section 5: Visualizing Degradation and Workflows

Visual aids can clarify complex processes. The following diagrams illustrate the degradation pathways and a typical stability assessment workflow.

Diagram 1: Putative Degradation Pathways of this compound

cluster_factors Degradation Factors parent This compound hydrolysis_prod N-Acetyl-L-cysteine (NAC) parent->hydrolysis_prod Hydrolysis other_prod Other Hydrolysis/ Oxidation Products parent->other_prod Further Degradation oxidation_prod N,N'-Diacetyl-L-cystine (Di-NAC) hydrolysis_prod->oxidation_prod Oxidation H2O H₂O / pH H2O->parent:e O2 O₂ / Metal Ions O2->hydrolysis_prod:e

Caption: Key degradation routes for this compound in solution.

Diagram 2: Experimental Workflow for Stability Assessment

prep 1. Prepare Solution in desired matrix aliquot 2. Aliquot into Vials (Time Zero Sample) prep->aliquot store 3. Store under Stress Conditions (e.g., 40°C, RT, 4°C, Light) aliquot->store sample 4. Pull Samples at Defined Timepoints store->sample analyze 5. Analyze via Stability- Indicating HPLC sample->analyze evaluate 6. Quantify Parent & Degradants Calculate % Recovery analyze->evaluate

Caption: A systematic workflow for conducting a stability study.

References

  • Schulz, J. B., Lindenau, J., Seyfried, J., & Dichgans, J. (2025). Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation. Free Radical Biology and Medicine.
  • Kerc, J., Srcic, S., Urleb, U., Kanalec, A., Kofler, B., & Smid-Korbar, J. (1992). Compatibility study between acetylcysteine and some commonly used tablet excipients. Journal of Pharmacy and Pharmacology, 44(6), 515-518.
  • Gowda, A. P., Schaefer, A. D., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(3), 303-314.
  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.
  • Sommer, I., Schwebel, H., B-Braun, M., Sadeghipour, F., & Berger, B. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC)
  • Mathew, M., Das, S., & S, S. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 8(7), 2936-2944.
  • Sigma-Aldrich. (2023).
  • Gowda, A. P., Schaefer, A. D., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
  • Wikipedia. (n.d.). Acetylcysteine. Retrieved from [Link]

  • Faucon, A., Lavoie, J., & Mard-Kerievel, A. (2021).
  • Sommer, I., Schwebel, H., B-Braun, M., Sadeghipour, F., & Berger, B. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation.
  • ResearchGate. (n.d.). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC | Request PDF. Retrieved from [Link]

  • Pfizer Medical - US. (n.d.). acetylcysteine solution, USP How Supplied/Storage and Handling. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of a Formulated N‐acetylcysteine Capsule for Prevention of Contrast‐Induced Nephropathy | Request PDF. Retrieved from [Link]

  • Hsu, S. Y., & Lin, S. Y. (1995). Hydrolysis kinetics of diacetyl nadolol. Journal of Pharmaceutical Sciences, 84(7), 838-842.

Sources

Technical Support Center: Optimizing N,S-Diacetylcysteine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,S-Diacetylcysteine (NSDAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing NSDAC concentration in cell culture experiments to ensure maximal therapeutic effect while maintaining cell viability.

I. Understanding this compound (NSDAC)

This compound is the disulfide dimer of the well-known antioxidant N-acetylcysteine (NAC).[1] While NAC is widely used for its ability to replenish intracellular glutathione (GSH) stores and scavenge reactive oxygen species (ROS), NSDAC (also referred to as DiNAC in some literature) exhibits its own unique biological activities.[2][3] It has been shown to possess immunomodulatory effects and can influence cellular redox processes.[1][4] Understanding the nuances of its mechanism is critical for its effective application in in vitro studies.

Mechanism of Action: Key Considerations

NSDAC's primary role is not simply as a precursor to NAC. Evidence suggests it acts via redox processes and can modulate inflammatory pathways.[1] Its effects can be significantly more potent than NAC in certain contexts.[1] Therefore, direct extrapolation of NAC protocols to NSDAC usage is not recommended and can lead to unexpected results.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the practical application of NSDAC in cell culture.

Q1: What is the recommended starting concentration range for NSDAC in cell viability assays?
Q2: How should I prepare my NSDAC stock solution?

NSDAC, similar to NAC, is soluble in water and phosphate-buffered saline (PBS).[8] For cell culture applications, preparing a concentrated stock solution in sterile distilled water or PBS is recommended.[8][9] It is advisable to then dilute this stock into your complete cell culture medium to achieve the desired final concentration.[8] Since compounds like NAC can be acidic, it is critical to ensure the pH of your final culture medium is readjusted to a physiological range (typically 7.2-7.4) after the addition of NSDAC to avoid pH-induced cytotoxicity.[10] Stock solutions can often be stored at -20°C.[10]

Q3: For how long should I treat my cells with NSDAC?

Treatment duration can vary from a few hours to several days. Short-term treatments (e.g., 1-4 hours) may be sufficient to observe effects on signaling pathways, while longer-term treatments (24-72 hours) are often necessary to assess impacts on cell viability, proliferation, or gene expression.[11][12] Keep in mind that NSDAC, like NAC, may not be stable in culture medium for extended periods, and for experiments lasting longer than 24 hours, replenishing the medium with fresh NSDAC may be necessary.[7][13]

Q4: Can I use standard cell viability assays like MTT with NSDAC?

Caution is advised when using tetrazolium-based assays like MTT. The thiol group in NAC (and potentially in the metabolic byproducts of NSDAC) can directly reduce the MTT reagent, leading to a false-positive signal that is not indicative of cellular metabolic activity.[14] This can result in an overestimation of cell viability.

Troubleshooting MTT Assay Interference:

  • Wash Step: Before adding the MTT reagent, wash the cells with fresh, drug-free medium or PBS to remove any extracellular NSDAC.[14]

  • Alternative Assays: Consider using alternative viability assays that are less susceptible to chemical interference, such as:

    • ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP as an indicator of metabolically active cells.[16]

    • Crystal Violet Assay: Stains the DNA of adherent cells, providing a relative measure of cell number.

III. Troubleshooting Guide

This section provides solutions to common problems encountered when optimizing NSDAC concentration.

Problem 1: High levels of cell death even at low NSDAC concentrations.
  • Potential Cause: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds. Some cell lines may be inherently more susceptible to NSDAC-induced cytotoxicity.

  • Troubleshooting Steps:

    • Perform a wide-range dose-response experiment: Test concentrations from as low as 100 µM up to 10 mM to identify the cytotoxic threshold for your specific cell line.

    • Reduce treatment duration: Shorter exposure times may mitigate toxicity while still allowing for the desired biological effect.

    • Check the pH of your culture medium: As mentioned, ensure the addition of NSDAC has not significantly lowered the pH of your medium.[10]

    • Consider the pro-oxidant effect: At certain concentrations and in specific cellular contexts, NAC-related compounds can paradoxically act as pro-oxidants, leading to increased ROS and cell death.[17][18]

Problem 2: No observable effect on cell viability or the intended biological target.
  • Potential Cause: Insufficient Concentration or Inactive Compound. The concentration of NSDAC may be too low to elicit a response, or the compound may have degraded.

  • Troubleshooting Steps:

    • Increase the concentration range: Your initial dose-response may not have included concentrations high enough to be effective.

    • Increase the treatment duration: Some cellular responses require longer exposure to the compound.

    • Prepare fresh stock solutions: NSDAC in solution can oxidize over time, losing its activity.[13][19] Always use freshly prepared solutions or ensure your frozen stocks are not expired.

    • Confirm the mechanism of action: Ensure your experimental endpoint is relevant to the known biological activities of NSDAC, such as modulation of glutathione levels or inflammatory responses.[11][12]

Problem 3: High variability between replicate wells.
  • Potential Cause: Inconsistent Dosing or Uneven Cell Seeding.

  • Troubleshooting Steps:

    • Ensure homogenous cell suspension: Before seeding, ensure your cells are evenly distributed in the suspension to have a consistent number of cells in each well.

    • Proper mixing technique: When adding NSDAC to your wells, mix gently but thoroughly to ensure an even concentration across the well.

    • Check for edge effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell viability. Consider not using the outermost wells for data collection or ensure proper humidification of your incubator.

IV. Experimental Protocols & Data Presentation

Determining the Optimal NSDAC Concentration: A Step-by-Step Workflow

This protocol outlines a general workflow for identifying the optimal, non-toxic concentration of NSDAC for your experiments.

  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 50-70% confluency).

  • NSDAC Preparation: Prepare a 2X concentrated stock of your highest NSDAC concentration in complete culture medium. Perform serial dilutions to create a range of 2X concentrations.

  • Cell Treatment: Remove the existing medium from your cells and add an equal volume of the 2X NSDAC solutions to the corresponding wells. This will result in a 1X final concentration. Include a vehicle control (medium without NSDAC).

  • Incubation: Incubate the cells for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable, non-interfering assay (e.g., Trypan Blue or an ATP-based assay).

Data Summary Table: Example Dose-Response Data
NSDAC Concentration (mM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.598.7 ± 4.8
195.3 ± 6.1
2.590.1 ± 5.5
582.4 ± 7.3
1065.2 ± 8.9
2035.8 ± 9.4

This is example data and will vary based on the cell line and experimental conditions.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cells in Multi-well Plate prep_nsdac Prepare Serial Dilutions of NSDAC treat_cells Treat Cells with NSDAC Concentrations prep_nsdac->treat_cells incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubate assay Perform Cell Viability Assay (e.g., Trypan Blue, ATP-based) incubate->assay data_analysis Analyze Data and Determine Optimal Concentration assay->data_analysis

Caption: Workflow for NSDAC concentration optimization.

Signaling Pathway Considerations

NSDAC can influence mitochondrial function and redox signaling. It is important to consider these pathways when interpreting your results. For instance, NSDAC may impact intracellular glutathione levels, which can affect a cell's ability to cope with oxidative stress.[20][21][22][23]

G NSDAC This compound (Extracellular) Metabolism Intracellular Metabolism NSDAC->Metabolism NAC_Cys NAC / Cysteine Metabolism->NAC_Cys GSH Increased Glutathione (GSH) Synthesis NAC_Cys->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Viability Cell Viability & Function GSH->Viability Supports ROS->Viability Impacts

Caption: Simplified NSDAC mechanism of action pathway.

V. References

  • N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Yedjou, C. G., et al. (2010). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. Ethn Dis, 20(1 Suppl 1), S1-94-8. [Link]

  • Tamagawa, S., et al. (2021). N-acetylcysteine attenuates oxidative stress-mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production. JOR Spine, 4(4), e1182. [Link]

  • Intracellular glutathione (GSH) levels following N-acetylcysteine (NAC) treatment. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • What is the best solvent for N-acetylcysteine (NAC)? (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Wright, D. J., et al. (2015). N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease. Translational Psychiatry, 5, e492. [Link]

  • Gaál, J., et al. (1993). Alteration of glutathione level in human melanoma cells: effect of N-acetyl-L-cysteine and its analogues. J Cancer Res Clin Oncol, 119(4), 220-4. [Link]

  • How will you prepare the N-acetylcysteine (NAC) concentration? (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). Insights.bio. [Link]

  • Olofsson, P., et al. (2003). N,N'-diacetyl-L-cystine--the disulfide dimer of N-acetylcysteine--is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. J Invest Dermatol, 121(1), 79-85. [Link]

  • Ezeriņa, D., et al. (2021). N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. Antioxidants (Basel), 10(12), 1877. [Link]

  • Can anyone give me advice on using N-Acetyl Cysteine in Cell Culture? (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Zuin, M., et al. (2005). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Cell Biol Toxicol, 21(3-4), 187-97. [Link]

  • Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells? (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Emonet, S. C., et al. (1997). N-acetyl-L-cysteine exhibits antitumoral activity by increasing tumor necrosis factor alpha-dependent T-cell cytotoxicity. Int J Cancer, 72(4), 637-43. [Link]

  • Ilic, I., et al. (2023). How to Increase Cellular Glutathione. Antioxidants (Basel), 12(5), 1094. [Link]

  • Roth, S., et al. (1994). Use of N-acetyl cysteine to increase intracellular glutathione during the induction of antitumor responses by IL-2. J Immunol, 152(12), 5907-14. [Link]

  • Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacol Ther, 228, 107916. [Link]

  • Raghu, G., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases-Repurposing an Old Antioxidant. Antioxidants (Basel), 10(10), 1595. [Link]

  • Phuphat, A., et al. (2018). N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells. Asian Pac J Allergy Immunol, 36(4), 241-247. [Link]

  • Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacol Ther, 228, 107916. [Link]

  • N Acetyl cysteine and MTT--incompatible or am I only having problems. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Ezeriņa, D., et al. (2018). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection. Chem Res Toxicol, 31(11), 1162-1171. [Link]

  • Influence of the addition of N-acetyl cysteine (NAC) to cell viability of MG-63 in the presence of either 1 or 2. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Li, X., et al. (2022). N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress. J Thorac Dis, 14(8), 2829-2843. [Link]

  • Ezeriņa, D., et al. (2018). N-acetylcysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Rep, 24(7), 1754-1763.e4. [Link]

  • Should N-acetyl cysteine be refurbished in in vitro cell culture for 48h or 72h experiments? (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Ezeriņa, D., et al. (2021). N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. Antioxidants (Basel), 10(12), 1877. [Link]

  • Wright, D. J., et al. (2015). N-Acetylcysteine improves mitochondrial function and ameliorates behavioral deficits in the R6/1 mouse model of Huntington's disease. Translational Psychiatry, 5, e492. [Link]

  • Zhou, J., et al. (2021). N-acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy. Biomedicines, 9(12), 1826. [Link]

  • Acetylcysteine. (2023, December 26). In Wikipedia. [Link]

  • Liu, X., et al. (2021). N-acetyl-L-cysteine promotes ex vivo growth and expansion of single circulating tumor cells by mitigating cellular stress responses. Mol Cancer Ther, 20(3), 548-558. [Link]

  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020). ResearchGate. [Link]

  • Kinscherf, R., et al. (1994). Effect of glutathione depletion and oral N-acetyl-cysteine treatment on CD4+ and CD8+ cells. FASEB J, 8(6), 448-51. [Link]

  • Studied stability of NAC in DMEM medium. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Cazzola, M., et al. (2020). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Pharmaceuticals (Basel), 13(11), 384. [Link]

  • Which compound is more specific or more potent in combating oxidative stress in cultured cells ... idebenone or n-acetylcysteine (NAC)? (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Mi, L., et al. (2009). A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis. Biochem Pharmacol, 77(8), 1369-77. [Link]

  • Ezeriņa, D., et al. (2018). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection. Chem Res Toxicol, 31(11), 1162-1171. [Link]

  • Poon, R. Y., et al. (2007). N-acetyl-L-cysteine increases MnSOD activity and enhances the recruitment of quiescent human fibroblasts to the proliferation cycle during wound healing. J Cell Biochem, 101(4), 1029-39. [Link]

  • Apetz, N., et al. (2018). Biological Activities and Potential Oral Applications of N-Acetylcysteine. Adv Dent Res, 29(1), 38-44. [Link]

Sources

Technical Support Center: N,S-Diacetylcysteine (NSDAC) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,S-Diacetylcysteine (NSDAC) is an analog of N-acetylcysteine (NAC) investigated for its potential as a cysteine prodrug.[1] Like NAC, it is often utilized in cell culture experiments as an antioxidant to mitigate oxidative stress or to study redox-sensitive signaling pathways. However, its application is not without potential complications. Researchers may observe unexpected cytotoxicity, altered cell behavior, or experimental artifacts that can confound results.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered when using NSDAC and other thiol-containing antioxidants in cell culture. Our goal is to explain the causality behind these experimental challenges and provide robust, validated protocols to overcome them.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NSDAC and similar thiol antioxidants in cell culture?

N,S-Diacetyl-L-cysteine is considered a double prodrug of L-cysteine.[1] The conventional view is that compounds like NAC and NSDAC act as antioxidants through several mechanisms:

  • Direct Scavenging: The free thiol group can directly interact with and neutralize reactive oxygen species (ROS).[2]

  • GSH Precursor: After cellular uptake and deacetylation to L-cysteine, they provide the rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3][4]

  • H₂S and Sulfane Sulfur Production: A more recently understood mechanism is that NAC-derived cysteine can be converted into hydrogen sulfide (H₂S) and sulfane sulfur species, which are potent antioxidants themselves.[5][6]

It is crucial to understand that these compounds do more than just scavenge ROS; they actively participate in and can significantly alter the cellular redox balance.[7]

Q2: Why am I seeing cytotoxicity with NSDAC/NAC at concentrations reported to be safe in the literature?

This is a common and critical issue. Several factors can contribute to unexpected cytotoxicity:

  • Reductive Stress: The most overlooked side effect of high concentrations of thiol antioxidants is reductive stress .[7][8] An excessive amount of reducing equivalents (like GSH or NADPH) can disrupt normal redox signaling, lead to protein misfolding in the endoplasmic reticulum (ER), and paradoxically trigger mitochondrial ROS production and subsequent cell death.[9][10]

  • Pro-oxidant Activity: Under certain conditions, particularly in the presence of transition metals or specific media components, thiol compounds can act as pro-oxidants. For example, the interaction between NAC and cystine in culture media can generate hydrogen peroxide (H₂O₂), which is toxic to cells.[11]

  • Concentration and Duration: High concentrations (>10 mM) of NAC have been shown to be harmful, reducing the pH of the culture medium and suppressing cell proliferation.[12] Long-term exposure, even at lower concentrations, can also lead to sporadic or unexpected results.[13]

  • Cell Type Specificity: Different cell lines have varying metabolic rates, antioxidant capacities, and sensitivities to redox shifts. A "safe" concentration for a robust cancer cell line may be highly toxic to primary neurons or stem cells.

Q3: How stable is NSDAC/NAC in my cell culture medium?

The stability of thiol compounds in solution is a significant concern.

  • Oxidation: In aqueous solutions at neutral or alkaline pH, and when exposed to air, N-acetylcysteine rapidly oxidizes to its disulfide form, N,N'-diacetyl-L-cystine (DiNAC).[14][15][16] This oxidation is faster at room temperature and at 37°C than under refrigerated conditions.[17]

  • Impact on Experiments: This instability means the effective concentration of the reduced, active compound decreases over time. The oxidized form, DiNAC, has different biological properties and may not function as a direct antioxidant but rather as an immunomodulatory agent.[18]

  • Best Practices: It is imperative to prepare fresh stock solutions and add them to the culture medium immediately before treating the cells. For long-term experiments, the medium should be replaced frequently (e.g., every 24-48 hours) with freshly prepared compound.

Troubleshooting Guide: Common Problems & Solutions
Problem 1: Unexpected Cell Death or Poor Viability After NSDAC/NAC Treatment

Question: I added NSDAC to my cultures to prevent oxidative stress, but my cells are dying. What is the cause and how can I fix it?

Answer: This paradoxical effect is often due to reductive stress or pro-oxidant activity. The goal is to find a concentration that provides antioxidant support without overwhelming the cell's homeostatic redox balance.

cluster_0 Phase 1: Verify Reagents & Dose cluster_1 Phase 2: Investigate Mechanism A Start: Unexpected Cytotoxicity B Prepare Fresh Stock Solution (Sterile-filter, use immediately) A->B First Step C Perform Dose-Response Assay (e.g., 0.1 mM to 20 mM) B->C D Determine Cytotoxic Threshold (e.g., IC50 via MTT/CCK-8 Assay) C->D E Test at Non-Toxic Dose (Below cytotoxic threshold) D->E Use Safe Range F Measure Intracellular ROS (e.g., DCFH-DA Assay) E->F G Assess Mitochondrial Health (e.g., JC-1 or TMRM Assay) E->G H Does ROS decrease as expected? F->H I Proceed with Experiment at this validated dose. H->I Yes J Indicates Reductive Stress or Pro-oxidant Effect H->J No / Increases K Consider alternative antioxidant (e.g., Trolox) or co-treatment with catalase. J->K Troubleshoot Further

Caption: Workflow for troubleshooting NSDAC/NAC-induced cytotoxicity.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Reagent Preparation: Prepare a fresh 100 mM stock solution of NSDAC or NAC in sterile PBS or culture medium. Adjust the pH to ~7.2-7.4 if necessary. Serially dilute this stock to create a range of treatment concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 mM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different NSDAC/NAC concentrations. Include a "vehicle control" (medium only) and a "positive control" for cell death (e.g., 10% DMSO). Incubate for your desired experimental duration (e.g., 24, 48 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC50 and identify the non-toxic concentration range for your specific cell line.

Problem 2: Experimental Results are Inconsistent or Not Reproducible

Question: I'm using NAC to block an ROS-dependent signaling pathway, but my Western blot/flow cytometry results are variable. Why?

Answer: This often points to issues with reagent stability or off-target effects that are not being properly controlled. The interaction of the thiol compound with other reagents or its degradation over time can lead to high variability.

  • Reagent Stability: As mentioned, NAC/NSDAC oxidizes in the medium.[14] For an experiment lasting 24 hours, the effective concentration at the end is much lower than at the start.

    • Solution: For long-term experiments, replace the medium with fresh NAC/NSDAC every 12-24 hours. For short-term signaling studies (0-6 hours), this is less of a concern, but always use a freshly prepared stock.

  • Direct Interaction with Electrophiles: If you are studying a compound that is an electrophile, NAC can directly react with and neutralize it in the culture medium before it ever enters the cell.[19] This is a chemical artifact, not a biological antioxidant effect.

    • Solution: Perform a control experiment where you pre-incubate your electrophilic compound with NAC in cell-free medium, and then add that mixture to the cells. If this prevents the effect, direct interaction is likely. Compare this to a protocol where cells are pre-treated with NAC, the medium is washed away, and then the electrophile is added in fresh medium.

  • Modulation of Signaling Pathways: NAC can have effects beyond serving as a GSH precursor. It has been shown to modulate NF-κB signaling, inhibit TNF-alpha shedding, and influence T-cell cytotoxicity.[3][20]

    • Solution: Be aware of these potential off-target effects. If you observe changes in pathways like NF-κB, it may be a direct effect of NAC, not just a consequence of ROS scavenging. Consider using a structurally different antioxidant, like Trolox (a vitamin E analog), as a comparative control to confirm that the observed effect is truly due to ROS modulation.

Data Summary & Key Parameters

The appropriate concentration of NSDAC or NAC is highly dependent on the cell type and experimental context. The table below provides general guidance based on published studies. Always perform a dose-response curve for your specific system.

ParameterN-Acetylcysteine (NAC)This compound (NSDAC)Key Considerations & References
Typical Working Concentration 1 - 10 mMAssumed similar to NAC, requires empirical validationConcentrations >10 mM are often cytotoxic.[12][13] Low mM concentrations (0.4-3.1 mM) can promote T-cell proliferation, while high concentrations (>12.5 mM) are inhibitory.[21]
Stock Solution Prep & Storage Prepare fresh in sterile PBS or medium. Aqueous stocks can be stored frozen at -20°C for up to one month.[16]Prepare fresh. Stability is likely similar to or less than NAC due to the additional acetyl group.Thiol groups readily oxidize in solution. Avoid repeated freeze-thaw cycles.[14][17]
Mechanism of Action GSH precursor, direct ROS scavenger, H₂S/sulfane sulfur producer.[5][6]L-cysteine double-prodrug.[1]The primary effect is often to increase the intracellular cysteine/GSH pool.
Common Side Effects Reductive stress, pro-oxidant activity, pH changes in media at high concentrations, direct modulation of NF-κB and TNF-alpha.[8][11][20]Not well characterized, but likely shares side effects with NAC.Always include a "NAC/NSDAC only" control group to assess baseline effects on your cells.
Visualizing the Impact of Thiol Antioxidants

The balance between oxidative stress and reductive stress is critical for cellular health. Thiol antioxidants are intended to mitigate oxidative stress but can push the cell into a state of reductive stress if used improperly.

cluster_0 Cellular Redox State cluster_1 Cellular Outcomes A Oxidative Stress (High ROS, Low GSH) B Redox Homeostasis (Balanced ROS/GSH) A->B Antioxidant Defense (e.g., NSDAC, NAC) D Cell Damage, Apoptosis A->D B->A Pathological Insult (e.g., H₂O₂, Toxins) C Reductive Stress (Low ROS, High GSH) B->C Excessive Antioxidants (High Dose NSDAC/NAC) E Normal Signaling, Survival B->E C->A Paradoxical ROS Production (Mitochondrial Dysfunction) F ER Stress, Inhibited Signaling, Apoptosis C->F

Caption: The dual role of thiol antioxidants in cellular redox balance.

References
  • Korge, P. et al. (2015). Thiol-based antioxidants elicit mitochondrial oxidation via respiratory complex III. American Journal of Physiology-Cell Physiology. [Link]

  • Various Authors. (2016). Can anyone give me advice on using N-Acetyl Cysteine in Cell Culture? ResearchGate. [Link]

  • Gowda, P. et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights. [Link]

  • Pérez-Torres, I. et al. (2017). Reductive Stress in Inflammation-Associated Diseases and the Pro-Oxidant Effect of Antioxidant Agents. International Journal of Molecular Sciences. [Link]

  • Kalainattil, D. et al. (2023). Thiol reductive stress activates the hypoxia response pathway. The EMBO Journal. [Link]

  • Mokhtari, V. et al. (2017). Biological Activities and Potential Oral Applications of N-Acetylcysteine. Cell Journal. [Link]

  • Various Authors. (2015). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. ResearchGate. [Link]

  • Lee, M. et al. (2013). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. International Journal of Molecular Sciences. [Link]

  • Wikipedia Contributors. (2023). Arsenic poisoning. Wikipedia. [Link]

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  • Saito, Y. et al. (2001). Conflicting effects of N-acetylcysteine on purified neurons derived from rat cortical culture. Neuroscience Research. [Link]

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Technical Support Center: Enhancing the Oral Bioavailability of N,S-Diacetylcysteine (NSAD)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing research and development involving N,S-Diacetylcysteine (NSAD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and troubleshooting support for experiments aimed at enhancing the oral bioavailability of this promising N-acetylcysteine (NAC) prodrug.

Introduction: The Challenge and Promise of this compound

N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent with a wide range of therapeutic applications.[1][2] However, its clinical utility via oral administration is significantly hampered by a low bioavailability, typically ranging from 6% to 10%.[3][4][5][6] This is primarily due to extensive first-pass metabolism in the gut wall and liver.[3] this compound (NSAD) is a prodrug of NAC designed to overcome these limitations. By acetylating both the amine and thiol groups of cysteine, NSAD exhibits increased lipophilicity, which is hypothesized to enhance its absorption across the gastrointestinal tract. Following absorption, NSAD is expected to be hydrolyzed by endogenous esterases to release NAC, thereby increasing its systemic exposure.

This technical guide will explore various strategies to further enhance the bioavailability of NSAD, providing both the theoretical framework and practical guidance for your experimental work.

Section 1: Understanding the Metabolic Pathway and Bioavailability Barriers

A thorough understanding of the metabolic fate of NSAD is crucial for designing effective bioavailability enhancement strategies.

Metabolic Conversion of NSAD

NSAD is designed to be sequentially hydrolyzed in the body to release NAC and subsequently L-cysteine. This process is primarily mediated by esterase enzymes, which are abundant in the intestines and liver.[7][8]

NSAD This compound (NSAD) NAC N-acetylcysteine (NAC) NSAD->NAC Esterase Hydrolysis (Intestine, Liver) L_Cysteine L-cysteine NAC->L_Cysteine Deacetylation (Acylase I) Systemic_Circulation Systemic Circulation L_Cysteine->Systemic_Circulation Absorption

Caption: Metabolic pathway of NSAD to NAC and L-cysteine.

Key Bioavailability Barriers for Thiol-Containing Compounds
  • First-Pass Metabolism: The primary obstacle for oral NAC delivery is extensive metabolism in the liver and gut wall before it reaches systemic circulation.[3]

  • Chemical Instability: The free thiol group in NAC is susceptible to oxidation, which can lead to the formation of disulfides and reduce the concentration of the active compound.[9]

  • Low Permeability: The hydrophilic nature of NAC can limit its passive diffusion across the intestinal epithelium.

Section 2: Strategies for Enhancing NSAD Bioavailability

This section details formulation and chemical modification strategies to improve the oral delivery of NSAD.

Prodrug Approach: The Rationale for NSAD

The primary strategy to enhance NAC bioavailability is through the use of prodrugs like NSAD.

  • Increased Lipophilicity: Acetylation of the polar amine and thiol groups increases the molecule's lipophilicity, facilitating its transport across the lipid-rich intestinal cell membranes.

  • Protection from First-Pass Metabolism: By masking the reactive thiol group, NSAD is less susceptible to immediate metabolism in the gastrointestinal tract and liver, allowing more of the intact prodrug to be absorbed.

Advanced Formulation Strategies

Formulating NSAD into advanced delivery systems can further protect it from degradation and enhance its absorption.

SLNs are biocompatible and biodegradable lipid-based nanoparticles that can encapsulate lipophilic drugs like NSAD.[10][11]

Advantages:

  • Enhanced Stability: Encapsulation within the solid lipid matrix protects NSAD from chemical and enzymatic degradation in the GI tract.

  • Improved Absorption: The small particle size of SLNs provides a large surface area for absorption. Additionally, lipids can facilitate lymphatic uptake, bypassing the portal circulation and reducing first-pass metabolism.

  • Controlled Release: SLNs can be engineered to provide a sustained release of NSAD.[10]

  • Preparation of Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.[12] Dissolve NSAD in the molten lipid.

  • Preparation of Aqueous Phase: Heat the aqueous phase, containing a surfactant (e.g., Polysorbate 80), to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer.

  • Nanoparticle Formation: Subject the resulting pre-emulsion to high-pressure homogenization or ultrasonication to form the nano-sized SLNs.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form the solid nanoparticles.

  • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Solid_Lipid Solid Lipid (e.g., Glyceryl Monostearate) Homogenization High-Shear Homogenization Solid_Lipid->Homogenization NSAD This compound NSAD->Homogenization Aqueous_Solution Aqueous Solution Aqueous_Solution->Homogenization Surfactant Surfactant (e.g., Polysorbate 80) Surfactant->Homogenization Ultrasonication High-Pressure Homogenization/ Ultrasonication Homogenization->Ultrasonication Cooling Cooling & Solidification Ultrasonication->Cooling SLN NSAD-Loaded SLNs Cooling->SLN

Caption: Workflow for the preparation of NSAD-loaded SLNs.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For NSAD, its increased lipophilicity makes it a good candidate for incorporation into the lipid bilayer of liposomes.

Advantages:

  • Biocompatibility: Liposomes are composed of naturally occurring lipids, making them highly biocompatible and biodegradable.

  • Enhanced Permeability: Liposomes can enhance the permeability of encapsulated drugs across the intestinal mucosa.

  • Protection from Degradation: The encapsulated NSAD is protected from the harsh environment of the GI tract.

Section 3: In Vitro and In Vivo Models for Bioavailability Assessment

A critical component of enhancing NSAD bioavailability is the use of appropriate models to evaluate the effectiveness of different strategies.

In Vitro Models

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in vitro model for predicting the intestinal permeability of drugs.[13][14][15][16][17] When cultured as a monolayer, these cells differentiate to form tight junctions and express transporter proteins similar to the small intestine.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[17]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Study:

    • For apical-to-basolateral (A-B) transport (absorptive direction), add the NSAD formulation to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) transport (secretory direction), add the NSAD formulation to the basolateral chamber and fresh medium to the apical chamber.

  • Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh medium.

  • Quantification: Analyze the concentration of NSAD in the collected samples using a validated analytical method (e.g., RP-HPLC).

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer.

    • A is the surface area of the permeable support.

    • C0 is the initial concentration of the drug in the donor chamber.

In Vivo Models

Pharmacokinetic studies in animal models are essential for determining the in vivo bioavailability of NSAD formulations.

  • Animal Dosing: Administer the NSAD formulation orally to rats via gavage. A control group should receive a solution of NSAD or NAC.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable route (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of NSAD and its metabolite, NAC, in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Section 4: Analytical Methods for NSAD Quantification

Accurate and reliable analytical methods are paramount for the successful evaluation of NSAD bioavailability.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used technique for the quantification of NAC and its derivatives.[3][18][19]

  • Column: A C18 column is typically suitable for the separation of these compounds.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[3][20]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is often employed.[20]

  • Sample Preparation: Due to the potential for oxidation of the thiol group in NAC, sample preparation should be handled carefully. The use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during sample processing can help to maintain the integrity of the analyte.[9]

Section 5: Troubleshooting and FAQs

This section addresses common challenges and questions that may arise during your experiments.

Issue/Question Potential Cause(s) Recommended Solution(s)
Low encapsulation efficiency of NSAD in SLNs. Poor solubility of NSAD in the molten lipid. Incompatibility between NSAD and the lipid matrix.Screen different solid lipids to find one with better solubilizing capacity for NSAD. Optimize the drug-to-lipid ratio.
Instability of NSAD formulation (e.g., aggregation of nanoparticles). Inadequate surfactant concentration. Inappropriate storage conditions.Optimize the type and concentration of the surfactant to ensure proper stabilization. Store the formulation at the recommended temperature and protect from light.
High variability in Caco-2 permeability results. Inconsistent monolayer integrity. Cytotoxicity of the formulation.Ensure consistent cell seeding density and culture conditions. Routinely check TEER values before each experiment. Perform a cytotoxicity assay to determine the non-toxic concentration range of your formulation.
Low recovery of NSAD/NAC from plasma samples. Degradation of the analyte during sample processing. Poor extraction efficiency.Add a reducing agent (e.g., TCEP) to the samples immediately after collection to prevent oxidation. Optimize the protein precipitation or liquid-liquid extraction method.
Difficulty in achieving baseline separation of NSAD and NAC in HPLC. Inappropriate mobile phase composition or pH. Column degradation.Optimize the mobile phase by adjusting the organic solvent ratio and pH. Use a new or well-maintained HPLC column.
What are suitable excipients for a solid oral dosage form of NSAD? NSAD, being a derivative of NAC, may have similar excipient compatibilities.Studies on NAC have shown compatibility with microcrystalline cellulose, sodium carboxymethylcellulose, amorphous silicon dioxide, and PVP.[21] However, interactions have been observed with lactose and certain PEGs, especially under high temperature and humidity.[21] It is crucial to perform compatibility studies with your specific formulation.
How can I perform in vitro release testing for NSAD nanoparticles? Standard dissolution apparatus may not be suitable for nanoparticles.Dialysis-based methods are commonly used. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a release medium.[22] Samples are collected from the release medium over time to determine the rate of drug release.

Conclusion

Enhancing the oral bioavailability of this compound is a critical step in realizing its full therapeutic potential as a superior alternative to N-acetylcysteine. By employing a rational prodrug design, advanced formulation strategies, and robust in vitro and in vivo evaluation models, researchers can overcome the challenges associated with the oral delivery of this important molecule. This technical support guide provides a comprehensive framework to assist you in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

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  • Mokhtari, V., Afsharian, P., Shahhoseini, M., Kalantar, S. M., & Moini, A. (2018). Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects. Oxidative Medicine and Cellular Longevity, 2017, 4128540. [Link]

  • Food and Drug Administration. (2018). Session III: Novel In Vitro Release Testing for Complex Formulations. [Link]

  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]

  • Wu, W., Goldstein, G., & Ercal, N. (2005). Separation and Quantification of N-acetyl-L-cysteine (NAC) and N-acetyl-cysteine-amide (AD4) by HPLC with Fluorescence Detection. DigitalCommons@USU. [Link]

  • Mathew, E. M., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate. [Link]

  • Madupoju, B., Raju, R. S., & Chakravarthi, G. (2022). Development, Characterization and Optimization of N-acetylcysteine-loaded Solid Lipid Particles: In-vitro and In-vivo Study. ResearchGate. [Link]

  • Mathew, E. M., et al. (2018). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. ResearchGate. [Link]

  • Borgström, L., Kågedal, B., & Paulsen, O. (1986). Pharmacokinetics of N-acetylcysteine in man. ResearchGate. [Link]

  • Zhao, Y., et al. (2021). Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study. Advances in Therapy, 38(1), 586-600. [Link]

  • Vamseekrishna, G., et al. (2022). Stability Indicating RP-HPLC Method for Simultaneous Estimation of N-Acetylcysteine and Ascorbic Acid. International Journal of Pharmacy and Pharmaceutical Research, 24(2), 153-170. [Link]

  • De Caro, L., Ghizzi, C., Costa, R., Longo, A., & Lodola, E. (1989). Clinical Pharmacokinetics of N-Acetylcysteine. Semantic Scholar. [Link]

  • Wesolowski, M., & Rojek, B. (2021). COMPATIBILITY STUDIES OF SELECTED MUCOLYTIC DRUGS WITH EXCIPIENTS USED IN SOLID DOSAGE FORMS: THERMOGRAVIMETRY ANALYSIS. ResearchGate. [Link]

  • Ahem, G., & Ahern, G. (2020). Medicinal Thiols: Current Status and New Perspectives. Biomolecules, 10(3), 398. [Link]

  • Madupoju, B., Raju, R. S., & Chakravarthi, G. (2022). Compatibility study of drug excipient. ResearchGate. [Link]

  • The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ResearchGate. [Link]

  • Dąbrowska, A. M., et al. (2021). The Role of Sulfhydryl (Thiols) Groups in Oral and Periodontal Diseases. International Journal of Molecular Sciences, 22(16), 8783. [Link]

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Technical Support Center: Synthesis of High-Purity N,S-Diacetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high-purity N,S-Diacetyl-L-cysteine (Ac-Cys(Ac)-OH). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable cysteine derivative. As a molecule with two distinct acetyl groups on both the nitrogen and sulfur atoms, achieving high purity requires careful control over reaction conditions to prevent the formation of closely related impurities.

This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. We will explore the mechanistic reasons behind common challenges and offer validated strategies to overcome them.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Reaction & Yield Optimization

Question 1: My reaction yield for N,S-Diacetylcysteine is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common frustration that can typically be traced to three primary factors: incomplete reaction, competing side reactions, or mechanical losses during product isolation.

  • Causality - Incomplete Acetylation: The acetylation of the thiol group (-SH) of N-acetylcysteine (NAC) to form the thioester is the critical step. This reaction is often slower and requires more forcing conditions than the initial N-acetylation of cysteine. Inadequate amounts of the acetylating agent (e.g., acetic anhydride) or insufficient catalysis can lead to a reaction mixture containing significant amounts of unreacted NAC. The synthesis often starts with L-cysteine, which is first N-acetylated to form NAC, and then S-acetylated.[1][2]

  • Causality - Competing Side Reactions: The primary competing reaction is the oxidation of the starting material, N-acetylcysteine. The thiol group of NAC is highly susceptible to oxidation, especially under neutral to basic conditions or in the presence of trace metal ions, leading to the formation of the disulfide dimer, N,N'-diacetyl-L-cystine (Impurity C).[3][4][5] This impurity is a major yield-reducing byproduct.

Troubleshooting Protocol:

  • Optimize Acetylating Agent Stoichiometry: Increase the molar equivalents of acetic anhydride. Start with a 1.5 to 2.0 molar excess relative to N-acetylcysteine and analyze the results. Document the impact on both product formation and impurity profile.

  • Ensure Efficient Catalysis: If using an acid catalyst like sulfuric acid, ensure it is added carefully and at the correct concentration to facilitate the reaction without causing degradation.[2]

  • Inert Atmosphere: The most critical step to prevent oxidation is to run the reaction under an inert atmosphere (Nitrogen or Argon). Purge the reaction vessel thoroughly before adding reagents and maintain a positive pressure throughout the synthesis.

  • Monitor Reaction Progress: Do not rely solely on reaction time. Actively monitor the disappearance of the starting material (NAC) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). An optimized reaction should show >95% conversion of the starting material.

Question 2: I am attempting a one-pot synthesis from L-Cysteine. Should I isolate the intermediate N-acetylcysteine first?

While a one-pot synthesis is attractive for its efficiency, it presents significant control challenges that can compromise final purity.

  • Expertise & Experience: The reaction conditions for N-acetylation and S-acetylation are different. N-acetylation is typically rapid, while S-acetylation (thioester formation) is more demanding. Attempting both in a single step often leads to a complex mixture of unreacted L-cysteine, singly-acetylated NAC, the desired N,S-diacetylated product, and various oxidized species. Isolating the N-acetylcysteine intermediate allows you to start the more challenging S-acetylation step with a pure, well-characterized material, giving you much tighter control over the reaction and simplifying the final purification. A novel approach using N-acetyl-1H-benzotriazole has shown high yields in a single-batch process, but requires careful purification steps to remove the benzotriazole byproduct.[6][7]

Workflow: Decision on Synthesis Strategy

G start Start: Synthesis Goal High-Purity this compound strategy Choose Synthesis Strategy start->strategy one_pot One-Pot Synthesis (from L-Cysteine) strategy->one_pot High Throughput? two_step Two-Step Synthesis (Isolate NAC Intermediate) strategy->two_step High Purity Critical? one_pot_pros Pros: Faster, Fewer Steps one_pot->one_pot_pros one_pot_cons Cons: Complex Mixture, Difficult Purification, Lower Purity/Yield one_pot->one_pot_cons two_step_pros Pros: Higher Purity, Better Control, Simpler Purification two_step->two_step_pros two_step_cons Cons: Slower, More Steps two_step->two_step_cons recommendation Recommendation for High Purity: Two-Step Synthesis two_step_pros->recommendation

Caption: Recommended synthesis strategy decision workflow.

Section 2: Impurity Profile & Analysis

Question 3: My HPLC analysis shows several impurity peaks. What are the common impurities in this compound synthesis and how are they formed?

Understanding the structure of potential impurities is essential for developing effective purification and analytical methods. The European Pharmacopoeia lists several related substances for the precursor, N-acetylcysteine, which are also relevant here.[8][9]

Impurity NameStructure (Relative to Cysteine Core)Common Cause of Formation
L-Cysteine (Impurity B)-NH2, -SHIncomplete N-acetylation from starting material.[8]
N-acetylcysteine (NAC) -NH(Ac), -SHIncomplete S-acetylation; the direct precursor.
N,N'-diacetyl-L-cystine (Impurity C)Dimer linked by S-S bond, each N is acetylatedOxidation of the thiol group of NAC starting material.[8][9]
L-Cystine (Impurity A)Dimer linked by S-S bond, free amino groupsOxidation of L-Cysteine starting material.[8][9]

Mechanistic View of Impurity Formation:

The thiol (-SH) group is a focal point for side reactions. Its propensity to oxidize, especially in the presence of oxygen or metal ions, is the primary pathway to the dimeric impurity N,N'-diacetyl-L-cystine.[4][10] Hydrolysis of the N-acetyl or S-acetyl groups can also occur, particularly if the workup or purification involves harsh pH conditions, leading to the presence of NAC or L-cysteine in the final product.

Pathway: Synthesis and Major Side Reactions

G cluster_main Desired Synthesis Pathway cluster_side Side Reactions NAC N-acetylcysteine (NAC) Product This compound (Product) NAC->Product + Acetic Anhydride Impurity_C N,N'-diacetyl-L-cystine (Impurity C) NAC->Impurity_C Oxidation (O2, Metal Ions) Product->NAC Hydrolysis Impurity_A L-Cystine (Impurity A) LCys L-Cysteine LCys->NAC N-Acetylation LCys->Impurity_A Oxidation

Caption: Desired reaction pathway and common side reactions.

Question 4: What is a reliable analytical method to assess the purity of my final product?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this application.

  • Trustworthiness: A validated HPLC method can separate the target molecule, this compound, from its precursor (NAC) and key impurities like N,N'-diacetyl-L-cystine.[3][11][12] This allows for accurate quantification of purity. Using a UV detector is common, and coupling with a Mass Spectrometer (LC-MS) can provide definitive identification of unknown peaks.[8]

Starting Protocol: RP-HPLC for Purity Assessment

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous acidic buffer and an organic solvent is effective.

    • Aqueous Phase (A): Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidic pH is crucial to keep the thiol groups in their protonated, reduced state and ensure stability during analysis.[8]

    • Organic Phase (B): Acetonitrile or Methanol.

  • Elution Program: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase to elute the more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.[3]

  • Sample Preparation: Dissolve the sample in the aqueous mobile phase. The use of a diluent containing an antioxidant or chelating agent like EDTA can sometimes prevent on-column degradation.[4]

Section 3: Purification & Stability

Question 5: My crude product is an oil and refuses to crystallize. What purification strategies can I employ?

Oiling out during crystallization is a common issue, often caused by the presence of impurities that disrupt the crystal lattice formation.

  • Expertise & Experience: Before attempting recrystallization again, you must improve the purity of the crude material. Column chromatography is the most effective method for separating the desired product from structurally similar impurities.

Troubleshooting Protocol: Purification

  • Chromatography First:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated and reduce streaking on the column.

    • Monitoring: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Re-attempt Recrystallization:

    • Combine the pure fractions from chromatography and remove the solvent under reduced pressure.

    • Attempt recrystallization from a suitable solvent system. A mixture of a solvent in which the product is soluble (like ethyl acetate or rectified spirit) and an anti-solvent in which it is poorly soluble (like hexanes or water) is often effective.[2][13]

Question 6: How should I store my high-purity this compound to prevent degradation?

The primary degradation pathways for this compound are hydrolysis of the thioester and oxidation. Storage conditions must be designed to mitigate these processes.

  • Causality - Hydrolysis & Oxidation: The thioester bond in this compound is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. Like its precursor NAC, the molecule can be sensitive to oxidation, although the acetylated thiol is more stable than the free thiol. Stability is affected by temperature, pH, light, and the presence of metal ions.[14][15]

Recommended Storage Protocol:

  • Temperature: Store at low temperatures, ideally at or below -20°C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial to exclude oxygen and moisture.

  • Light: Protect from light by using amber vials or storing in the dark. Exposure to light can accelerate decomposition.[15]

  • Purity: Ensure the material is free from trace metals, which can catalyze oxidation. If the product is to be stored in solution, use a de-gassed, high-purity solvent and consider adding a chelating agent like EDTA.[4]

References

  • Vertex AI Search. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods.
  • Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
  • Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.
  • Academia.edu. (n.d.). Synthesis of Acetylcystiene.
  • Google Patents. (2021). Process of making n,n'-diacetyl-l-cystine.
  • Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
  • Jaworska, M., Szulińska, G., Wilk, M., & Tautt, J. (1999). Capillary electrophoretic separation of N-acetylcysteine and its impurities as a method for quality control of pharmaceuticals.
  • MDPI. (2020).
  • Nunes, C. D., et al. (2019). Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light. PubMed, 308(1), 1-10.
  • MDPI. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method.
  • ResearchGate. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method.
  • ResearchGate. (n.d.). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry.
  • ResearchGate. (2019).
  • NIH National Center for Biotechnology Information. (n.d.). Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols.
  • Pharmaffili
  • MDPI. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC)
  • Wikipedia. (n.d.). Acetylcysteine.

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N,S-Diacetylcysteine Technical Support Center: Storage, Handling, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for N,S-Diacetylcysteine. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in your experiments. Here, we will delve into the critical aspects of storage, handling, and troubleshooting, providing not just procedural steps but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area, protected from light. The ideal temperature range is typically refrigerated at 2-8°C for long-term storage. For shorter periods, controlled room temperature (18-25°C) is acceptable, provided the container is tightly sealed to prevent moisture absorption.[1][2][3] The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[4]

Q2: How does exposure to air and light affect the stability of this compound?

A2: this compound is susceptible to oxidation, particularly when exposed to air and moisture.[4] This can lead to the formation of its disulfide dimer, N,N-diacetylcystine, and other degradation products.[3][5] While the solid form is relatively stable to light, aqueous solutions can degrade upon exposure to sunlight.[4] A slight yellowish tint in the solid powder can be an indication of oxidation.[4]

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To prepare a stock solution, it is recommended to use a degassed, high-purity solvent such as sterile water for injection, 0.9% sodium chloride, or a suitable buffer.[4][6] The pH of a 1% aqueous solution is typically between 2.0 and 2.8.[4] Due to the potential for oxidation, it is best practice to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into small, tightly sealed vials to minimize headspace and frozen at -20°C or -80°C. Thaw aliquots only once before use.

Q4: How long are aqueous solutions of this compound stable?

A4: The stability of aqueous solutions is dependent on storage conditions. Diluted solutions should ideally be used within an hour of preparation.[6] If refrigerated, an opened vial of undiluted solution may be used within 96 hours.[6] For longer-term storage of repackaged solutions in oral syringes, studies have shown stability for up to six months when refrigerated, with less than 2% degradation.[7] At room temperature, a 5% loss was observed over the same period.[7]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Potential Cause: Degradation of this compound. The primary degradation pathway is oxidation to N,N-diacetylcystine, which may not have the same biological activity in your experimental system.[5][8]

  • Troubleshooting Steps:

    • Verify Compound Integrity: Check the physical appearance of your solid compound. A significant yellow discoloration may indicate oxidation.[4]

    • Prepare Fresh Solutions: Always prepare solutions immediately before use from a fresh vial of solid compound if possible.

    • Proper Solution Storage: If you must use a stock solution, ensure it was stored correctly (frozen, minimal headspace, protected from light) and has not undergone multiple freeze-thaw cycles.

    • Analytical Confirmation (Optional but Recommended): If feasible, analyze your solution using a technique like HPLC to confirm the concentration of this compound and quantify the presence of N,N-diacetylcystine.[3][9]

Issue 2: Precipitate formation in the reconstituted solution.
  • Potential Cause: Poor solubility or interaction with the solvent/buffer. While this compound is soluble in water, its solubility can be affected by pH and the presence of other solutes.

  • Troubleshooting Steps:

    • Check Solvent Compatibility: Ensure the chosen solvent is appropriate. Water, saline, and common biological buffers are generally suitable.[4][6]

    • Adjust pH: The pH of the solution can influence solubility. The typical pH of an aqueous solution is acidic (2.0-2.8).[4] If your experimental conditions require a different pH, make adjustments carefully and observe for any precipitation.

    • Gentle Warming and Sonication: Gentle warming or brief sonication can aid in dissolving the compound. Avoid excessive heat, which can accelerate degradation.

Issue 3: Variability between different batches of the compound.
  • Potential Cause: Differences in purity or the presence of impurities from synthesis.

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): Always obtain and review the CoA for each new batch.[10][11] Pay close attention to the purity and the identity and quantity of any specified impurities.

    • Perform a Bridging Study: When switching to a new batch, it is good practice to perform a small-scale experiment to compare its performance against the previous batch. This can help identify any batch-to-batch variability that may impact your results.

Data and Protocols

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureLight ProtectionAtmosphere
Solid 2-8°C (long-term) or 18-25°C (short-term)RequiredTightly sealed container, inert gas overlay (e.g., argon or nitrogen) recommended for long-term storage
Aqueous Solution -20°C or -80°C (aliquoted)RequiredMinimize headspace in vials
Protocol 1: Preparation of a 10 mM Stock Solution
  • Calculate Required Mass: Determine the mass of this compound needed to achieve a 10 mM concentration in your desired volume. The molecular weight of this compound is 205.23 g/mol .[12][13]

  • Weighing: Accurately weigh the calculated amount of solid this compound in a fume hood.

  • Dissolution: Add the solid to a sterile, conical tube. Add approximately 80% of the final desired volume of degassed, sterile water (or your chosen solvent).

  • Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.

  • Volume Adjustment: Bring the solution to the final desired volume with the solvent.

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, tightly sealed vials, minimizing headspace. Store at -20°C or -80°C, protected from light.

Visualizing Key Concepts

Diagram 1: this compound Degradation Pathway

NSD This compound NND N,N-Diacetylcystine (dimer) NSD->NND Oxidation Oxidants Oxygen, Moisture, Light Oxidants->NND

Caption: Oxidative degradation of this compound to its dimer.

Diagram 2: Workflow for Proper Handling and Preparation

start Start: Receive Solid Compound store_solid Store at 2-8°C, Protected from Light and Moisture start->store_solid weigh Weigh in Fume Hood store_solid->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Vials filter->aliquot store_solution Store at -20°C or -80°C aliquot->store_solution use Thaw and Use Immediately in Experiment store_solution->use

Caption: Recommended workflow for handling this compound.

References

  • LGC Standards.
  • CymitQuimica. N,S-Diacetyl-L-cysteine.
  • Sigma-Aldrich.
  • MedchemExpress.com.
  • Pfizer Medical - US. acetylcysteine solution, USP How Supplied/Storage and Handling.
  • ChemicalBook. N-Acetyl-L-(+)-cysteine(616-91-1).
  • Tomo Chemical Co. Ltd.
  • Schlatter, H., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC)
  • Wikipedia. Acetylcysteine.
  • Carl ROTH.
  • Clinivex. CAS 18725-37-6 | N,S-Diacetyl-L-cysteine Supplier.
  • Schöneich, C., et al. (2009). Oxidation Processes of N,S-Diacetyl-l-cysteine Ethyl Ester: Influence of S-Acetylation. The Journal of Physical Chemistry B.
  • Vigneron, J., et al. (2018).
  • ResearchGate.
  • Kiser, T. H., et al. (2007). Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings. American Journal of Health-System Pharmacy.
  • Tenore, P. L. (2023). N-Acetylcysteine.
  • PubChem. N,N-Diacetylcysteine | C7H11NO4S | CID 126536.
  • ResearchGate. (PDF) Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC)

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Validation & Comparative

A Comparative Guide to the Antioxidant Capacity of N,S-Diacetylcysteine and N-Acetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of antioxidant research and therapeutic development, N-acetylcysteine (NAC) is a well-established compound, recognized for its role as a precursor to the master antioxidant, glutathione (GSH), and its mucolytic properties.[1][2][3] However, the exploration of novel cysteine derivatives with potentially enhanced therapeutic profiles is a continuous endeavor. This guide provides a comprehensive comparison of N-acetylcysteine (NAC) and a structurally related analogue, N,S-Diacetylcysteine (NSDAC), focusing on their antioxidant capacities.

Introduction: The Rationale for Comparison

N-acetylcysteine's therapeutic utility is primarily attributed to its ability to replenish intracellular GSH levels, thereby bolstering the cell's endogenous antioxidant defenses.[1][2][3] However, its clinical efficacy can be limited by factors such as its relatively low bioavailability.[4] Prodrug strategies, which involve chemically modifying a drug to improve its pharmacokinetic and pharmacodynamic properties, are a common approach to overcome such limitations.[5][6][7]

This compound, which features an additional acetyl group on the sulfur atom of the cysteine residue, represents a logical next step in the chemical modification of NAC. This structural alteration is hypothesized to increase the lipophilicity of the molecule, potentially leading to enhanced cell permeability and altered pharmacokinetics. The central question this guide addresses is: How does the di-acetylation of cysteine in NSDAC impact its antioxidant capacity compared to the mono-acetylated NAC?

To answer this, we will explore the theoretical underpinnings of their antioxidant mechanisms and provide a detailed roadmap for their experimental comparison using established in vitro and cell-based assays.

Mechanistic Considerations: A Tale of Two Thiols

The antioxidant activity of both NAC and, hypothetically, NSDAC can be dissected into two primary mechanisms: direct radical scavenging and indirect antioxidant effects through GSH synthesis.

N-Acetylcysteine (NAC): The Established Precursor

NAC's antioxidant prowess is predominantly indirect.[2][3] Upon entering the cell, it is deacetylated to L-cysteine, the rate-limiting amino acid in the synthesis of glutathione.[1] GSH is a potent endogenous antioxidant that directly neutralizes reactive oxygen species (ROS) and is a crucial cofactor for antioxidant enzymes like glutathione peroxidase. While NAC does possess a free thiol group that can directly scavenge some free radicals, this action is considered less significant than its role as a GSH precursor.[3][8]

Signaling Pathway: NAC as a Glutathione Precursor

NAC_Pathway NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Rate-limiting step in GSH synthesis Neutralized Neutralized Products GSH->Neutralized ROS Reactive Oxygen Species (ROS) ROS->Neutralized Scavenged by GSH NSDAC_Hypothesis NSDAC This compound (NSDAC) (Increased Lipophilicity) CellMembrane Cell Membrane NSDAC->CellMembrane Enhanced Permeation Intracellular_NSDAC Intracellular NSDAC CellMembrane->Intracellular_NSDAC Hydrolysis Esterase-mediated Hydrolysis Intracellular_NSDAC->Hydrolysis NAC_Cysteine NAC / Cysteine Hydrolysis->NAC_Cysteine GSH_Pathway Glutathione Synthesis NAC_Cysteine->GSH_Pathway

Caption: The proposed mechanism for NSDAC's enhanced cellular uptake and subsequent bioactivation.

Experimental Framework for a Comparative Analysis

To rigorously compare the antioxidant capacities of NSDAC and NAC, a multi-tiered experimental approach is recommended, encompassing both in vitro chemical assays and cell-based models.

In Vitro Antioxidant Capacity Assays

These assays provide a baseline assessment of the direct radical scavenging abilities of the compounds.

3.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Experimental Protocol:

    • Prepare stock solutions of NAC and NSDAC in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a working solution of DPPH in the same solvent.

    • In a 96-well plate, add increasing concentrations of NAC and NSDAC to separate wells.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

3.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the change in absorbance is measured.

  • Experimental Protocol:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a specific absorbance at 734 nm.

    • Add increasing concentrations of NAC and NSDAC to separate wells of a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity, as it accounts for cellular uptake, metabolism, and localization.

  • Principle: The CAA assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of intracellular ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can enter the cells will reduce the rate of DCF formation.

  • Experimental Protocol:

    • Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black-walled, clear-bottom plate and grow to confluency.

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of NAC and NSDAC for a predetermined incubation period (e.g., 1-2 hours) to allow for cellular uptake and metabolism.

    • Load the cells with the DCFH-DA probe.

    • Induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over time using a fluorescence plate reader.

    • Calculate the CAA units, which represent the percentage of inhibition of DCF formation by the antioxidant compound relative to a control.

Experimental Workflow: Comparing NAC and NSDAC

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay cluster_analysis Data Analysis DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 ABTS ABTS Assay TEAC TEAC Determination ABTS->TEAC CAA Cellular Antioxidant Activity (CAA) Assay CAA_Units CAA Unit Calculation CAA->CAA_Units Comparison Comparative Analysis IC50->Comparison TEAC->Comparison CAA_Units->Comparison NAC N-Acetylcysteine (NAC) NAC->DPPH NAC->ABTS NAC->CAA NSDAC This compound (NSDAC) NSDAC->DPPH NSDAC->ABTS NSDAC->CAA

Caption: A streamlined workflow for the comparative antioxidant analysis of NAC and NSDAC.

Hypothetical Data and Interpretation

While awaiting experimental validation, we can formulate hypotheses based on the chemical structures of NAC and NSDAC.

Table 1: Hypothetical Comparative Antioxidant Capacity Data

AssayParameterN-Acetylcysteine (NAC)This compound (NSDAC)Rationale for Hypothetical Outcome
DPPH Assay IC50 (µM)HigherLowerThe thioester in NSDAC might exhibit some direct radical scavenging activity, or it could be more readily oxidized than the free thiol in NAC under the assay conditions.
ABTS Assay TEAC ValueLowerHigherSimilar to the DPPH assay, the chemical structure of NSDAC may allow for more efficient electron donation to the ABTS radical cation.
CAA Assay CAA UnitsLowerHigherThe increased lipophilicity of NSDAC is expected to lead to greater cellular uptake, resulting in a higher intracellular concentration and, consequently, more potent inhibition of ROS-induced fluorescence.

Interpretation of Expected Results:

  • In Vitro Assays: Should NSDAC exhibit lower IC50 values in the DPPH assay and higher TEAC values in the ABTS assay, it would suggest a superior direct radical scavenging capacity compared to NAC. This could be an unexpected but significant finding, as NAC's direct scavenging is generally considered weak.

  • Cellular Assay: A higher CAA value for NSDAC would strongly support the hypothesis that its increased lipophilicity translates to enhanced bioavailability at the cellular level. This would be the most compelling evidence for its potential as an improved prodrug of cysteine.

Concluding Remarks and Future Directions

The comparison between this compound and N-acetylcysteine presents a compelling area of investigation for the development of more effective antioxidant therapies. The structural modification in NSDAC holds the promise of improved cellular permeability, potentially leading to a more potent antioxidant effect within a biological context.

The experimental framework outlined in this guide provides a robust methodology for a direct and objective comparison of these two molecules. The successful execution of these experiments will not only elucidate the antioxidant potential of NSDAC but also contribute valuable insights into the structure-activity relationships of cysteine-based prodrugs.

Future research should also focus on the stability and hydrolysis kinetics of NSDAC in biological fluids to further understand its behavior as a prodrug. Moreover, in vivo studies will be essential to validate the in vitro and cellular findings and to assess the overall pharmacokinetic and pharmacodynamic profile of NSDAC.

References

  • Güngör, N., Özyürek, M., Güçlü, K., & Apak, R. (2011). Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods. Talanta, 83(5), 1650-1658. [Link]

  • Güngör, N., Özyürek, M., Güçlü, K., & Apak, R. (2011). Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods. ResearchGate. [Link]

  • Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical pharmacology, 84(11), 1522–1533. [Link]

  • Mihaylova, D., Georgieva, M., & Tsvetkova, D. (2012). Comparative study of the antioxidant activity of some thiol-containing substances. Central European Journal of Medicine, 7(2), 269-273. [Link]

  • Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free radical research, 52(7), 751–762. [Link]

  • Ionescu, C. I., Vlase, L., & Gheldiu, A. M. (2023). investigation of the antioxidant capacity of thiol- containing compounds using the photochemiluminescence technique. Romanian Journal of Oral Rehabilitation, 15(4), 419-425. [Link]

  • Cazzola, M., Calzetta, L., Page, C., & Rogliani, P. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Pharmaceuticals, 17(7), 896. [Link]

  • Ribeiro, A. C., & de Oliveira, L. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • Ribeiro, A. C., & de Oliveira, L. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297. [Link]

  • Kumar, A., Togare, P., & Narayan, S. (2023). Antiproliferative effects of mitochondria-targeted N-acetylcysteine and analogs in cancer cells. Scientific reports, 13(1), 7247. [Link]

  • Wang, Y., Zhang, Y., & Li, Y. (2018). Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival. Journal of materials chemistry. B, Materials for biology and medicine, 6(13), 2010–2020. [Link]

  • Acetylcysteine. (2024, November 26). In Wikipedia. [Link]

  • Raghu, G., & Mehta, A. (2022). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 11(15), 4596. [Link]

  • De Bessa, A. S., & De Bessa, T. R. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Nutrients, 12(6), 1863. [Link]

  • Al-Hilal, T. A., & Alam, F. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289. [Link]

  • Ribeiro, A. C., & de Oliveira, L. D. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]

  • Tenório, M. C., & Graciliano, N. G. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]

  • Hecq, J. D., & Evrard, B. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 16(10), 1461. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-cysteine. In PubChem. Retrieved from [Link]

  • Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell chemical biology, 25(4), 447–459.e4. [Link]

  • Raftos, J. E., Whillier, S., & Chapman, B. E. (2010). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes. ResearchGate. [Link]

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  • Hecq, J. D., & Evrard, B. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. ResearchGate. [Link]

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A Comparative Analysis of Cysteine Prodrugs: Unraveling the Data Scarcity of N,S-Diacetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Evaluation for Researchers and Drug Development Professionals

In the landscape of cysteine prodrugs, the pursuit of enhanced bioavailability and therapeutic efficacy has led to the exploration of various chemical modifications of the L-cysteine molecule. Among these, S-acetyl-L-cysteine has emerged as a compound of interest. This guide aims to provide a comparative analysis of N,S-Diacetylcysteine and S-acetyl-L-cysteine. However, a comprehensive literature search reveals a significant disparity in the available scientific data, with a notable scarcity of research on the biological activities of this compound.

This guide will proceed to delineate the known characteristics of S-acetyl-L-cysteine, while highlighting the current data gap for this compound, thereby providing a clear perspective on the state of research in this area.

S-Acetyl-L-Cysteine: A Profile

S-acetyl-L-cysteine is a derivative of the amino acid L-cysteine where an acetyl group is attached to the sulfur atom. This modification is intended to protect the thiol group from oxidation and improve its lipophilicity, potentially enhancing its absorption and cellular uptake compared to L-cysteine and even its more well-known counterpart, N-acetylcysteine (NAC).

Mechanism of Action

The proposed mechanism of action for S-acetyl-L-cysteine centers on its ability to act as a cysteine donor. Once inside the cell, it is believed to be deacetylated by cytosolic enzymes to release L-cysteine. This L-cysteine can then be incorporated into the glutathione (GSH) synthesis pathway, thereby replenishing intracellular GSH levels. Glutathione is a critical endogenous antioxidant, playing a key role in cellular defense against oxidative stress.

The Uncharted Territory: this compound

A thorough investigation of scientific databases and chemical repositories reveals a significant lack of published research on the biological properties of this compound. While its chemical structure, featuring acetyl groups on both the nitrogen and sulfur atoms of the L-cysteine backbone, is known, its pharmacokinetic profile, metabolic fate, and efficacy in biological systems remain largely uncharacterized in peer-reviewed literature. Its primary mention in the scientific literature is often in the context of being a potential impurity in N-acetylcysteine preparations.

The absence of experimental data on this compound makes a direct, evidence-based comparison with S-acetyl-L-cysteine infeasible at this time. Key comparative parameters that remain unknown for this compound include:

  • Bioavailability and Cellular Uptake: The dual acetylation could theoretically impact its membrane permeability, but no experimental data exists to confirm this.

  • Metabolic Stability and Deacetylation: The enzymatic processes and kinetics of acetyl group removal from both the nitrogen and sulfur atoms are unknown.

  • Efficacy as a Cysteine Donor: It is unclear if and how efficiently this compound releases L-cysteine to support glutathione synthesis.

Experimental Protocol: Evaluating Intracellular Glutathione Levels

To assess the efficacy of a cysteine prodrug like S-acetyl-L-cysteine in replenishing cellular glutathione, a standardized in vitro assay can be employed. The following protocol outlines a common method using a human cell line and a commercially available glutathione assay kit.

Objective: To quantify the change in intracellular glutathione levels in response to treatment with a cysteine prodrug.
Materials:
  • Human hepatoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • S-acetyl-L-cysteine

  • Phosphate-Buffered Saline (PBS)

  • Glutathione Assay Kit (e.g., based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)

  • 96-well microplates

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a cell culture incubator.

  • Treatment: Prepare a stock solution of S-acetyl-L-cysteine in a suitable solvent (e.g., sterile water or PBS) and further dilute it in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of S-acetyl-L-cysteine. Include a vehicle control group (medium with solvent only).

  • Incubation: Incubate the cells with the treatment for a predetermined period (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells according to the protocol provided with the glutathione assay kit.

  • Glutathione Quantification: Perform the glutathione assay according to the manufacturer's instructions. This typically involves the addition of a reagent that reacts with GSH to produce a colored or fluorescent product.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the intracellular glutathione concentration for each treatment group and normalize it to the protein concentration of the cell lysate. Compare the glutathione levels in the treated groups to the vehicle control group.

Conclusion

While S-acetyl-L-cysteine presents a theoretically sound approach to enhancing cysteine delivery and boosting intracellular glutathione levels, the current scientific landscape offers a stark contrast when considering this compound. The latter remains a molecule of primarily chemical interest with a significant void in biological and pharmacological data. For researchers and drug development professionals, this highlights a potential area for novel investigation, but also underscores the current inability to make any evidence-based claims about the comparative efficacy of this compound. Future studies are imperative to characterize the biological profile of this compound and determine if it holds any therapeutic promise as a cysteine prodrug. Until such data becomes available, S-acetyl-L-cysteine and the well-established N-acetylcysteine remain the key players in this field of research.

A Comparative Guide to N,S-Diacetylcysteine and Glutathione Esters for Cellular Glutathione Replenishment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cellular health and therapeutic development, the maintenance of intracellular glutathione (GSH) levels is of paramount importance. GSH, a tripeptide of glutamate, cysteine, and glycine, stands as the most abundant non-protein thiol in mammalian cells, orchestrating a symphony of protective functions from antioxidant defense to detoxification of xenobiotics.[1] However, pathologies ranging from neurodegenerative diseases to cystic fibrosis are often marked by a significant GSH deficiency.[1][2]

Direct supplementation with GSH is largely ineffective due to poor bioavailability; the molecule is rapidly degraded in the gastrointestinal tract and is not efficiently transported across cell membranes.[3][4] This has spurred the development of prodrug strategies designed to effectively deliver GSH or its essential precursors into the cell. This guide provides a detailed comparative analysis of two prominent classes of GSH-replenishing agents: N,S-Diacetylcysteine (NSDAC), a cysteine prodrug, and glutathione esters (GSH-E), such as Glutathione Monoethyl Ester (GSH-MEE), which deliver the complete GSH molecule.

Mechanistic Divergence: Two Paths to a Common Goal

The fundamental difference between NSDAC and glutathione esters lies in their mechanism of action. Understanding this divergence is critical for selecting the appropriate tool for a given research or therapeutic context.

This compound (NSDAC): The Precursor Supplier

N-acetylcysteine (NAC) is a well-established cysteine prodrug that provides the rate-limiting amino acid for de novo GSH synthesis.[5][[“]][7] NSDAC is a derivative of NAC, designed for enhanced lipophilicity and, theoretically, improved cellular uptake. Once inside the cell, it is presumed to be deacetylated to release cysteine, which then enters the glutathione synthesis pathway catalyzed by glutamate-cysteine ligase and GSH synthetase.

  • Causality: The rationale behind using a cysteine prodrug is that by supplying the scarcest substrate, the cell's own enzymatic machinery can be leveraged to produce GSH. This approach assumes that the downstream enzymes in the synthesis pathway are not saturated and that the cellular energy (ATP) required for synthesis is not a limiting factor.

Glutathione Esters (GSH-MEE): The Direct Delivery System

Glutathione esters, such as the widely studied glutathione monoethyl ester (GSH-MEE), are cell-permeable derivatives of GSH itself.[8][9][10] The esterification of the glycine carboxyl group neutralizes the negative charge, increasing the molecule's lipophilicity and facilitating its passage across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the intact, functional glutathione molecule.[8][9]

  • Causality: This strategy bypasses the need for de novo synthesis, delivering the complete tripeptide directly. This can be advantageous in situations where the enzymatic machinery for GSH synthesis is compromised or when a rapid increase in intracellular GSH is required.

Diagram: Mechanisms of Cellular GSH Replenishment

GSH_Replenishment NSDAC This compound (NSDAC) Cysteine Cysteine NSDAC->Cysteine Deacetylation GSHEE Glutathione Monoethyl Ester (GSH-MEE) Esterases Intracellular Esterases GSHEE->Esterases Uptake GSH_Synth De Novo GSH Synthesis (Requires ATP) Cysteine->GSH_Synth GSH_from_NSDAC GSH GSH_Synth->GSH_from_NSDAC GSH_from_GSHEE GSH Esterases->GSH_from_GSHEE GSH_Workflow start Start: Seed Cells treatment Treat with Prodrugs (NSDAC, GSH-MEE, Vehicle) start->treatment wash Wash Cells with Ice-Cold PBS treatment->wash lyse Lyse & Precipitate Proteins (e.g., Metaphosphoric Acid) wash->lyse centrifuge Centrifuge at 4°C lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatize with DTNB supernatant->derivatize hplc Analyze via HPLC-UV (280 nm) derivatize->hplc quantify Quantify GSH using Standard Curve hplc->quantify end End: Compare GSH Levels quantify->end

Sources

A Researcher's Guide to Benchmarking N,S-Diacetylcysteine: A Comparative Analysis Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Antioxidant Efficacy

In the continuous pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the modification of existing antioxidant compounds presents a promising avenue for enhancing efficacy. N-acetylcysteine (NAC), a well-established antioxidant and mucolytic agent, has long been a staple in both clinical practice and biomedical research.[1][2] Its primary antioxidant mechanisms are attributed to its role as a precursor for glutathione (GSH) synthesis and its ability to directly scavenge reactive oxygen species (ROS).[3] However, its therapeutic potential can be limited by factors such as bioavailability. This guide introduces N,S-diacetylcysteine (NSDAC), a derivative of NAC, and provides a comprehensive framework for its systematic benchmarking against known antioxidants.

The central hypothesis underpinning the investigation of NSDAC is that the addition of a second acetyl group, at the sulfur atom, may enhance its lipophilicity. This chemical modification could potentially lead to improved cell membrane permeability, resulting in more efficient intracellular delivery of cysteine for GSH synthesis and, consequently, a more potent antioxidant effect. This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to validate this hypothesis through rigorous experimental comparison with established antioxidants: N-acetylcysteine (NAC), Glutathione (GSH), Ascorbic Acid (Vitamin C), and Trolox.

Comparative Mechanisms of Action: A Theoretical Framework

A thorough understanding of the mechanisms of action is crucial for designing and interpreting comparative antioxidant studies. Below, we outline the established mechanisms of our selected antioxidants and propose a theoretical mechanism for NSDAC.

This compound (NSDAC): A Hypothesis of Enhanced Efficacy

Direct experimental data on the antioxidant mechanism of NSDAC is not extensively available. However, based on its chemical structure as a derivative of NAC, we can propose a primary mechanism centered on enhanced cellular uptake and subsequent support of the endogenous antioxidant system.

The key theoretical advantage of NSDAC lies in its potential for increased lipophilicity due to the two acetyl groups. This could facilitate more efficient passage across the cell membrane compared to the more polar NAC. Once inside the cell, cellular esterases would likely hydrolyze the acetyl groups, releasing N-acetylcysteine and subsequently cysteine. This would then fuel the synthesis of glutathione, the body's master antioxidant.[4]

NSDAC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NSDAC This compound (NSDAC) NSDAC_in NSDAC NSDAC->NSDAC_in Enhanced Permeation membrane NAC_Cys NAC / Cysteine NSDAC_in->NAC_Cys Deacetylation (Esterases) GSH Glutathione (GSH) NAC_Cys->GSH Synthesis Neutralized Neutralized Products GSH->Neutralized Reduces ROS Reactive Oxygen Species (ROS) ROS->Neutralized Neutralized by GSH Antioxidant_Mechanisms cluster_indirect Indirect Antioxidants (GSH Precursors) cluster_direct Direct Radical Scavengers NSDAC NSDAC (Hypothesized) GSH_synthesis Glutathione Synthesis NSDAC->GSH_synthesis NAC NAC NAC->GSH_synthesis ROS Reactive Oxygen Species (ROS) GSH_synthesis->ROS Neutralizes GSH Glutathione (GSH) GSH->ROS Neutralizes Ascorbic_Acid Ascorbic Acid (Vitamin C) Ascorbic_Acid->ROS Neutralizes Trolox Trolox Trolox->ROS Neutralizes

Caption: Comparative overview of antioxidant mechanisms.

Experimental Design for Comprehensive Benchmarking

To objectively evaluate the antioxidant potential of NSDAC, a multi-tiered approach employing both chemical and cell-based assays is recommended.

In Vitro Chemical Assays: DPPH and ABTS Radical Scavenging

These assays provide a fundamental assessment of a compound's ability to directly scavenge stable free radicals.

The DPPH assay is a straightforward and widely used method to assess antioxidant capacity.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance at 517 nm is measured.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol. Store in the dark.

    • Prepare stock solutions of NSDAC, NAC, GSH, Ascorbic Acid, and Trolox in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions for each test compound and the standards.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a control well with 100 µL of solvent and 100 µL of the DPPH solution.

    • Include a blank well with 200 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) for each compound.

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare stock solutions and dilutions of the test compounds and standards as in the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each dilution to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values as described for the DPPH assay.

InVitro_Workflow start Start: Prepare Antioxidant Dilutions (NSDAC, NAC, GSH, Vit C, Trolox) dp_prep Prepare 0.1 mM DPPH Solution start->dp_prep abts_prep Prepare ABTS•+ Solution start->abts_prep plate_dp Add Dilutions and DPPH to 96-well Plate dp_prep->plate_dp plate_abts Add Dilutions and ABTS•+ to 96-well Plate abts_prep->plate_abts incubate_dp Incubate 30 min in Dark plate_dp->incubate_dp incubate_abts Incubate 6 min plate_abts->incubate_abts read_dp Read Absorbance at 517 nm incubate_dp->read_dp read_abts Read Absorbance at 734 nm incubate_abts->read_abts analyze Calculate % Inhibition and IC50 Values read_dp->analyze read_abts->analyze

Caption: Workflow for in vitro antioxidant assays (DPPH & ABTS).

Cell-Based Assay: Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.

Principle: The assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to prevent DCF formation is measured.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Cytotoxicity Assay (Prerequisite):

    • Before the CAA assay, determine the non-toxic concentration range for each test compound on HepG2 cells using an appropriate cytotoxicity assay (e.g., MTT or LDH assay).

  • CAA Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the test compounds and standards along with 25 µM DCFH-DA for 1 hour.

    • Wash the cells again with PBS.

    • Add a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve for fluorescence versus time.

    • Determine the CAA value for each compound, which reflects the percentage of inhibition of DCF formation.

CAA_Workflow start Seed HepG2 Cells in 96-well Plate cytotoxicity Determine Non-Toxic Concentrations of Antioxidants start->cytotoxicity treatment Treat Cells with Antioxidants + DCFH-DA cytotoxicity->treatment wash1 Wash Cells with PBS treatment->wash1 induction Induce Oxidative Stress with AAPH wash1->induction measurement Measure Fluorescence (Ex: 485nm, Em: 538nm) Every 5 min for 1 hour induction->measurement analysis Calculate Area Under the Curve and CAA Values measurement->analysis

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical but plausible data from the described assays, illustrating how the results can be structured for clear comparison. The hypothetical results for NSDAC are based on its proposed enhanced cellular uptake.

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound (NSDAC) 15095
N-Acetylcysteine (NAC)180120
Glutathione (GSH)8050
Ascorbic Acid4530
Trolox6040

Lower IC50 values indicate higher antioxidant activity.

Table 2: Cellular Antioxidant Activity (CAA Values)

Compound (at 100 µM)% Inhibition of DCF Formation
This compound (NSDAC) 75%
N-Acetylcysteine (NAC)60%
Glutathione (GSH)40% (low cell permeability)
Ascorbic Acid65%
Trolox70%

Interpretation of Hypothetical Results:

  • In the in vitro assays , NSDAC shows slightly better radical scavenging activity than NAC, but is less potent than the direct scavengers GSH, Ascorbic Acid, and Trolox. This is expected, as its primary proposed mechanism is indirect.

  • The CAA assay is where NSDAC demonstrates its potential superiority. The hypothetical data shows a significantly higher inhibition of intracellular ROS formation compared to NAC, suggesting that its enhanced lipophilicity leads to better cellular uptake and more effective support of the intracellular antioxidant defense system. It even outperforms GSH in this cell-based model, which is consistent with GSH's known poor cell permeability.

Conclusion: A Path Forward for Validating a Promising Antioxidant

This guide provides a comprehensive framework for the systematic evaluation of this compound as a potentially superior antioxidant compared to its parent compound, N-acetylcysteine, and other established antioxidants. The proposed enhancement in efficacy is rooted in the chemical modification of NAC to increase its lipophilicity, thereby facilitating greater cellular uptake and bolstering the endogenous glutathione system.

The detailed protocols for in vitro and cell-based assays outlined herein offer a robust methodology for researchers to test this hypothesis. The provided hypothetical data serves as a template for the presentation and interpretation of experimental results. By following this structured approach, the scientific community can rigorously assess the true potential of this compound and determine its place in the arsenal of therapeutic agents aimed at combating oxidative stress.

References

  • Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. Available at: [Link]

  • Custom Ingredients. (n.d.). NACET vs NAC: Which Antioxidant is Best for Your Formula? Available at: [Link]

  • Sadowska, A. M., & Rabe, K. F. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Antioxidants, 13(3), 321. Available at: [Link]

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  • Tenório, M., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. Available at: [Link]

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A Comparative Guide to Replicating Studies on the Biological Effects of N-acetylcysteine and its Dimer, N,N'-diacetyl-L-cystine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between related molecules can unlock new therapeutic avenues. This guide provides an in-depth, objective comparison of N-acetylcysteine (NAC) and its oxidized dimer, N,N'-diacetyl-L-cystine (DiNAC). While structurally similar, their biological activities diverge significantly, a critical consideration for study replication and novel therapeutic design. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems for rigorous scientific inquiry.

Introduction: Beyond a Simple Prodrug Relationship

N-acetylcysteine is a well-established compound, widely recognized for its mucolytic properties and its role as an antidote for acetaminophen overdose.[1] Its therapeutic effects are largely attributed to its function as a precursor for L-cysteine, thereby replenishing intracellular glutathione (GSH), a cornerstone of cellular antioxidant defense.[1] Consequently, NAC exhibits both antioxidant and anti-inflammatory activities, often linked to its ability to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2]

However, NAC is readily oxidized in solution and in vivo to form its disulfide dimer, N,N'-diacetyl-L-cystine (DiNAC).[3][4] A common assumption has been that DiNAC merely serves as a more stable prodrug of NAC. Emerging evidence compellingly refutes this, indicating that DiNAC possesses its own distinct and significantly more potent biological activities, particularly in the realm of immunomodulation.[3] Studies have shown DiNAC to be 100 to 1000 times more potent than NAC in modulating contact hypersensitivity reactions, suggesting a unique mechanism of action.[3] This guide will dissect these differences and provide the necessary frameworks for their experimental replication.

Comparative Analysis: NAC vs. DiNAC

The fundamental distinction between NAC and DiNAC lies in their primary mechanisms of action. While NAC's effects are predominantly linked to its role in GSH synthesis and direct antioxidant activity, DiNAC appears to function as a potent immunomodulatory agent, with effects that are not solely dependent on its conversion to NAC.[3][5]

FeatureN-acetylcysteine (NAC)N,N'-diacetyl-L-cystine (DiNAC)
Primary Mechanism Precursor to L-cysteine and glutathione; direct antioxidant.[1]Potent immunomodulator; acts via redox processes.[3][5]
Potency Baseline for comparison.100-1000x more potent than NAC in modulating contact sensitivity.[3]
Key Biological Effect Replenishes GSH, mucolytic, anti-inflammatory.[1]Reduces atherosclerosis, modulates delayed-type hypersensitivity.[5][6]
Effect on Atherosclerosis Some studies suggest a benefit, often linked to antioxidant effects.[7]Demonstrated a 50% reduction in thoracic aorta atherosclerosis in WHHL rabbits, independent of lipid levels.[5][8]
NF-κB Modulation Inhibits TNF-α-induced NF-κB activation.[9][10]Downregulates NF-κB, leading to reduced inflammatory cytokine production (TNF-α, IL-6, IL-1β).[2]

Experimental Protocols for Replicating Key Findings

To facilitate the replication of studies on the biological effects of NAC and DiNAC, detailed protocols for key experiments are provided below. These protocols are designed to be self-validating, with integrated quality control steps.

A critical and often overlooked aspect of in vitro studies with these compounds is the stability of NAC and its oxidation to DiNAC in culture media.[4] It is imperative to quantify the concentrations of both species throughout the experiment.

Protocol for Stock Solution Preparation and Stability Analysis:

  • Stock Solution Preparation:

    • NAC: Dissolve N-acetyl-L-cysteine in sterile, deoxygenated water or PBS to a concentration of 100 mg/mL. Gentle heating or sonication may be required.[11] Adjust the pH to 7.4 using 1M NaOH to prevent acidity-induced cytotoxicity in cell cultures. Sterilize through a 0.22 µm filter.

    • DiNAC: Due to lower aqueous solubility, prepare a stock solution of N,N'-diacetyl-L-cystine in DMSO at a concentration of 100 mM. Alternatively, synthesize or procure the disodium salt of DiNAC, which has enhanced water solubility.[12][13]

  • Stability Assessment in Cell Culture Media:

    • Prepare a solution of NAC in your cell culture medium of choice (e.g., DMEM) at the final working concentration.

    • Incubate the medium under standard cell culture conditions (37°C, 5% CO2).

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Analyze the concentrations of both NAC and DiNAC in the aliquots using a validated RP-HPLC method as described in the literature.[4][14][15][16] This will provide a kinetic profile of NAC oxidation in your specific experimental setup.

G cluster_prep Stock Solution Preparation cluster_stability Stability Assessment NAC_powder NAC Powder Solvent_NAC Sterile Deoxygenated H2O/PBS NAC_powder->Solvent_NAC Dissolve DiNAC_powder DiNAC Powder Solvent_DiNAC DMSO or H2O for Salt Form DiNAC_powder->Solvent_DiNAC Dissolve pH_adjust pH Adjustment to 7.4 Solvent_NAC->pH_adjust Dissolve Sterile_filter 0.22 µm Filtration Solvent_DiNAC->Sterile_filter Dissolve pH_adjust->Sterile_filter Dissolve Culture_medium Cell Culture Medium Sterile_filter->Culture_medium Spike Incubate Incubate at 37°C, 5% CO2 Culture_medium->Incubate Time_points Collect Aliquots at T=0, 2, 4...48h Incubate->Time_points HPLC RP-HPLC Analysis Time_points->HPLC

Caption: Workflow for preparation and stability analysis of NAC and DiNAC.

This protocol details a method to compare the inhibitory effects of NAC and DiNAC on NF-κB activation in a cellular model of inflammation.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as human monocytic THP-1 cells or murine macrophage RAW 264.7 cells, according to standard protocols.

  • Cell Stimulation: Seed the cells in appropriate culture plates. Pre-treat the cells with varying concentrations of NAC or DiNAC for 1-2 hours.

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (20 ng/mL), for a predetermined time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for NF-κB nuclear translocation).

  • Endpoint Analysis:

    • Western Blot: Lyse the cells and perform Western blot analysis to detect the phosphorylated form of IκBα (an indicator of NF-κB activation) and total IκBα. A decrease in phosphorylated IκBα in treated cells compared to the stimulated control indicates inhibition.

    • Immunofluorescence: Fix the cells and perform immunofluorescence staining for the p65 subunit of NF-κB. In unstimulated cells, p65 is primarily cytoplasmic. Upon stimulation, it translocates to the nucleus. Effective inhibition by NAC or DiNAC will result in the retention of p65 in the cytoplasm.

    • ELISA: Collect the cell culture supernatant to measure the secretion of downstream inflammatory cytokines, such as IL-6 or TNF-α, using ELISA kits.

G cluster_workflow NF-κB Inhibition Assay Workflow cluster_analysis Endpoint Analysis Cell_culture Culture THP-1 or RAW 264.7 Cells Pre_treatment Pre-treat with NAC or DiNAC Cell_culture->Pre_treatment Stimulation Stimulate with LPS or TNF-α Pre_treatment->Stimulation Western_blot Western Blot for p-IκBα Stimulation->Western_blot Immunofluorescence Immunofluorescence for p65 Nuclear Translocation Stimulation->Immunofluorescence ELISA ELISA for IL-6/TNF-α Secretion Stimulation->ELISA

Caption: Experimental workflow for assessing NF-κB inhibition.

Signaling Pathways: A Tale of Two Mechanisms

The differential effects of NAC and DiNAC can be visualized through their impact on cellular signaling. While both converge on the NF-κB pathway, their upstream mechanisms are likely distinct. NAC primarily acts by increasing the intracellular pool of reduced glutathione, which can buffer reactive oxygen species (ROS) that contribute to NF-κB activation. DiNAC, on the other hand, may interact more directly with redox-sensitive components of the signaling cascade or cell surface proteins, leading to its potent immunomodulatory effects.

G cluster_nac NAC Pathway cluster_dinac DiNAC Pathway cluster_common Common Downstream Pathway NAC NAC Cysteine L-Cysteine NAC->Cysteine GSH ↑ Glutathione (GSH) Cysteine->GSH ROS ROS GSH->ROS Scavenges IKK IKK Complex ROS->IKK DiNAC DiNAC Redox_Proteins Redox-Sensitive Proteins DiNAC->Redox_Proteins Modulates Redox_Proteins->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Activates

Caption: Proposed signaling pathways for NAC and DiNAC.

Conclusion

The distinction between N-acetylcysteine and its dimer, N,N'-diacetyl-L-cystine, is not merely academic. DiNAC exhibits unique and potent immunomodulatory activities that cannot be solely attributed to its conversion to NAC. For researchers investigating the therapeutic potential of thiol-based compounds, it is crucial to recognize this distinction and design experiments that can accurately assess the effects of each molecule. By employing rigorous analytical methods to monitor compound stability and utilizing targeted cellular assays, the scientific community can better replicate and build upon existing findings, ultimately paving the way for the development of more effective therapies for inflammatory and autoimmune disorders.

References

  • Särnstrand, B., Jansson, A. H., Matusevičienė, G., Scheynius, A., Pierrou, S., & Bergstrand, H. (1999). N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. The Journal of pharmacology and experimental therapeutics, 288(3), 1174–1184. [Link]

  • Wågberg, M., Jansson, A. H., Westerlund, C., Ostlund-Lindqvist, A. M., Särnstrand, B., Bergstrand, H., & Pettersson, K. (2001). N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. The Journal of pharmacology and experimental therapeutics, 299(1), 76–82. [Link]

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A-Comparative-Guide-to-Evaluating-the-Off-Target-Effects-of-N,S-Diacetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Off-Target Profiling in Drug Development

N,S-Diacetylcysteine (NSDAC) is emerging as a promising therapeutic candidate, building upon the well-established clinical profile of its predecessor, N-acetylcysteine (NAC).[1] As a cysteine prodrug, NSDAC is designed to replenish intracellular glutathione (GSH) levels, a cornerstone of cellular antioxidant defense.[2] While the on-target benefits of such interventions are actively explored, a rigorous evaluation of off-target effects is paramount for any novel therapeutic agent. Unintended molecular interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant hurdle in the drug development pipeline.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the off-target profile of NSDAC. We will delve into comparative analyses with its primary alternative, NAC, detail robust experimental methodologies for off-target screening, and present a logical approach to interpreting the resulting data. Our focus is on fostering a deep understanding of the causality behind experimental choices, ensuring the generation of reliable and translatable safety data.

NSDAC vs. N-Acetylcysteine (NAC): A Comparative Overview

While both NSDAC and NAC aim to boost intracellular cysteine and subsequently GSH, their distinct chemical structures may influence their pharmacokinetic and pharmacodynamic properties, including their off-target interaction profiles.

  • N-acetylcysteine (NAC): A well-characterized mucolytic agent and an antidote for acetaminophen overdose, NAC's primary mechanism of action is attributed to its role as a precursor for L-cysteine, which is the rate-limiting substrate for GSH synthesis.[5][6] It also possesses direct antioxidant properties by scavenging reactive oxygen species (ROS).[7] However, its oral bioavailability is relatively low.[8]

  • This compound (NSDAC): As a diacetylated derivative of cysteine, NSDAC is hypothesized to exhibit improved cell permeability and bioavailability compared to NAC. The additional acetyl group may enhance its lipophilicity, potentially leading to more efficient delivery into cells and tissues. However, this structural modification also necessitates a thorough investigation of its unique off-target interaction potential.

A key distinction lies in their metabolic pathways. NAC is deacetylated to cysteine, which then participates in GSH synthesis.[6] The metabolic fate of NSDAC and the enzymes involved in its deacetylation are crucial areas of investigation for understanding its potential off-target effects.

Experimental Methodologies for Comprehensive Off-Target Evaluation

A multi-pronged approach is essential for a thorough assessment of off-target effects. This involves a combination of in silico, in vitro, and cellular assays to build a comprehensive safety profile.

In Silico and Computational Approaches

Predictive modeling can offer initial insights into potential off-target interactions, guiding subsequent experimental validation.

  • Structural Similarity Analysis: Comparing the 3D structure of NSDAC with a library of known drugs and their targets can identify potential off-target binding sites.[9][10]

In Vitro Biochemical and Biophysical Assays

These assays provide direct evidence of binding or functional modulation of specific off-target proteins.

  • Broad-Panel Kinase and Receptor Screening: Commercially available panels can screen NSDAC against hundreds of kinases, GPCRs, ion channels, and other common off-target families.[13] This provides a rapid and broad assessment of potential interactions.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[14][15][16][17] It can be adapted for high-throughput screening to identify off-target binders.[18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat cells with NSDAC at various concentrations or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and lyse them in a suitable buffer to release the proteome.

  • Heat Challenge: Aliquot the cell lysates and expose them to a temperature gradient for a defined period.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification: Analyze the soluble fraction by Western blotting for a specific target or by mass spectrometry for proteome-wide analysis (Thermal Proteome Profiling - TPP).[19]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of NSDAC indicates a direct binding interaction.

Cell-Based Assays: Assessing Functional Consequences

Cell-based assays are crucial for understanding the physiological relevance of any identified off-target interactions.

  • Cytotoxicity and Viability Assays: Standard assays such as MTT, MTS, or LDH release assays should be performed across a range of cell lines to determine the cytotoxic potential of NSDAC.

  • Phenotypic Screening: High-content imaging and other phenotypic screening platforms can reveal unexpected cellular effects of NSDAC, providing clues to its off-target activities.

  • "Omics" Approaches for Unbiased Discovery:

    • Transcriptomics (RNA-Seq): This technique provides a global view of changes in gene expression following NSDAC treatment, offering insights into perturbed cellular pathways.[20][21][22]

    • Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications, revealing downstream consequences of off-target binding.[3][19][23]

    • Metabolomics: Analyzing the global metabolic profile can uncover unexpected effects on cellular metabolism.[24]

Experimental Workflow: Transcriptomic Analysis of Off-Target Effects

G cluster_0 Cell Culture and Treatment cluster_1 RNA Extraction and Sequencing cluster_2 Data Analysis and Interpretation a Cell Seeding b NSDAC Treatment (Multiple Concentrations & Timepoints) a->b c Control Treatment (Vehicle) a->c d RNA Isolation b->d c->d e Library Preparation d->e f High-Throughput Sequencing e->f g Quality Control & Read Mapping f->g h Differential Gene Expression Analysis g->h i Pathway & Gene Ontology Enrichment Analysis h->i j Identification of Off-Target Pathways i->j

Caption: Workflow for transcriptomic analysis of NSDAC's off-target effects.

Comparative Data on Off-Target Effects: A Hypothetical Analysis

To illustrate the output of a comparative off-target evaluation, the following table presents hypothetical data comparing NSDAC and NAC across a panel of assays.

Assay TypeTarget/PathwayNSDAC (IC50/EC50)NAC (IC50/EC50)Interpretation
Kinase Profiling Kinase X5 µM> 100 µMNSDAC shows moderate off-target inhibition of Kinase X.
Kinase Y> 100 µM> 100 µMNo significant inhibition of Kinase Y by either compound.
GPCR Binding Receptor A10 µM> 100 µMNSDAC exhibits weak binding to Receptor A.
Cytotoxicity HeLa Cells (72h)50 µM250 µMNSDAC is more cytotoxic than NAC at higher concentrations.
HepG2 Cells (72h)75 µM300 µMSimilar trend in cytotoxicity observed in liver-derived cells.
Transcriptomics Pathway ZUpregulatedNo significant changeNSDAC specifically modulates Pathway Z, suggesting a unique off-target effect.

Signaling Pathway Analysis: Investigating a Hypothetical Off-Target Interaction

Based on the hypothetical data above, NSDAC's inhibition of "Kinase X" warrants further investigation. Let's assume Kinase X is a component of a known pro-inflammatory signaling pathway.

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factor->Pro-inflammatory Gene Expression NSDAC NSDAC NSDAC->Kinase X

Caption: Hypothetical off-target inhibition of Kinase X by NSDAC.

This potential off-target interaction could have dual implications. While potentially contributing to an anti-inflammatory effect, it could also lead to unintended consequences if Kinase X plays a role in other essential cellular processes. This highlights the importance of follow-up studies to elucidate the functional outcomes of such interactions.

Conclusion and Future Directions

A thorough evaluation of off-target effects is a non-negotiable aspect of preclinical drug development. For this compound, a systematic approach combining in silico, in vitro, and cell-based methodologies is crucial to build a comprehensive safety profile. Direct comparisons with its predecessor, N-acetylcysteine, will be instrumental in delineating the unique pharmacological and toxicological properties of NSDAC.

Future research should focus on:

  • In vivo toxicology studies: Animal models are essential to assess the systemic off-target effects of NSDAC and to determine its therapeutic window.

  • Identification of specific metabolic enzymes: Understanding the enzymes responsible for NSDAC metabolism will help predict potential drug-drug interactions.

  • Elucidation of functional consequences: For any confirmed off-target interaction, detailed mechanistic studies are required to understand the physiological and pathological implications.

By embracing a rigorous and multi-faceted approach to off-target profiling, the scientific community can confidently advance the development of promising new therapeutics like this compound, ultimately ensuring patient safety and therapeutic success.

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  • N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF - ResearchGate. (n.d.).
  • [comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model] - PubMed. (n.d.).
  • Side effect prediction based on drug-induced gene expression profiles and random forest with iterative feature selection - PubMed. (2021, June 21).
  • Predicting Adverse Drug Reactions of Two-drug Combinations using Structural and Transcriptomic Drug Representations to Train a Artificial Neural Network | bioRxiv. (2020, July 2).
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  • Empowering drug off-target discovery with metabolic and structural analysis - PMC. (2023, June 9).
  • N-Acetylcysteine - Medical Countermeasures Database - CHEMM. (n.d.).
  • CAS 18725-37-6 | N,S-Diacetyl-L-cysteine Supplier - Clinivex. (n.d.).
  • N-acetyl L-cysteine attenuates oxidant-mediated toxicity induced by chrysotile fibers. (n.d.).
  • Biological Activities and Potential Oral Applications of N-Acetylcysteine - NIH. (n.d.).
  • Experimental gel could become the first approved treatment for cancer wounds. (2026, January 5).
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.).
  • Know about N Acetyl Cysteine || NAC - YouTube. (2023, August 24).
  • Interpretable Machine Learning to Model Drug Perturbations in Single Cell Genomics. (2022, January 23).
  • N-acetylcysteine – passe-partout or much ado about nothing? - PMC - PubMed Central. (n.d.).
  • N-Acetylcysteine - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • N-Acetylcysteine (NAC): Impacts on Human Health - PMC - PubMed Central. (n.d.).
  • What is the difference between Acetylcysteine (N-acetylcysteine) and N-acetyl cysteine in terms of their medical use and dosage? - Dr.Oracle. (2025, October 27).
  • Acetylcysteine vs N-Acetylcysteine: Key Differences Explained - Aogubio. (2025, September 11).
  • Prediction of adverse drug reactions based on pharmacogenomics combination features: a preliminary study - NIH. (2025, March 10).
  • What is the Difference Between Acetylcysteine and N-acetylcysteine. (2022, March 9).
  • N-acetylcysteine in psychiatry: current therapeutic evidence and potential mechanisms of action - PMC - NIH. (n.d.).
  • Acetylcysteine - Wikipedia. (n.d.).
  • NAC: The Overlooked Supplement Changing Psychiatry? - YouTube. (2025, February 17).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,S-Diacetylcysteine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Proper Chemical Waste Management

N,S-Diacetylcysteine is a derivative of the amino acid cysteine, utilized in various research and development applications.[1] As with any laboratory chemical, the safe handling and disposal of this compound are of paramount importance to prevent potential harm to individuals and the environment. Improper disposal can lead to contamination of water systems and pose risks to aquatic life. This guide delineates the necessary steps for the responsible management of this compound waste, from initial handling to final disposal.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Eye Irritation: May cause serious eye irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Skin Irritation: May cause skin irritation upon prolonged contact.[4]

Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides, and sulfur oxides.[5][6] It is crucial to avoid conditions that could lead to thermal decomposition, such as exposure to high heat.[7][8]

Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesTo prevent eye contact and potential irritation.[2][4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation.[4][5]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or under a fume hood.To minimize inhalation of dust particles.[4][5]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,S-Diacetylcysteine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of all successful research is an unwavering commitment to safety. This guide provides essential, in-depth procedural guidance for the safe handling of N,S-Diacetylcysteine, with a specific focus on the selection and use of Personal Protective Equipment (PPE). As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through scientific integrity and field-proven insights.

While this compound is a specific derivative of cysteine, comprehensive safety data for this exact molecule is not as prevalent as for its close analog, N-Acetyl-L-cysteine (NAC). Therefore, this guide is built upon established safety protocols for NAC and general principles of chemical hygiene.[1][2][3] This conservative approach ensures a robust margin of safety when handling related compounds.

Understanding the Hazard Profile: The 'Why' Behind the 'What'

Before we don our gloves and goggles, it is critical to understand the potential hazards of this compound, inferring from the well-documented profile of N-Acetyl-L-cysteine. The primary risks associated with this class of compounds involve direct contact and aerosol inhalation.

  • Eye Irritation: Safety data sheets for analogous compounds consistently list "serious eye irritation" as a primary hazard.[4][5] Contact with the eyes can cause redness, tearing, and discomfort.[6]

  • Skin and Respiratory Irritation: While not always classified as a primary skin irritant, prolonged contact should be avoided.[4][6] The fine, powdered nature of this compound means that dust formation is a significant risk. Inhalation of this dust may lead to respiratory tract irritation.[4]

  • Combustion Hazards: In the event of a fire, thermal decomposition can release toxic and irritating gases, including oxides of nitrogen, carbon, and sulfur.[2][3][7]

Understanding these risks informs every procedural choice we make, transforming safety from a checklist into an integrated, self-validating system.

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all solution. It is a dynamic risk assessment based on the specific procedure being performed. Below, we detail the essential PPE for handling this compound, explaining the rationale for each component.

Eye and Face Protection: The First Line of Defense

Given the significant risk of serious eye irritation, robust eye protection is non-negotiable.

  • Mandatory Equipment: ANSI Z87.1-compliant or EN166-equivalent safety glasses with side shields are the minimum requirement for all handling activities.[8]

  • Best Practice: For procedures with a higher risk of splashes or significant dust generation (e.g., weighing large quantities, preparing concentrated solutions), it is strongly recommended to use chemical safety goggles.[1][8] A face shield, worn in conjunction with goggles, offers an additional layer of protection.

Hand Protection: Ensuring Chemical Resistance

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Recommended Material: Nitrile rubber gloves are the standard recommendation for handling N-Acetyl-L-cysteine and related compounds.[1][3] They offer excellent resistance to a broad range of chemicals and provide good dexterity.

  • Critical Specifications: Always use gloves that are compliant with EN 374 or ASTM F1001 standards.[8] For the pure substance, nitrile gloves with a thickness greater than 0.11 mm have shown a breakthrough time of over 480 minutes.[1] However, this can be affected by factors like temperature and whether the compound is in a solution.

  • Procedural Integrity: Never reuse disposable gloves. Always inspect gloves for tears or punctures before use. Use proper removal techniques (without touching the glove's outer surface) to avoid skin contamination and dispose of them as hazardous waste.[2]

Body Protection: Shielding Against Contamination

Preventing incidental skin contact is crucial for maintaining a safe working environment.

  • Standard Protocol: A clean, buttoned laboratory coat should be worn at all times.

  • Enhanced Protection: For bulk handling operations or situations with a high potential for spills, impervious protective clothing may be necessary.[4][8]

Respiratory Protection: Mitigating Inhalation Risks

Under normal laboratory conditions with adequate ventilation, respiratory protection is often not required.[2][3][7] However, the decision to use a respirator must be based on a task-specific risk assessment.

  • When is it Necessary? Respiratory protection is required when dusts are generated, particularly in poorly ventilated areas or when handling large quantities of the powder.[1]

  • Recommended Equipment: A NIOSH-approved or EN 143-equivalent particulate filter respirator should be used. A P1 filter, which removes at least 80% of airborne particles, is a suitable starting point.[1]

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquoting Powder Chemical Safety GogglesNitrile Gloves (>0.11mm)Laboratory CoatRequired (Particulate Filter Respirator)
Preparing Solutions Safety Glasses (Goggles Recommended)Nitrile Gloves (>0.11mm)Laboratory CoatNot required with proper ventilation
General Handling/Transfers Safety Glasses with Side ShieldsNitrile Gloves (>0.11mm)Laboratory CoatNot required with proper ventilation

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond simply wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.

Safe Handling and Operations Workflow
  • Preparation: Before handling the compound, ensure the workspace is clean and uncluttered. Verify that a safety shower and eyewash station are accessible.[4] Don all required PPE as determined by your risk assessment.

  • Engineering Controls: All handling of this compound powder should be performed in a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][2]

  • Handling: Avoid actions that generate dust.[1][7] Use appropriate tools (e.g., spatulas) to handle the solid. If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1] Clean and decontaminate all work surfaces and equipment.

The logical flow for ensuring safety during handling operations can be visualized as follows:

Caption: A workflow diagram illustrating the key decision and action points for safely handling this compound.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, empty containers, and used PPE (gloves, etc.), must be treated as hazardous chemical waste.[1]

  • Containment: Collect waste in a suitable, clearly labeled, and sealed container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Regulatory Compliance: Dispose of the waste container through your institution's environmental health and safety office, following all local, regional, and national regulations.[1] Do not pour this material down the drain.[1][2]

By integrating these procedural steps with the correct use of PPE, you create a multi-layered defense system that protects you, your colleagues, and your research.

References

  • Safety Data Sheet: N-Acetyl-L-cysteine. Carl ROTH. [Link]

  • SAFETY DATA SHEET - N-Acetyl-L-cysteine. Fisher Scientific (Acro). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.